Tetraethyl orthosilicate
説明
Structure
3D Structure
特性
IUPAC Name |
tetraethyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDANWDWHJENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si, (C2H5O)4Si | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026450 | |
| Record name | Tetraethyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl silicate appears as a clear colorless liquid with a faint odor. Flash point 125 °F. Less dense than water. Vapors are heavier than air., Liquid, Colorless liquid with a sharp, alcohol-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, alcohol-like odor. | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
336 °F at 760 mmHg (USCG, 1999), 168.8 °C, 168 °C, 336 °F | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
99 °F (USCG, 1999), 99 °F, 125 °F (52 °C) (Open cup), 99 °F (Closed cup), 37 °CC, closed-cup, 37 °C c.c. | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Reacts with water (NIOSH, 2023), Soluble in ether, Slightly soluble in benzene, Miscible with alcohol, Decomposes in water, Solubility in water: slowly hydrolyzes, Reacts | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.933 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.933 at 20 °C, Bulk density: 7.8 lbs/gal at 20 °C, Relative density (water = 1): 0.93, 0.93 | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
7.22 (Air = 1), Relative vapor density (air = 1): 7.22 | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg (NIOSH, 2023), 1.88 [mmHg], VP: 1.0 MM HG AT 20 °C, 1.88 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200, 1 mmHg | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid, Water-white | |
CAS No. |
78-10-4 | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetraethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silicic acid (H4SiO4), tetraethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethyl orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6026450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYL SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42064KRE49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Silicic acid, tetraethyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/VV903210.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-121.9 °F (USCG, 1999), -82.5 °C, -77 °C, -117 °F | |
| Record name | ETHYL SILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3450 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl silicate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/534 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAETHYL SILICATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0333 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ETHYL SILICATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/670 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Ethyl silicate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0282.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Tetraethyl Orthosilicate (TEOS)
For Researchers, Scientists, and Drug Development Professionals
Tetraethyl Orthosilicate (TEOS), also known as tetraethoxysilane, is a versatile organosilicon compound with the chemical formula Si(OC₂H₅)₄. It is a cornerstone precursor in the synthesis of silica-based materials through the sol-gel process and has found extensive applications in materials science, electronics, and increasingly, in the pharmaceutical and biomedical fields. This guide provides a comprehensive overview of the core physical and chemical properties of TEOS, detailed experimental protocols for their determination, and a visual representation of its key chemical transformations and experimental workflows relevant to drug development.
Physical Properties of TEOS
TEOS is a colorless liquid with a characteristic sharp, alcohol-like odor.[1] Its key physical properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.
| Property | Value | References |
| Molecular Formula | C₈H₂₀O₄Si | [2] |
| Molar Mass | 208.33 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Sharp, alcohol-like | [1] |
| Density | 0.933 g/mL at 20 °C | [2][3] |
| Melting Point | -77 °C (-107 °F; 196 K) | [1] |
| Boiling Point | 168 to 169 °C (334 to 336 °F; 441 to 442 K) | [1] |
| Solubility | Reacts with water, soluble in ethanol (B145695) and 2-propanol. | [1] |
| Vapor Pressure | 1 mmHg at 20 °C | [1][4] |
| Refractive Index (n20/D) | 1.382 | [3][5] |
| Flash Point | 45 °C (113 °F; 318 K) | [1] |
Chemical Properties and Reactivity
The chemistry of TEOS is dominated by its hydrolysis and subsequent condensation reactions, which are the fundamental steps in the sol-gel process to form silica (B1680970) (SiO₂) networks.
Hydrolysis and Condensation
TEOS readily reacts with water in a process called hydrolysis, where the ethoxy groups (-OC₂H₅) are replaced with hydroxyl groups (-OH). This reaction is typically catalyzed by either an acid or a base. The hydrolysis reaction can be represented by the following idealized equation:
Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH[1]
The resulting silicic acid, Si(OH)₄, is unstable and undergoes condensation reactions, forming siloxane bridges (Si-O-Si) and eliminating water or ethanol. This polymerization process leads to the formation of a sol, which is a colloidal suspension of silica particles, and eventually a gel, which is a three-dimensional network of silica.[1][6] The rate of these reactions is highly dependent on factors such as pH, temperature, and the water-to-TEOS molar ratio.[1]
Figure 1: Simplified reaction pathway of TEOS hydrolysis and condensation.
Thermal Decomposition
At elevated temperatures, typically above 600 °C, TEOS decomposes to form silicon dioxide and diethyl ether.[1] This property is utilized in chemical vapor deposition (CVD) processes to deposit thin films of silica.[7] The overall reaction is:
Si(OC₂H₅)₄ → SiO₂ + 2(C₂H₅)₂O[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties of TEOS.
Determination of Density
Principle: The density of a liquid is determined by measuring the mass of a known volume of the liquid. A pycnometer, a glass flask with a precise volume, is commonly used for this measurement.
Apparatus:
-
Pycnometer (e.g., 25 mL)
-
Analytical balance (readability to 0.1 mg)
-
Constant temperature water bath
-
Thermometer
-
Syringe or pipette
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 20 °C. Allow the pycnometer and its contents to reach thermal equilibrium (approximately 30 minutes).
-
Adjust the water level to the calibration mark on the pycnometer.
-
Remove the pycnometer from the water bath, dry the exterior, and record its mass.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with TEOS and repeat steps 3-5.
-
Calculate the density of TEOS using the following formula: Density of TEOS = (Mass of TEOS / Mass of water) × Density of water at 20 °C
Determination of Viscosity
Principle: The viscosity of a fluid, a measure of its resistance to flow, can be determined using a viscometer. A common method for liquids with low to moderate viscosity is the use of a capillary viscometer, such as an Ostwald viscometer.
Apparatus:
-
Ostwald viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette
-
Suction bulb
Procedure:
-
Clean and dry the Ostwald viscometer.
-
Pipette a known volume of a reference liquid of known viscosity (e.g., distilled water) into the larger bulb of the viscometer.
-
Place the viscometer in a constant temperature water bath at 20 °C and allow it to equilibrate.
-
Using a suction bulb, draw the liquid up into the smaller bulb until the meniscus is above the upper calibration mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower calibration mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Clean and dry the viscometer, then repeat the procedure with TEOS.
-
Calculate the viscosity of TEOS using the following formula: η₁ / η₂ = (ρ₁t₁) / (ρ₂t₂) where η is the viscosity, ρ is the density, and t is the flow time. Subscript 1 refers to TEOS and subscript 2 refers to the reference liquid.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This can be determined by heating the liquid and observing the temperature at which it boils.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
Place a small volume of TEOS and a few boiling chips into the distillation flask.
-
Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
-
Slowly heat the flask using the heating mantle.
-
Record the temperature at which the liquid begins to boil and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Refractive Index
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and can be measured using a refractometer, such as an Abbe refractometer.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (circulating)
-
Dropper or pipette
-
Soft lens tissue
-
Ethanol or other suitable solvent
Procedure:
-
Turn on the light source of the Abbe refractometer.
-
Ensure the prism surfaces are clean and dry. Clean with ethanol and a soft lens tissue if necessary.
-
Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Place a few drops of TEOS onto the surface of the measuring prism.
-
Close the prisms and allow the sample to spread into a thin film.
-
Circulate water from the constant temperature bath at 20 °C through the refractometer to maintain a constant temperature.
-
Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
TEOS in Drug Development: Signaling Pathways and Experimental Workflows
The application of TEOS in drug development primarily revolves around its use as a precursor for silica nanoparticles (SiNPs), which serve as versatile platforms for drug delivery. The interaction of these SiNPs with cells can influence various cellular signaling pathways.
Cellular Uptake and Signaling Pathways
Silica nanoparticles synthesized from TEOS can be taken up by cells through various endocytic pathways. Once inside the cell, they can have downstream effects on cellular signaling. Studies have shown that silica nanoparticles can upregulate the TNF (Tumor Necrosis Factor) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways in various cell types, including endothelial cells, macrophages, and lung cancer cells.[8][9][10] These pathways are crucial in regulating inflammation, cell proliferation, differentiation, and apoptosis. Understanding these interactions is vital for designing safe and effective drug delivery systems.
References
- 1. Mechanism of cellular uptake of genotoxic silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. refractometer.pl [refractometer.pl]
- 6. davjalandhar.com [davjalandhar.com]
- 7. hinotek.com [hinotek.com]
- 8. Signaling Pathways Regulated by Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
TEOS synthesis from silicon tetrachloride and ethanol
An In-depth Technical Guide to the Synthesis of Tetraethyl Orthosilicate (B98303) (TEOS) from Silicon Tetrachloride and Ethanol (B145695)
Introduction
Tetraethyl orthosilicate (TEOS), also known as tetraethoxysilane, is a crucial organosilicon compound with the chemical formula Si(OC₂H₅)₄. It serves as a primary precursor for silicon dioxide in the semiconductor industry, a crosslinking agent in silicone polymers, and a silica (B1680970) source for the synthesis of materials like zeolites and aerogels.[1] Its applications are extensive, ranging from coatings and binders in the steel casting industry to additives for enhancing adhesion in polymers.[1] The most established and widely used method for synthesizing TEOS is the alcoholysis (or esterification) of silicon tetrachloride (SiCl₄) with ethanol (C₂H₅OH).[1][2][3] This guide provides a comprehensive technical overview of this synthesis, detailing the reaction mechanism, experimental protocols, and purification methods for researchers and professionals in chemistry and materials science.
Reaction Mechanism and Stoichiometry
The synthesis of TEOS from silicon tetrachloride is a nucleophilic substitution reaction. The ethanol molecule acts as a nucleophile, attacking the electrophilic silicon atom of SiCl₄. This process occurs in a stepwise manner, with each of the four chlorine atoms being sequentially replaced by an ethoxy group (-OC₂H₅).
The overall balanced chemical equation for the reaction is: SiCl₄ + 4 C₂H₅OH → Si(OC₂H₅)₄ + 4 HCl [1]
This reaction is highly favorable and proceeds readily, but it produces a significant amount of hydrogen chloride (HCl) gas as a byproduct. The efficient removal of this corrosive byproduct is a critical step in the overall process to drive the reaction to completion and prevent unwanted side reactions.[2] The first few substitution steps are considered virtually irreversible, with equilibrium being more relevant only at the final stage of esterification.[2]
Figure 1: Overall Reaction Pathway for TEOS Synthesis
Experimental Protocols
Method 1: Synthesis at Low Temperature
This protocol is based on the classic method reported by Dearing and Reid in 1928, which is known for achieving good yields.
Reagents and Equipment:
-
Silicon Tetrachloride (SiCl₄), high purity
-
Anhydrous Ethanol (C₂H₅OH), <0.05% water
-
Reaction vessel (three-neck flask) equipped with a dropping funnel, mechanical stirrer, and a gas outlet
-
Ice bath for temperature control
-
Source of dry air or nitrogen gas
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of SiCl₄ and TEOS.
-
Charging the Reactor: Place a stoichiometric excess of cold, anhydrous ethanol into the reaction flask. Begin stirring and cool the flask in an ice bath.
-
Addition of SiCl₄: Slowly add silicon tetrachloride to the cold ethanol via the dropping funnel over a period of several hours. Maintaining a low temperature is crucial to control the vigorous reaction and the evolution of HCl gas.
-
Byproduct Removal: Throughout the addition and for a period after, bubble a stream of dry air or nitrogen through the reaction mixture. This helps to remove the dissolved and gaseous HCl, driving the reaction towards the product side.
-
Reaction Completion: After the SiCl₄ addition is complete, allow the mixture to slowly warm to room temperature while continuing to pass dry gas through it until HCl evolution ceases.
-
Purification: The resulting crude TEOS is then purified, typically by distillation, to remove unreacted ethanol and any side products.[2]
Method 2: Synthesis at Elevated Temperature
This protocol is adapted from industrial processes described in patent literature.[4]
Reagents and Equipment:
-
Silicon Tetrachloride (SiCl₄)
-
Anhydrous Ethanol (C₂H₅OH)
-
Jacketed glass reactor or high-tower esterification kettle
-
Heating/cooling system
-
Condenser and collection flask
-
Neutralizing agent (e.g., anhydrous ammonia, calcium carbonate)
-
Distillation column (rectification column)
Procedure:
-
Reaction: Add silicon tetrachloride and anhydrous ethanol to the reactor at a controlled temperature between 85-95 °C.[4] The reactants are typically added in a specific volume ratio (e.g., 1:0.7 to 1:1 SiCl₄ to ethanol).[4]
-
Reaction Time: Maintain the reaction at this temperature for 1.5 to 2 hours.[4] During this time, HCl gas evolves and is typically passed through a scrubber or absorber.
-
Neutralization: After the initial reaction, the crude product containing residual acid is neutralized to remove remaining HCl.
-
Purification (Rectification): The neutralized crude product is transferred to a distillation apparatus. The mixture is heated, and fractions are collected. Unreacted ethanol is removed first, followed by the purified TEOS product, which is typically collected at a temperature range of 160-180 °C.[4]
Figure 2: Experimental Workflow for TEOS Synthesis and Purification
Data Presentation
The following tables summarize quantitative data related to the synthesis of TEOS from SiCl₄ and ethanol.
Table 1: Summary of Reaction Conditions
| Parameter | Method 1 (Low Temp) | Method 2 (High Temp) | Reference |
|---|---|---|---|
| Temperature | Cooled in ice bath (~0-5 °C) | 85-95 °C | [4] |
| Pressure | Atmospheric | Atmospheric | [4] |
| Reactant Ratio | Stoichiometric excess of ethanol recommended | SiCl₄:Ethanol volume ratio of 1:0.7 to 1:1 | [4] |
| Reaction Time | Several hours for addition + time for HCl removal | 1.5 - 2 hours | [4] |
| Key Feature | HCl removed by inert gas stream | Thermal reaction followed by neutralization |[4] |
Table 2: Product Yield and Purity
| Parameter | Value | Purification Method | Reference |
|---|---|---|---|
| Typical Yield | ~70% | Distillation | |
| Initial Purity | ~97% | Post-reaction, pre-distillation | [5] |
| Standard Purity | ~98.5% | Conventional Distillation | [2] |
| High Purity | ~99.8% | Low-Pressure Distillation | [5] |
| Ultra-High Purity | up to 99.9999% | Large-Scale Gas Chromatography (LSGC) |[5] |
Purification of TEOS
Purification is a critical step to obtain TEOS suitable for high-tech applications. The primary impurities in crude TEOS are unreacted ethanol, dissolved HCl, and side products from hydrolysis if moisture is present.[5]
-
Distillation: This is the most common purification method.[2] However, TEOS tends to decompose at its atmospheric boiling point (~168 °C), which can form silicon dioxide and polymeric ethers.[5] Therefore, distillation is preferably carried out under reduced pressure (vacuum distillation), which lowers the boiling point and minimizes thermal decomposition.[5]
-
Neutralization and Rectification: In some industrial processes, the crude product is first neutralized to remove acidic impurities before being subjected to fractional distillation (rectification) to separate TEOS from other components.[4]
-
Gas Chromatography: For applications requiring the highest purity, such as in the semiconductor industry, large-scale gas chromatography can be employed. This method is capable of removing trace impurities to achieve purities exceeding 99.999%.[5]
Safety Considerations
-
Silicon Tetrachloride (SiCl₄): This reactant is a corrosive, fuming liquid that reacts violently with water to produce HCl. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Ethanol (C₂H₅OH): Anhydrous ethanol is highly flammable. All heating should be conducted using explosion-proof equipment, and sources of ignition must be eliminated.
-
Hydrogen Chloride (HCl): The reaction generates large volumes of corrosive HCl gas. The reaction apparatus must be equipped with a system to trap or scrub the exiting gas (e.g., a bubbler with a basic solution).
-
This compound (TEOS): The final product is a flammable liquid and can cause skin and eye irritation. Standard safe handling procedures for flammable organic compounds should be followed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ciatec.repositorioinstitucional.mx [ciatec.repositorioinstitucional.mx]
- 3. researchgate.net [researchgate.net]
- 4. CN103739843A - Preparation process for producing poly(ethyl silicate) by using silicon tetrachloride serving as byproduct of trichlorosilane - Google Patents [patents.google.com]
- 5. US5840953A - Purified tetraethoxysilane and method of purifying - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of TEOS Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of tetraethoxysilane (TEOS), a fundamental process in sol-gel chemistry with wide-ranging applications in materials science and drug delivery. This document details the reaction pathways, influencing factors, and kinetics, supported by experimental protocols and quantitative data.
Core Principles: Hydrolysis and Condensation of TEOS
The transformation of tetraethoxysilane (TEOS) into a silica (B1680970) network is a two-stage process involving hydrolysis and condensation reactions. These reactions can be catalyzed by either acids or bases, leading to significantly different reaction kinetics and final material properties.
Hydrolysis
In the initial step, the ethoxy groups (-OC2H5) of TEOS are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can proceed stepwise, forming a series of partially and fully hydrolyzed silanols. The overall hydrolysis reaction is as follows:
Si(OC₂H₅)₄ + 4H₂O ⇌ Si(OH)₄ + 4C₂H₅OH
Condensation
Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation reactions to form siloxane bridges (Si-O-Si), releasing either water or ethanol (B145695). This process leads to the formation of a three-dimensional silica network. There are two types of condensation reactions:
-
Water-producing condensation: ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
-
Alcohol-producing condensation: ≡Si-OC₂H₅ + HO-Si≡ ⇌ ≡Si-O-Si≡ + C₂H₅OH
The relative rates of hydrolysis and condensation are highly dependent on the reaction conditions, particularly the pH.
Reaction Mechanisms and Pathways
The mechanism of TEOS hydrolysis and condensation is distinct under acidic and basic conditions.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. The condensation reaction is also acid-catalyzed, proceeding through the protonation of a silanol group. This mechanism generally favors the formation of linear or weakly branched polymer chains.
Caption: Acid-catalyzed hydrolysis and condensation of TEOS.
Base-Catalyzed Mechanism
In basic conditions, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. The condensation reaction is also base-catalyzed, involving the reaction between a deprotonated silanol (silanolate anion) and a neutral silanol. This mechanism typically results in the formation of more highly branched, particulate structures, as seen in the Stöber process.
Caption: Base-catalyzed hydrolysis and condensation of TEOS.
Factors Influencing Hydrolysis and Condensation
Several factors critically influence the kinetics and outcome of TEOS hydrolysis and condensation.
| Factor | Effect |
| pH (Catalyst) | Determines the reaction mechanism. Acid catalysis leads to faster hydrolysis and slower condensation, resulting in linear polymers. Base catalysis promotes faster condensation, leading to highly branched, particulate structures.[1][2] |
| Water to TEOS Ratio (r) | A higher water-to-TEOS molar ratio generally increases the rate of hydrolysis.[3][4] Stoichiometrically, a ratio of 4 is required for complete hydrolysis. |
| Solvent | The polarity and hydrogen-bonding characteristics of the solvent affect the miscibility of reactants and the stability of intermediates.[5] Alcohols are common co-solvents to improve the miscibility of TEOS and water.[5] |
| Temperature | Higher temperatures generally increase the rates of both hydrolysis and condensation reactions.[6] |
| TEOS Concentration | Higher TEOS concentrations can lead to larger particle sizes in base-catalyzed systems. |
Quantitative Data
The kinetics of TEOS hydrolysis and condensation have been studied under various conditions. The following tables summarize key quantitative findings from the literature.
Table 1: Activation Energies for TEOS Hydrolysis and Condensation under Basic Conditions
| Reaction | Activation Energy (kcal/mole) |
| Hydrolysis | 5.99 |
| Alcohol-forming condensation | 15.4 |
| Water-forming condensation | 3.69 |
Source: A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method[7]
Table 2: Rate Constants for Acid-Catalyzed Hydrolysis of Tetramethoxysilane (TMOS) *
| Reaction | Rate Constant (mol⁻¹ min⁻¹) |
| Hydrolysis | 0.2 |
| Water-producing condensation | 0.006 |
| Methanol-producing condensation | 0.001 |
*Note: Data for TMOS is often used as a reference for TEOS due to similar reaction mechanisms. Source: Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane[8]
Table 3: First-Order Reaction Rate Constant for TEOS Hydrolysis-Condensation in the Presence of Acetic Acid
| Molar Ratio (TEOS:CH₃COOH:H₂O) | Rate Constant (k) (s⁻¹) |
| 1 : 4 : 4 | 6–10 × 10⁻³ |
Source: Hydrolysis-condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature[9][10]
Experimental Protocols
Detailed methodologies for conducting TEOS hydrolysis and condensation are crucial for reproducible results.
Protocol 1: Acid-Catalyzed Hydrolysis of TEOS
This protocol describes a typical procedure for the acid-catalyzed hydrolysis of TEOS to form a silica sol.
Materials:
-
Tetraethoxysilane (TEOS)
-
Distilled water
-
Hydrochloric acid (HCl, 0.1 M)
-
Ethanol
Procedure:
-
In a beaker, prepare a mixture of TEOS and ethanol. A common molar ratio is 1:4 (TEOS:Ethanol).
-
In a separate container, prepare an acidic water solution by adding the desired amount of 0.1 M HCl to distilled water. The water-to-TEOS molar ratio (r) can be varied, for example, from 2 to 50.[3]
-
While stirring the TEOS/ethanol mixture, slowly add the acidic water solution.
-
Continue stirring the mixture at room temperature. The hydrolysis and condensation reactions will proceed, leading to the formation of a sol.
-
The reaction can be monitored over time by taking aliquots and analyzing them using techniques like 29Si NMR or FTIR.
Caption: Experimental workflow for acid-catalyzed TEOS hydrolysis.
Protocol 2: Base-Catalyzed Synthesis of Silica Nanoparticles (Stöber Method)
This protocol outlines the Stöber method, a widely used technique for synthesizing monodisperse silica nanoparticles.
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Ammonium (B1175870) hydroxide (NH₄OH, aqueous solution)
-
Distilled water
Procedure:
-
In a flask, mix ethanol and distilled water.
-
Add the ammonium hydroxide solution to the ethanol/water mixture and stir to ensure homogeneity. The amount of ammonia (B1221849) will determine the pH and catalyze the reaction.
-
While vigorously stirring the basic ethanol/water solution, rapidly add the desired amount of TEOS.
-
A milky white suspension will form as silica nanoparticles nucleate and grow.
-
Continue stirring for a set period (e.g., 2-24 hours) to allow the reaction to complete.
-
The resulting silica nanoparticles can be collected by centrifugation, washed with ethanol and water, and dried.
Caption: Experimental workflow for the Stöber method.
Conclusion
The hydrolysis and condensation of TEOS are complex processes influenced by a multitude of factors. A thorough understanding of the underlying mechanisms and the ability to control these factors are paramount for the rational design and synthesis of silica-based materials with tailored properties for advanced applications, including in the pharmaceutical and drug development sectors. This guide provides a foundational understanding to aid researchers and scientists in this endeavor.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling | Semantic Scholar [semanticscholar.org]
- 4. fkit.unizg.hr [fkit.unizg.hr]
- 5. iosrjournals.org [iosrjournals.org]
- 6. academica-e.unavarra.es [academica-e.unavarra.es]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
The Dichotomy of Control: An In-depth Technical Guide to Acid and Base Catalysis in TEOS Polymerization
For Researchers, Scientists, and Drug Development Professionals
The sol-gel polymerization of tetraethoxysilane (TEOS) is a cornerstone of advanced materials science, enabling the synthesis of silica-based materials with tunable properties for a vast array of applications, including sophisticated drug delivery systems.[1][2][3][4][5][6] The key to unlocking this versatility lies in the precise control of the hydrolysis and condensation reactions, a feat largely accomplished through the strategic use of acid or base catalysts. This technical guide delves into the fundamental mechanisms of acid and base catalysis in TEOS polymerization, providing a comparative analysis of their effects on reaction kinetics, network architecture, and the final material properties. Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for the rational design of silica (B1680970) materials.
The Sol-Gel Process: A Two-Step Reaction
The transformation of TEOS from a liquid precursor to a solid silica network proceeds via a two-step sol-gel process: hydrolysis and condensation.[2]
-
Hydrolysis: In the presence of water, the ethoxy groups (-OC2H5) of TEOS are replaced by hydroxyl groups (-OH), forming silanols (Si-OH). This reaction can proceed stepwise, with each of the four ethoxy groups being susceptible to hydrolysis.
-
Condensation: The newly formed silanol (B1196071) groups are reactive and can condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). This process results in the formation of a three-dimensional silica network.
The rates of these two reactions are highly dependent on the pH of the reaction medium, which is controlled by the addition of an acid or base catalyst.[7][8]
Acid Catalysis: The Path to Polymeric Gels
Under acidic conditions (typically pH < 4), the hydrolysis of TEOS is rapid, while the condensation reaction is comparatively slow.[9] This kinetic profile has profound implications for the structure of the resulting silica network.
Mechanism of Acid Catalysis
In an acidic environment, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group.[10] This facilitates the nucleophilic attack by water on the silicon atom. The condensation reaction, also acid-catalyzed, involves the protonation of a silanol group, which then reacts with a neutral silanol or ethoxy group.
Resulting Structure and Properties
The rapid hydrolysis and slower condensation rates under acidic conditions lead to the formation of long, linear, or weakly branched polymer chains.[10][11] These polymer chains entangle and cross-link to form a continuous three-dimensional network, resulting in a microporous gel with a high specific surface area.[9][12] Scanning electron microscopy reveals a continuous, three-dimensional structure for acid-catalyzed gels.[9][12]
Base Catalysis: The Route to Colloidal Particles
In contrast to acid catalysis, base-catalyzed polymerization of TEOS (typically pH > 7) is characterized by a slower hydrolysis rate and a much faster condensation rate.[13]
Mechanism of Base Catalysis
The base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. The condensation reaction is facilitated by the deprotonation of a silanol group, forming a highly reactive silicate (B1173343) anion (Si-O-), which then attacks a neutral silanol.
Resulting Structure and Properties
The rapid condensation following a slower hydrolysis leads to the formation of discrete, highly branched, and compact silica nanoparticles.[9][14] These nanoparticles then aggregate to form a particulate gel network.[3][4] This results in a macroporous structure with larger pore sizes and a lower specific surface area compared to acid-catalyzed gels.[9] Base-catalyzed gels are often composed of weakly connected nanoparticles with large voids.[12]
Comparative Summary of Acid vs. Base Catalysis
The distinct mechanisms and kinetics of acid and base catalysis lead to significant differences in the properties of the final silica material. A summary of these differences is presented in the table below.
| Feature | Acid Catalysis | Base Catalysis |
| pH Range | < 4 | > 7 |
| Hydrolysis Rate | Fast | Slow |
| Condensation Rate | Slow | Fast |
| Primary Species | Linear or weakly branched polymers | Discrete, highly branched nanoparticles |
| Gel Structure | Continuous 3D network | Aggregated particulate network |
| Porosity | Microporous | Macroporous |
| Pore Size | Small | Large |
| Specific Surface Area | High | Low |
Experimental Protocols
The following are representative experimental protocols for the acid- and base-catalyzed polymerization of TEOS. Researchers should note that variations in reactant ratios, temperature, and aging times will influence the final properties of the silica gel.
Acid-Catalyzed Silica Gel Synthesis
This protocol is adapted from methodologies described in the literature for creating a polymeric silica network.[9][15][16][17]
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (B145695) (EtOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (HOAc) as a catalyst
Procedure:
-
In a suitable reaction vessel, combine TEOS and ethanol and stir until a homogeneous solution is formed.
-
In a separate beaker, prepare the catalyst solution by adding the acid catalyst to deionized water.
-
Slowly add the catalyst solution to the TEOS/ethanol mixture while stirring vigorously.
-
Continue stirring for a specified period (e.g., 1-2 hours) at room temperature or elevated temperature (e.g., 60°C) to allow for hydrolysis and condensation to occur.[9]
-
Pour the sol into a suitable mold and seal it to prevent rapid evaporation of the solvent.
-
Allow the sol to age at a constant temperature until gelation is complete. Gelation time can vary from hours to days depending on the specific conditions.
-
After gelation, the wet gel can be aged further in the mother liquor and then dried under controlled conditions (e.g., ambient pressure, supercritical drying) to obtain the final silica material.
Base-Catalyzed Silica Nanoparticle Synthesis (Stöber Method)
This protocol is a classic example of the Stöber process for synthesizing monodisperse silica nanoparticles.[13][18]
Materials:
-
Tetraethoxysilane (TEOS)
-
Ethanol (EtOH)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (NH4OH) as a catalyst
Procedure:
-
In a reaction flask, mix ethanol and deionized water.
-
Add the ammonium hydroxide catalyst to the ethanol/water mixture and stir to ensure homogeneity.
-
Rapidly add the required amount of TEOS to the stirred solution.
-
A milky white suspension will form, indicating the nucleation and growth of silica nanoparticles.
-
Allow the reaction to proceed for a set amount of time (e.g., several hours) under constant stirring at room temperature. The final particle size is dependent on the initial reactant concentrations and reaction time.
-
The resulting silica nanoparticles can be collected by centrifugation and washed several times with ethanol and deionized water to remove unreacted precursors and the catalyst.
-
The purified nanoparticles can be dried in an oven.
Visualizing the Reaction Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the fundamental differences in the polymerization pathways under acidic and basic conditions.
References
- 1. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. vjs.ac.vn [vjs.ac.vn]
- 8. scilit.com [scilit.com]
- 9. Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00608B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring alkaline routes for production of TEOS-based consolidants for carbonate stones using amine catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04677A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 17. Preparation and Characterization of New Sol–Gel Hybrid Inulin–TEOS Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]
An In-depth Technical Guide to the Safety and Handling of Tetraethyl Orthosilicate (TEOS)
For Researchers, Scientists, and Drug Development Professionals
Tetraethyl orthosilicate (B98303) (TEOS), also known as tetraethoxysilane, is a versatile chemical compound widely utilized in scientific research and industrial applications. Its primary uses include the synthesis of silica-based materials, such as nanoparticles and coatings, and as a crosslinking agent in silicone polymers. While invaluable in many experimental and manufacturing processes, TEOS presents significant health and safety hazards that necessitate strict handling and storage protocols. This guide provides an in-depth overview of the safety precautions, emergency procedures, and quantitative data essential for the safe use of TEOS in a professional laboratory setting.
Hazard Identification and Classification
TEOS is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor.[1][2] Key hazards include serious eye irritation, respiratory irritation, and harm if inhaled.[1][3] Chronic exposure may lead to damage to the liver, kidneys, lungs, and central nervous system.[4][5]
GHS Hazard Statements:
-
H226: Flammable liquid and vapour.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Quantitative Safety Data
For quick reference, the following tables summarize the key quantitative safety and physical data for Tetraethyl Orthosilicate.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 78-10-4 |
| Molecular Formula | C₈H₂₀O₄Si |
| Molecular Weight | 208.33 g/mol |
| Appearance | Clear, colorless liquid with an alcohol-like odor |
| Boiling Point | 165-169 °C (329-336 °F) |
| Flash Point | 37 °C (99 °F) |
| Autoignition Temp. | 225 - 260 °C (437 - 500 °F) |
| Vapor Density (Air=1) | 7.2 |
| Specific Gravity | 0.920-0.950 |
Table 2: Exposure Limits
| Organization | Limit |
| ACGIH | 10 ppm TWA |
| NIOSH | 10 ppm TWA; 85 mg/m³ TWA; 700 ppm IDLH |
| OSHA (Final PELs) | 100 ppm TWA; 850 mg/m³ TWA |
Source:[5]
Table 3: Flammability Limits
| Limit | Value (% by volume) |
| Lower Explosion Limit (LEL) | 0.9 - 1.3% |
| Upper Explosion Limit (UEL) | 5.75 - 23.0% |
Experimental and Handling Protocols
Adherence to strict protocols is mandatory to ensure safety when working with TEOS. These procedures cover personal protective equipment, storage, and waste disposal.
Protocol for Personal Protective Equipment (PPE)
Before handling TEOS, all personnel must be equipped with the appropriate PPE.
-
Eye Protection : Wear splash-resistant safety goggles and a face shield.[4] Eye protection must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., impervious gloves).[3][4] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[1]
-
Body Protection : Wear a flame-retardant lab coat or apron and safety shoes. For large-scale operations, flame-retardant antistatic protective clothing is recommended.[4]
-
Respiratory Protection : Use TEOS only in a well-ventilated area or under a chemical fume hood.[2] If exposure limits are likely to be exceeded, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is required.[3][5]
Protocol for Safe Handling and Storage
-
Ventilation : Always handle TEOS in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below permissible exposure limits.[5]
-
Ignition Sources : Keep TEOS away from heat, sparks, open flames, and other ignition sources.[2][6] Use explosion-proof and non-sparking tools and equipment.[2][6] Ground and bond containers during material transfer to prevent static discharge.[5]
-
Storage Conditions : Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][5] Containers should be tightly closed to prevent leakage and moisture contact.[1][6] Store under nitrogen for enhanced stability.[1] The storage temperature should not exceed 52°C (125°F).[4]
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in work areas.[6] Wash hands thoroughly after handling.[1][6]
Emergency Protocols
In the event of an emergency, prompt and correct action is crucial.
First Aid Measures
Prompt medical attention is mandatory in all cases of overexposure.[4]
-
Inhalation : Remove the individual to fresh air immediately.[4] If breathing is difficult, qualified personnel should administer oxygen.[4] If breathing has stopped, provide artificial respiration.[5] Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[2] Get immediate medical attention.[5]
-
Skin Contact : Remove all contaminated clothing immediately.[2] Flush the affected skin with large amounts of water for at least 15 minutes.[5]
-
Ingestion : Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink several glasses of water.[4][6] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]
Spill and Leak Procedures
-
Isolate and Ventilate : Immediately remove all sources of ignition and evacuate non-essential personnel.[2][4] Ensure the area is well-ventilated.
-
Containment : For small spills, absorb the material with non-combustible absorbent materials like sand, earth, or vermiculite.[4][5] For large spills, dike the area to prevent spreading.[4] Do not use combustible materials like sawdust.[5]
-
Collection and Disposal : Collect the absorbed material and place it in an appropriate, sealed container for disposal.[4] Do not attempt to dispose of the waste yourself; contact a licensed disposal company.[1]
Fire-Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray to extinguish the fire.[2][5] For larger fires, flood the area with water from a distance.[4]
-
Protective Gear : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
-
Hazards : TEOS is a combustible liquid.[4] Vapors are heavier than air and may travel to an ignition source and flash back.[2][4] Containers may explode when heated.[2]
Visualized Workflow for Safety and Handling
The following diagram illustrates the logical workflow for the safe handling of TEOS, from preparation to emergency response.
Caption: Logical workflow for TEOS safety, from preparation to emergency response.
References
The Sol-Gel Synthesis of Silicon Dioxide: A Technical Guide to Using TEOS as a Precursor
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of silicon dioxide nanoparticles from tetraethyl orthosilicate (B98303) (TEOS). This document details the underlying chemistry, experimental protocols, and the impact of various parameters on the final product's characteristics, with a focus on applications in research and drug delivery.
Introduction
Silicon dioxide (SiO2), or silica (B1680970), is a versatile inorganic material with wide-ranging applications in catalysis, electronics, and notably, the biomedical field.[1] Its biocompatibility, high surface area, and tunable porosity make it an excellent candidate for drug delivery systems and other therapeutic applications.[2] A prevalent and highly controllable method for synthesizing silica nanoparticles is the sol-gel process, which often employs tetraethyl orthosilicate (TEOS) as a precursor.[3][4] This process involves the hydrolysis and subsequent condensation of TEOS in an alcoholic solution, typically catalyzed by an acid or a base.[4]
The Stöber process, a well-established sol-gel method, allows for the production of monodisperse spherical silica particles with sizes ranging from 50 to 2000 nm.[5][6] The ability to precisely control particle size, morphology, and surface properties by adjusting reaction parameters makes TEOS-based synthesis a powerful tool for researchers.[3] This guide provides a comprehensive overview of the synthesis of silicon dioxide from TEOS, focusing on the reaction mechanisms, detailed experimental protocols, and the influence of key synthesis variables.
Reaction Mechanism: From TEOS to a Silica Network
The transformation of TEOS into a solid silicon dioxide network occurs in two primary stages: hydrolysis and condensation.[7] The overall reaction can be summarized as follows:
Si(OC₂H₅)₄ + 2 H₂O → SiO₂ + 4 C₂H₅OH[8]
However, this is a simplified representation of a more complex series of reactions.
Hydrolysis
In the initial step, the ethoxy groups (-OC₂H₅) of the TEOS molecule are replaced by hydroxyl groups (-OH) through a nucleophilic substitution reaction with water.[7] This reaction can be catalyzed by either an acid or a base.[8] Under basic conditions, the hydroxyl ions (OH⁻) act as more effective nucleophiles than water, accelerating the hydrolysis rate.[7]
Equation: Si(OC₂H₅)₄ + n H₂O ⇌ Si(OC₂H₅)₄₋ₙ(OH)ₙ + n C₂H₅OH
Condensation
Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) undergo condensation reactions to form siloxane bridges (Si-O-Si).[7][9] This can occur through either a water-producing or an alcohol-producing pathway. These condensation reactions lead to the polymerization and cross-linking of silica monomers, eventually resulting in the nucleation and growth of amorphous silica particles.[7]
Equations:
-
(OH)₃Si-OH + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + H₂O
-
(OH)₃Si-OC₂H₅ + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + C₂H₅OH
The relative rates of hydrolysis and condensation, which are influenced by factors such as pH, catalyst, and solvent, determine the final structure and properties of the silica particles.[7]
Figure 1. Simplified reaction pathway for the formation of a silica network from TEOS.
Experimental Protocols for Silica Nanoparticle Synthesis
The following sections provide detailed methodologies for the synthesis of silica nanoparticles using TEOS, based on the widely adopted Stöber process and its modifications for specific applications.
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol is a standard procedure for producing uniform, spherical silica nanoparticles.
Materials:
-
This compound (TEOS)
-
Ethanol (B145695) (EtOH)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 28-30%)
-
Deionized water (DI H₂O)
Procedure:
-
In a reaction flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Under vigorous and constant stirring, rapidly add the desired amount of TEOS to the solution.[10]
-
Continue the reaction for a set period, typically several hours, at room temperature.[10]
-
The resulting silica particles can be collected by centrifugation.
-
Wash the particles multiple times with ethanol and then with deionized water to remove any unreacted reagents.[10]
Synthesis of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery
This method introduces a templating agent to create a porous structure within the silica nanoparticles, making them suitable for drug loading.[2]
Materials:
-
TEOS
-
Cetyltrimethylammonium bromide (CTAB) - as a templating agent[2]
-
Ethanol
-
Ammonium hydroxide or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Dissolve CTAB in a mixture of deionized water and ethanol under stirring.
-
Add the catalyst (e.g., ammonium hydroxide or NaOH) to the CTAB solution and continue stirring.[11]
-
Add TEOS dropwise to the solution while maintaining vigorous stirring.
-
Allow the reaction to proceed for several hours to form the silica-surfactant composite.
-
Collect the particles via centrifugation or filtration and wash them with ethanol and water.
-
To create the pores, the surfactant template is removed, typically by calcination (heating at high temperatures) or solvent extraction.[5]
Figure 2. General experimental workflow for the synthesis of silica nanoparticles from TEOS.
Influence of Reaction Parameters on Nanoparticle Properties
The physicochemical properties of the resulting silica nanoparticles can be finely tuned by adjusting the reaction parameters.[3]
Effect of Reactant Concentrations
The concentrations of TEOS, water, and the catalyst are critical in determining the final particle size.
| Parameter Varied | Effect on Particle Size | Reference |
| TEOS Concentration | Increasing TEOS concentration generally leads to an increase in particle size, up to a certain point where the catalyst becomes the limiting reagent.[12][13] | [12][13] |
| Water Concentration | Increasing the water concentration can lead to a decrease in particle size by promoting the hydrolysis reaction and reducing the concentration of silicate (B1173343) in the system.[12] However, some studies show an increase in particle size with higher water to TEOS ratios under certain conditions.[14] | [12][14] |
| Ammonia (B1221849) (Catalyst) Concentration | Higher concentrations of ammonia generally result in larger particle sizes due to an increased rate of condensation.[15] | [15] |
Effect of Temperature and Reaction Time
Temperature and reaction time also play a significant role in the synthesis process.
| Parameter Varied | Effect on Particle Properties | Reference |
| Temperature | Higher reaction temperatures can lead to smaller particle sizes but may also increase polydispersity.[16] | [16] |
| Reaction Time | Particle size generally increases with reaction time as the growth process continues. | [15] |
Characterization of TEOS-Derived Silica Nanoparticles
A variety of analytical techniques are employed to characterize the synthesized silica nanoparticles.
| Characterization Technique | Information Obtained |
| Scanning Electron Microscopy (SEM) | Morphology and size of the nanoparticles.[3] |
| Transmission Electron Microscopy (TEM) | Internal structure, size, and morphology.[12] |
| Dynamic Light Scattering (DLS) | Particle size distribution in a solution.[3] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of Si-O-Si bond formation and the presence of functional groups.[3] |
| X-ray Diffraction (XRD) | Amorphous or crystalline nature of the silica.[3] |
| Nitrogen Adsorption-Desorption (BET) | Surface area and porosity of mesoporous silica.[6] |
Applications in Drug Development
The unique properties of TEOS-derived silica nanoparticles make them highly suitable for various applications in drug development.
-
Drug Delivery: Mesoporous silica nanoparticles (MSNs) are particularly attractive as drug carriers due to their large surface area and high pore volume, allowing for high drug loading capacities.[2] The release kinetics of the drug can be correlated with the mesopore size and specific surface area of the MSNs.[2]
-
Controlled Release: TEOS-based hydrogels can be formulated for the sustained and controlled release of therapeutic agents.[17] These thixotropic hydrogels are formed through the colloidal aggregation of silica nanoparticles.[17]
-
Biomedical Imaging: Functionalized silica nanoparticles can be used as contrast agents in various imaging modalities.
Safety Considerations
TEOS is a flammable liquid and can cause eye and respiratory irritation.[18][19] It is essential to handle TEOS in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[18][20] In case of exposure, prompt medical attention is necessary.[20]
Conclusion
The sol-gel synthesis of silicon dioxide using TEOS as a precursor is a versatile and highly controllable method for producing silica nanoparticles with tailored properties. By carefully manipulating reaction parameters such as reactant concentrations, temperature, and the use of templating agents, researchers can fine-tune the size, morphology, and porosity of the nanoparticles to suit a wide range of applications, particularly in the field of drug development. The ability to create monodisperse and mesoporous silica structures opens up numerous possibilities for advanced drug delivery systems and other biomedical innovations.
References
- 1. teos based silica: Topics by Science.gov [science.gov]
- 2. Synthesis of Mesoporous Silica Nanoparticles for Drug Delivery | Scientific.Net [scientific.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. nbinno.com [nbinno.com]
- 5. Stöber process - Wikipedia [en.wikipedia.org]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. ddd.uab.cat [ddd.uab.cat]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mse.iastate.edu [mse.iastate.edu]
- 11. Frontiers | Synthesis and Characterization of TEOS Coating Added With Innovative Antifouling Silica Nanocontainers and TiO2 Nanoparticles [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. publications.aston.ac.uk [publications.aston.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Reaction Parameters on Silica Nanoparticles Synthesized by Sol-gel Method [powdermat.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. fishersci.com [fishersci.com]
- 20. hsg.com.hk [hsg.com.hk]
An In-depth Technical Guide to the Sol-Gel Process with Tetraethyl Orthosilicate (TEOS)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the sol-gel process utilizing tetraethyl orthosilicate (B98303) (TEOS) as a precursor. It covers the fundamental chemistry, key influencing parameters, detailed experimental protocols, and applications, with a focus on drug development.
Introduction to the Sol-Gel Process
The sol-gel process is a versatile wet-chemical technique used to synthesize a wide variety of inorganic and hybrid materials, particularly glasses and ceramics.[1][2] The method involves the conversion of a precursor solution (the "sol") into a solid, three-dimensional network (the "gel") that traps the solvent within its pores.[1] Tetraethyl orthosilicate (TEOS), with the chemical formula Si(OC₂H₅)₄, is a cornerstone precursor for producing silica-based materials due to its favorable reactivity and the high purity of the resulting silica (B1680970) network.[1][3] This process allows for precise control over the material's microstructure, porosity, and surface properties at relatively low temperatures.[1][3]
The overall process can be summarized in several key stages:
-
Sol Formation: Hydrolysis and condensation of the TEOS precursor in a solvent.
-
Gelation: The formation of a continuous three-dimensional network that spans the entire volume.
-
Aging: Strengthening of the gel network through continued condensation reactions.
-
Drying: Removal of the solvent from the gel pores to obtain a solid material, such as a xerogel or aerogel.[4]
Core Chemistry: Hydrolysis and Condensation
The foundation of the TEOS-based sol-gel process lies in two fundamental chemical reactions: hydrolysis and condensation. These reactions transform the molecular precursor into a macroscopic silica network.[5]
Hydrolysis: In the initial step, the ethoxy groups (-OC₂H₅) of TEOS are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction forms silanol (B1196071) (Si-OH) intermediates and releases ethanol (B145695) as a byproduct.[1][5] The reaction is catalyzed by either an acid or a base.[1]
General Hydrolysis Reaction: Si(OC₂H₅)₄ + H₂O → HO-Si(OC₂H₅)₃ + C₂H₅OH[2]
Depending on the reaction conditions, this process can continue until all four ethoxy groups are replaced, leading to the formation of silicic acid, Si(OH)₄.[2]
Condensation: Following hydrolysis, the newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane (Si-O-Si) bridges, which constitute the backbone of the silica network.[5] This process releases either water or ethanol.
-
Water-forming condensation: Si-OH + HO-Si → Si-O-Si + H₂O
-
Alcohol-forming condensation: Si-OR + HO-Si → Si-O-Si + R-OH[6]
Under basic conditions, water-forming condensation is the dominant pathway.[6] The continuous formation of these siloxane bonds leads to the growth of silica clusters, which eventually link together to form the gel.[1]
Caption: Core chemical reactions in the TEOS sol-gel process.
Key Parameters Influencing the Sol-Gel Process
The properties of the final silica material are highly dependent on several key parameters that control the kinetics of the hydrolysis and condensation reactions.[7][8]
pH and Catalyst Type
The pH of the solution, controlled by an acid or base catalyst, is one of the most critical factors.[9]
-
Acid Catalysis (e.g., HCl, pH 2-4): Under acidic conditions, the hydrolysis reaction is rapid, while the condensation reaction is slower.[9][10] This leads to the formation of weakly branched, linear, or randomly branched polymer chains. These chains entangle to form the gel network, resulting in materials with smaller pores and higher density upon drying.[4]
-
Base Catalysis (e.g., NH₄OH, pH 10-11): In basic media, the condensation rate is faster than the hydrolysis rate.[9] This promotes the formation of highly branched clusters that grow and aggregate, leading to discrete, often spherical, silica particles (as in the Stöber method).[8][11] The resulting gels consist of a network of these particles, yielding materials with larger pores.
Caption: Divergent pathways of acid vs. base-catalyzed sol-gel process.
Water to TEOS Molar Ratio (r)
The molar ratio of water to TEOS (r = [H₂O]/[TEOS]) significantly affects the process. The stoichiometric ratio for complete hydrolysis is r=4.[12]
-
Low r values (e.g., < 4): Incomplete hydrolysis occurs, leaving unreacted alkoxy groups. This slows down gelation.[13]
-
High r values (e.g., > 4): Excess water promotes more complete hydrolysis, leading to a higher concentration of silanol groups and accelerating the condensation and gelation process.[4][13] However, very high water concentrations can sometimes lead to lower viscosity and inhibit reactions due to immiscibility.[13][14]
Temperature and Solvent
-
Temperature: Higher temperatures increase the rates of both hydrolysis and condensation, leading to shorter gelation times.[7][15] For instance, increasing the temperature from 50 °C to 70 °C was observed to decrease silica nanoparticle size from 150-100 nm to 50-30 nm.[7]
-
Solvent: A solvent, typically an alcohol like ethanol, is used to homogenize the initially immiscible TEOS and water.[8] The type and concentration of the solvent can influence reaction rates through steric effects and by affecting the solubility of reacting species.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the TEOS sol-gel process.
Table 1: Effect of Reactant Concentration on Silica Nanoparticle Size
| TEOS Concentration (M) | Resulting Particle Size (nm) | Observations |
|---|---|---|
| 0.05 - 0.10 | 48 - 72 | Well-dispersed, spherical nanoparticles were formed.[8] |
| > 0.25 | ≥ 160 | Larger nanoparticles with increased agglomeration were observed.[8] |
Table 2: Typical Experimental Parameters for Sol-Gel Synthesis
| Parameter | Acid-Catalyzed Process | Base-Catalyzed (Stöber) Process |
|---|---|---|
| Precursor | TEOS | TEOS |
| Solvent | Ethanol[4] | Ethanol[8] |
| Catalyst | Hydrochloric Acid (HCl)[4][15] | Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)[8] |
| TEOS:Ethanol:H₂O Molar Ratio | 1:4:16[4] | Varies, e.g., TEOS:Ethanol:H₂O volume ratio can be adjusted. |
| pH | ~2-4[15] | ~10-11[8] |
| Temperature (°C) | 25-40[15] | 30[8] |
| Reaction/Aging Time | 1.5 h stirring, then days for aging/drying.[4] | 5 h stirring, 24 h aging.[8] |
| Stirring Speed (rpm) | 200-400[15] | 10,000 (vigorous)[8] |
Table 3: Kinetic and Process Data
| Parameter | Value | Conditions/Notes |
|---|---|---|
| Activation Energy (Hydrolysis) | 5.99 kcal/mole | Under basic conditions.[6] |
| Activation Energy (Alcohol-forming Condensation) | 15.4 kcal/mole | Under basic conditions.[6] |
| Activation Energy (Water-forming Condensation) | 3.69 kcal/mole | Under basic conditions.[6] |
| Optimal H₂O/TEOS Molar Ratio | 6 to 20 | For forming uniform SiO₂ films on carbon fibers without cracks.[13] |
Experimental Protocols
Here are detailed methodologies for common TEOS-based sol-gel syntheses.
Protocol 1: Acid-Catalyzed Synthesis of a Silica Gel
This protocol is adapted from procedures designed to create monolithic gels.[4]
Materials:
-
This compound (TEOS)
-
Ethanol (EtOH)
-
Distilled water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottomed flask, magnetic stirrer, and stir bar
-
Graduated cylinders, pipet
Methodology:
-
In a fume hood, add 30 mL of TEOS and 31 mL of ethanol to a round-bottomed flask equipped with a magnetic stir bar.
-
Begin briskly stirring the solution.
-
In a separate beaker, measure 38 mL of distilled water. Add 3-4 drops of concentrated HCl to the water to create an acidic solution. The target pH is approximately 3.
-
Pour the acidic water solution into the TEOS/ethanol mixture while maintaining continuous stirring. The solution will initially be immiscible but should become homogeneous after a few minutes.
-
Allow the sol to stir for 1.5 hours at room temperature.
-
Pour the resulting sol into molds (e.g., polythene tubes).
-
To facilitate gelation and drying, cover the molds with a film pierced with a few small holes and place them in a drying oven at 60 °C.
-
Gelation (formation of an alcogel) is expected within approximately 2 days.[4]
-
For complete solvent removal to form a xerogel, further drying for 5-7 days is required, during which significant shrinkage will occur.[4] For complete conversion to a dense silica glass, heating (calcination) up to 500 °C is necessary.[4]
Protocol 2: Base-Catalyzed Synthesis of Silica Nanoparticles (Stöber Method)
This protocol is designed for the synthesis of monodisperse silica nanoparticles.[8]
Materials:
-
TEOS
-
Ethanol
-
Millipore water
-
Ammonium hydroxide (NH₄OH, 25-30%)
-
Beaker, high-speed magnetic stirrer
Methodology:
-
Prepare a reaction solution by mixing 5 mL of ethanol and 5 mL of Millipore water in a beaker under continuous stirring at room temperature.
-
Add ammonium hydroxide dropwise to the solution until the pH reaches 10-11.
-
After one hour of stirring, add 2 mL of TEOS dropwise to the reaction mixture while maintaining vigorous stirring (e.g., 10,000 rpm).
-
Continue stirring the solution in a water bath at 30°C for 5 hours to allow for hydrolysis and condensation to form nanoparticles.[8]
-
Age the reaction mixture at room temperature for 24 hours to facilitate the complete growth of the silica nanoparticles.[8]
-
Separate the silica nanoparticles from the solution by centrifugation at 10,000 rpm for 10 minutes.
-
Wash the collected nanoparticles multiple times with ethanol and Millipore water to remove any unreacted precursors and impurities.
Caption: General experimental workflow for TEOS-based sol-gel synthesis.
Applications in Drug Development
The unique properties of sol-gel derived silica make it an excellent candidate for biomedical applications, especially in drug delivery.[16]
-
High Biocompatibility: Amorphous silica is generally recognized as safe (GRAS) by the U.S. FDA, making it suitable for in-vivo applications.[16]
-
Controlled Release: The porous structure of the silica network can be tailored to encapsulate therapeutic agents. The release of the drug can be controlled by the pore size, particle size, and surface chemistry of the silica matrix.[17]
-
High Surface Area and Payload: The high surface area of porous silica allows for a high drug loading capacity.[16] The silanol groups on the surface can also be functionalized to attach specific drug molecules or targeting ligands.
-
Injectable Hydrogels: TEOS can be used to formulate thixotropic hydrogels.[17] These materials are gel-like at rest but become fluidic under shear stress (e.g., during injection), allowing them to be easily administered before rapidly re-gelling in-situ to form a drug depot.[17][18] The release of an incorporated drug can be affected by the disturbance of this nanoparticulate network.[17]
The sol-gel process provides a flexible platform to design and fabricate advanced silica-based carriers for the next generation of drug delivery systems.
References
- 1. nbinno.com [nbinno.com]
- 2. Sol–gel process - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 5. nbinno.com [nbinno.com]
- 6. A Kinetic Study on the Hydrolysis and Condensation of TEOS in Basic Condition by Sol-Gel Method | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. webbut.unitbv.ro [webbut.unitbv.ro]
- 10. Study on the Sol-Gel Process of TEOS by React-IR | Scientific.Net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. sanfanchem.com [sanfanchem.com]
- 16. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Step-by-Step TEOS Sol-Gel Method for Silica Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of silica (B1680970) nanoparticles (SiNPs) using the tetraethyl orthosilicate (B98303) (TEOS) sol-gel method, commonly known as the Stöber method.[1] This method is widely recognized for its simplicity and ability to produce monodisperse silica nanoparticles of controlled size.[1][2] The protocol covers the synthesis, purification, and characterization of SiNPs, and includes quantitative data on the influence of various reaction parameters on nanoparticle size.
Principle and Mechanism
The Stöber process is a sol-gel technique that involves two primary chemical reactions: the hydrolysis of a silicon alkoxide precursor, typically TEOS, followed by the condensation of the resulting silanol (B1196071) groups.[1][2] These reactions are typically catalyzed by a base, most commonly ammonia, in an alcoholic solvent like ethanol.[3]
-
Hydrolysis: TEOS reacts with water to form silicic acid and ethanol. Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
-
Condensation: The silicic acid monomers then condense to form siloxane bonds (Si-O-Si), releasing water and leading to the formation of a three-dimensional silica network.[4] This polymerization process results in the nucleation and growth of spherical silica nanoparticles.[2]
The size of the resulting nanoparticles is influenced by several factors, including the concentration of reactants (TEOS, water, and ammonia) and the reaction temperature.[3][5][6]
Experimental Protocols
Materials and Equipment
-
Reagents:
-
Tetraethyl orthosilicate (TEOS, Si(OC₂H₅)₄)
-
Ethanol (EtOH, C₂H₅OH), absolute or 96%
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30% aqueous solution)
-
Deionized (DI) water
-
-
Equipment:
-
Glass reaction vessel (e.g., round-bottom flask or beaker)
-
Magnetic stirrer and stir bar
-
Pipettes or graduated cylinders for accurate volume measurement
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath (optional, for redispersion)
-
Oven for drying
-
Characterization instruments: Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), Fourier-Transform Infrared (FTIR) Spectrometer.
-
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol is a general guideline. The specific volumes and concentrations of reactants should be adjusted based on the desired nanoparticle size, as detailed in the tables below.
-
Preparation of the Reaction Mixture: In a glass reaction vessel, combine ethanol, DI water, and ammonium hydroxide solution.
-
Stirring: Place the vessel on a magnetic stirrer and begin stirring the solution at a constant rate (e.g., 500-800 rpm) to ensure homogeneity.
-
Addition of TEOS: Rapidly add the desired volume of TEOS to the stirring solution. The solution will initially be clear and will gradually become opalescent as the silica nanoparticles form.
-
Reaction: Allow the reaction to proceed at room temperature for a specified duration, typically ranging from 2 to 24 hours. Longer reaction times generally lead to larger particles.
-
Purification:
-
After the reaction is complete, collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 15-20 minutes).
-
Discard the supernatant and redisperse the nanoparticle pellet in fresh ethanol. Sonication can be used to aid redispersion.
-
Repeat the centrifugation and redispersion steps at least three times to remove unreacted reagents and byproducts.
-
For applications requiring an aqueous dispersion, perform a final wash with DI water.
-
-
Drying (Optional): If a dry powder is required, the purified nanoparticle pellet can be dried in an oven at 60-80°C overnight.
Characterization of Silica Nanoparticles
-
Size and Morphology: The size, size distribution, and morphology of the synthesized silica nanoparticles can be determined using Dynamic Light Scattering (DLS) for hydrodynamic diameter and polydispersity index (PDI), and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for direct visualization of size and shape.
-
Chemical Composition: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of the silica network. The spectra will show characteristic peaks for Si-O-Si and Si-OH bonds.
-
Crystallinity: X-ray Diffraction (XRD) can be used to analyze the crystallinity of the nanoparticles. Silica nanoparticles synthesized by the Stöber method are typically amorphous.
Quantitative Data: Influence of Reaction Parameters on Nanoparticle Size
The following tables summarize the effect of varying reactant concentrations and temperature on the final size of the silica nanoparticles. These values are compiled from various studies and can be used as a starting point for synthesizing nanoparticles of a desired size.
Table 1: Effect of Ammonia Concentration on Silica Nanoparticle Size [3]
| TEOS Concentration (M) | Water Concentration (M) | Ammonia Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) |
| 0.26 | 5 | 0.097 | 25 | 28.33 |
| 0.26 | 5 | 0.194 | 25 | 91.72 |
| 0.26 | 5 | 0.29 | 25 | 191.38 |
Table 2: Effect of TEOS Concentration on Silica Nanoparticle Size [7]
| TEOS Concentration (M) | Water Concentration (M) | Ammonia Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) |
| 0.045 | 6 | 0.17 | Room Temperature | ~100 |
| 0.17 | 6 | 0.17 | Room Temperature | ~200 |
| 0.28 | 6 | 0.17 | Room Temperature | ~250 |
Table 3: Effect of Water Concentration on Silica Nanoparticle Size [8]
| TEOS Volume (mL) | Ethanol Volume (mL) | Ammonia Volume (mL) | Water Volume (mL) | Resulting Particle Size (nm) |
| 8 | 130 | 14 | 8 | 161.2 |
| 8 | 130 | 14 | 15 | 197.9 |
| 8 | 130 | 14 | 25 | 193.6 |
Table 4: Effect of Temperature on Silica Nanoparticle Size [3]
| TEOS Concentration (M) | Water Concentration (M) | Ammonia Concentration (M) | Temperature (°C) | Resulting Particle Size (nm) |
| 0.26 | 5 | 0.194 | 25 | 91.72 |
| 0.26 | 5 | 0.194 | 30 | 81.85 |
| 0.26 | 5 | 0.194 | 35 | 65.43 |
| 0.26 | 5 | 0.194 | 40 | 55.42 |
| 0.26 | 5 | 0.194 | 45 | 42.14 |
| 0.26 | 5 | 0.194 | 50 | 31.96 |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and characterization of silica nanoparticles using the TEOS sol-gel method.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation and Characterization of Silica Nanoparticles and of Silica-Gentamicin Nanostructured Solution Obtained by Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the initial chemical conditions on the rational design of silica particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. :: Journal of the Korean Ceramic Society [jkcs.or.kr]
Application Notes and Protocols for Preparing Silica Coatings Using Tetraethyl Orthosilicate (TEOS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of silica (B1680970) coatings and nanoparticles from tetraethyl orthosilicate (B98303) (TEOS) via sol-gel methods. The protocols are designed to be adaptable for various applications, including surface modification, nanoparticle synthesis, and encapsulation strategies relevant to drug delivery.
Introduction
Tetraethyl orthosilicate (TEOS) is a widely used precursor for synthesizing silica (SiO₂) materials due to its ability to form uniform and controllable silica networks through hydrolysis and condensation reactions. This process, known as the sol-gel method, allows for the formation of silica coatings on various substrates and the production of silica nanoparticles with tunable sizes.[1][2] The versatility of the sol-gel process makes it suitable for numerous applications in research and industry, from creating anti-reflective coatings to developing advanced drug delivery systems.[2][3]
The fundamental chemistry involves two key reactions:
-
Hydrolysis: The replacement of ethoxy groups (-OC₂H₅) in TEOS with hydroxyl groups (-OH) in the presence of water.
-
Condensation: The formation of siloxane bridges (Si-O-Si) through the reaction of silanol (B1196071) groups, leading to the growth of a silica network.[2]
These reactions can be catalyzed by either an acid or a base, with the choice of catalyst significantly influencing the reaction rates and the final structure of the silica material.
Chemical Reaction Pathway
The sol-gel process for forming silica from TEOS can be visualized as a two-step chemical transformation. The initial hydrolysis of TEOS is followed by a condensation step, which can proceed through either a water-producing or an alcohol-producing pathway.
Caption: TEOS hydrolysis and condensation pathway.
Experimental Protocols
Two common methods for preparing silica materials from TEOS are the Stöber method for synthesizing monodisperse silica nanoparticles and a general sol-gel coating procedure.
Protocol 1: Stöber Method for Silica Nanoparticle Synthesis
The Stöber process is a well-established method for producing spherical silica nanoparticles of controlled size.[1] This protocol is a typical example for synthesizing nanoparticles in the range of 50-2000 nm.[1]
Materials:
-
This compound (TEOS)
-
Ethanol (EtOH), absolute
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 28-30% solution
-
Deionized (DI) water
Equipment:
-
Glass reaction vessel (e.g., round-bottom flask or beaker)
-
Magnetic stirrer and stir bar
-
Pipettes or graduated cylinders
-
Centrifuge and centrifuge tubes
-
Sonicator
Procedure:
-
In the reaction vessel, prepare a solution of ethanol, DI water, and ammonium hydroxide. A common starting point is a mixture of 73.8 mL of ethanol, 10.8 mL of DI water, and 9.8 mL of ammonium hydroxide.[4]
-
Stir the mixture vigorously to ensure homogeneity.
-
Rapidly add 5.6 mL of TEOS to the stirring solution.[4]
-
Continue stirring the reaction mixture at room temperature for at least 12 hours. A white, turbid suspension will form as the silica nanoparticles precipitate.[4]
-
After the reaction is complete, collect the silica nanoparticles by centrifugation.
-
Wash the collected particles by repeated cycles of centrifugation and redispersion in fresh ethanol (at least 3 times) and then in DI water until the pH of the supernatant is neutral (~7).[4] Sonication may be necessary to fully redisperse the particles during washing.[4]
-
The final silica nanoparticles can be stored as a suspension in water or ethanol.
Quantitative Data for Stöber Method:
| Parameter | Value | Reference |
| TEOS Volume | 5.6 mL | [4] |
| Ethanol Volume | 73.8 mL | [4] |
| DI Water Volume | 10.8 mL | [4] |
| NH₄OH (29%) Volume | 9.8 mL | [4] |
| Reaction Time | 12 hours | [4] |
| Stirring Speed | Vigorous | [4] |
| Temperature | Room Temperature | [5] |
| Resulting Particle Size | ~460 nm (dependent on exact conditions) | [4] |
Protocol 2: Sol-Gel Method for Silica Coating
This protocol describes a general procedure for depositing a silica coating on a substrate using a sol-gel approach. This method can be adapted for various substrates and applications.
Materials:
-
This compound (TEOS)
-
Ethanol (EtOH)
-
Deionized (DI) water
-
Acid catalyst (e.g., Hydrochloric acid, HCl) or Base catalyst (e.g., Ammonium hydroxide, NH₄OH)
-
Substrates for coating (e.g., glass slides, silicon wafers)
Equipment:
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Pipettes or graduated cylinders
-
Dip-coater, spin-coater, or spray gun
-
Oven or furnace for drying and curing
Procedure:
-
Sol Preparation:
-
In a clean container, mix TEOS with ethanol. A typical molar ratio is 1 part TEOS to 4-16 parts ethanol.[6]
-
In a separate container, prepare an aqueous solution of the catalyst. For acid catalysis, a common concentration is 0.1 M HCl. For base catalysis, a common concentration is 0.1 M NH₄OH.
-
Slowly add the catalyst solution to the TEOS/ethanol mixture while stirring. The molar ratio of water to TEOS is a critical parameter, typically ranging from 2 to 50.[7]
-
Continue stirring the sol for a specified period (e.g., 1-24 hours) at room temperature to allow for hydrolysis and partial condensation. This is often referred to as the aging or gelation time.[7]
-
-
Coating Deposition:
-
Clean the substrates thoroughly before coating.
-
Apply the prepared sol to the substrate using a suitable technique such as dip-coating, spin-coating, or spraying. The withdrawal speed in dip-coating or the rotation speed in spin-coating will influence the thickness of the coating.
-
-
Drying and Curing:
-
Dry the coated substrates at a low temperature (e.g., 60-100 °C) to remove the solvent.
-
Cure the coating at a higher temperature (e.g., 400-500 °C) to promote further condensation and densification of the silica network.[8]
-
Quantitative Data for Sol-Gel Coating:
| Parameter | Typical Range/Value | Reference |
| Molar Ratio TEOS:EtOH | 1:4 - 1:16 | [6] |
| Molar Ratio H₂O:TEOS | 2 - 50 | [7] |
| Catalyst | Acid (e.g., HCl) or Base (e.g., NH₄OH) | [7] |
| Sol Aging Time | 1 - 24 hours | [7] |
| Drying Temperature | 60 - 100 °C | [6] |
| Curing Temperature | 400 - 500 °C | [8] |
Experimental Workflow
The general workflow for preparing silica coatings or nanoparticles from TEOS involves a series of sequential steps, from precursor preparation to the final material characterization.
Caption: General experimental workflow for TEOS-based silica synthesis.
Applications in Drug Development
Silica-based materials synthesized from TEOS have significant potential in drug development. Their properties, such as high surface area, porous structure, and biocompatibility, make them suitable as drug carriers.[9] Silica nanoparticles can be functionalized to target specific cells or tissues, and the porous silica network can be loaded with therapeutic agents for controlled release.[3][9] The sol-gel process allows for the encapsulation of drugs within a silica matrix, protecting them from degradation and enabling sustained release profiles.[9]
Troubleshooting
-
Particle/Coating Inhomogeneity: Ensure thorough mixing of reagents and maintain a constant temperature during the reaction.
-
Cracking of Coatings: This can be due to high stress during drying. Optimize the drying and curing ramp rates, or modify the sol with additives like PDMS-OH.[10]
-
Particle Aggregation: Proper surface charge (controlled by pH) and subsequent washing steps are crucial to prevent agglomeration.[11] For coating iron oxide nanoparticles, controlling the ionic strength of the medium is important to prevent aggregation.[11]
By following these protocols and considering the key parameters, researchers can successfully prepare silica coatings and nanoparticles tailored to their specific application needs.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties | MDPI [mdpi.com]
- 4. mse.iastate.edu [mse.iastate.edu]
- 5. 4.1. Synthesis, Surface Modification, and Characterization of Stöber Silica Nanoparticles [bio-protocol.org]
- 6. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 7. sanfanchem.com [sanfanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and characterization of silica xerogels as carriers for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Characterization of TEOS Coating Added With Innovative Antifouling Silica Nanocontainers and TiO2 Nanoparticles [frontiersin.org]
- 11. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Application of TEOS in Zeolite Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of zeolites using Tetraethyl Orthosilicate (TEOS) as a silica (B1680970) source. TEOS is a widely used precursor in zeolite synthesis due to its high purity and controlled hydrolysis rate, which allows for precise control over the final product's properties. These protocols are intended for use by researchers, scientists, and professionals in fields such as materials science, catalysis, and drug development, where high-quality zeolites are essential.
Overview of TEOS in Zeolite Synthesis
This compound (TEOS) serves as a versatile and reliable source of silica for the synthesis of a wide range of zeolites. The overall process involves the hydrolysis of TEOS to form silicic acid, which then condenses with an alumina (B75360) source under hydrothermal conditions in the presence of a structure-directing agent (SDA) to form the crystalline zeolite framework.[1] The key advantages of using TEOS include the ability to form homogeneous reaction mixtures and the fine-tuning of particle size and morphology.[2]
The synthesis process is influenced by several critical parameters, including the molar composition of the initial gel, pH, crystallization temperature, and time.[2][3] By carefully controlling these parameters, zeolites with desired properties such as specific framework type, crystal size, and Si/Al ratio can be obtained.
Experimental Protocols
This section provides detailed protocols for the synthesis of two common types of zeolites, ZSM-5 and Zeolite Y, using TEOS as the silica source.
Synthesis of ZSM-5 Zeolite
ZSM-5 is a high-silica zeolite with the MFI framework type, widely used in catalysis for hydrocarbon conversion processes.[3] The following protocol is based on a typical hydrothermal synthesis procedure.
Materials:
-
This compound (TEOS)
-
Sodium Aluminate (NaAlO₂)
-
Tetrapropylammonium Bromide (TPABr) - Structure Directing Agent
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
-
Centrifuge
-
pH meter
Protocol:
-
Preparation of the Aluminosilicate Gel:
-
In a beaker, dissolve Sodium Aluminate (NaAlO₂) and Sodium Hydroxide (NaOH) in a portion of the deionized water with stirring.
-
In a separate beaker, add TEOS to a solution of Tetrapropylammonium Bromide (TPABr) in the remaining deionized water. Stir vigorously to ensure proper mixing.
-
-
Mixing:
-
Slowly add the sodium aluminate solution to the TEOS and TPABr mixture while stirring continuously.
-
Continue stirring the resulting gel for at least 1 hour to ensure homogeneity.
-
-
pH Adjustment:
-
Measure the pH of the hydrogel. An optimal pH of around 9.7 has been found to be effective for the formation of crystalline ZSM-5.[3] Adjust the pH if necessary using a dilute NaOH or HCl solution. Low pH may lead to the formation of an amorphous phase, while a very high pH can result in other crystalline phases like Mordenite.[3]
-
-
Hydrothermal Crystallization:
-
Transfer the homogeneous gel into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired crystallization temperature (typically 170-180 °C).
-
Maintain the temperature for the required crystallization time (e.g., 24-72 hours).
-
-
Product Recovery and Purification:
-
After crystallization, cool the autoclave to room temperature.
-
Remove the solid product and separate it from the mother liquor by centrifugation.
-
Wash the product repeatedly with deionized water until the pH of the washing solution is neutral.
-
Dry the final product in an oven at 100-120 °C overnight.
-
-
Calcination (Template Removal):
-
To remove the organic template (TPABr), calcine the dried zeolite powder in a furnace.
-
Slowly ramp the temperature to 550 °C and hold for 6-8 hours in an air atmosphere.
-
Quantitative Data for ZSM-5 Synthesis:
| Parameter | Value | Reference |
| Molar Ratio SiO₂/Al₂O₃ | 60 - 300 | [3] |
| Molar Ratio Na₂O/SiO₂ | Varies | |
| Molar Ratio H₂O/SiO₂ | Varies | |
| Molar Ratio TPABr/SiO₂ | Varies | |
| Crystallization Temperature | 170 - 180 °C | |
| Crystallization Time | 24 - 72 hours | [3] |
| pH of Hydrogel | ~9.7 | [3] |
Synthesis of Zeolite Y
Zeolite Y is a faujasite-type zeolite with a lower silica-to-alumina ratio compared to ZSM-5. It is a crucial catalyst in fluid catalytic cracking (FCC) processes in the petroleum industry. The synthesis can be performed via an acid-catalyzed hydrolysis of TEOS.[4]
Materials:
-
This compound (TEOS)
-
Sodium Aluminate (NaAlO₂)
-
Sodium Hydroxide (NaOH)
-
Sulfuric Acid (H₂SO₄) - for acid-catalyzed hydrolysis
-
Deionized Water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer with heating plate
-
Oven
-
Centrifuge
Protocol:
-
Acid-Catalyzed Hydrolysis of TEOS:
-
In a beaker, add TEOS to deionized water.
-
Slowly add a catalytic amount of sulfuric acid to the mixture while stirring.
-
Continue stirring until the TEOS is fully hydrolyzed, which is indicated by the disappearance of the organic phase. This step creates the siliceous precursor.[4]
-
-
Preparation of the Aluminosilicate Gel:
-
In a separate beaker, dissolve sodium aluminate and sodium hydroxide in deionized water.
-
-
Mixing:
-
Add the sodium aluminate solution to the hydrolyzed TEOS solution with vigorous stirring to form a homogeneous gel.
-
-
Hydrothermal Crystallization:
-
Transfer the gel to a Teflon-lined stainless-steel autoclave.
-
Place the sealed autoclave in an oven at the crystallization temperature, which can be as low as 85°C.[4]
-
Maintain the temperature for the specified crystallization time.
-
-
Product Recovery and Purification:
-
After crystallization, cool the autoclave to room temperature.
-
Separate the solid product by centrifugation.
-
Wash the zeolite product thoroughly with deionized water until the filtrate is neutral.
-
Dry the purified Zeolite Y powder in an oven at 100-120 °C.
-
Quantitative Data for Zeolite Y Synthesis:
| Parameter | Value | Reference |
| Molar Ratio SiO₂/Al₂O₃ | ~5.55 | [4] |
| Molar Ratio Na₂O/SiO₂ | Varies | [4] |
| Molar Ratio H₂O/SiO₂ | 300 - 480 | [4] |
| Crystallization Temperature | 85 °C | [4] |
| Crystallization Time | Varies | [4] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of ZSM-5 and Zeolite Y using TEOS.
Caption: Workflow for the hydrothermal synthesis of ZSM-5 zeolite using TEOS.
Caption: Workflow for the synthesis of Zeolite Y via acid-catalyzed hydrolysis of TEOS.
References
Application Notes and Protocols for Tetraethoxysilane (TEOS) in Semiconductor Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethoxysilane (TEOS), with the chemical formula Si(OC₂H₅)₄, is a widely utilized precursor in the semiconductor industry for the deposition of high-purity silicon dioxide (SiO₂) thin films.[1][2] Its popularity stems from its relatively low cost, ease of handling, and the ability to produce high-quality, conformal dielectric layers with excellent step coverage, which is crucial for modern integrated circuits with complex topographies.[1][3] TEOS is a liquid at room temperature and can be vaporized and delivered into a reaction chamber to deposit SiO₂ films through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2][4] These SiO₂ films are fundamental components in semiconductor devices, serving as insulators, gate dielectrics, and intermetal dielectric layers.[1][5]
This document provides detailed application notes and protocols for the use of TEOS in thin film deposition for semiconductor applications, with a focus on Low-Pressure Chemical Vapor Deposition (LPCVD), Plasma-Enhanced Chemical Vapor Deposition (PECVD), and Atomic Layer Deposition (ALD).
Deposition Methods
Low-Pressure Chemical Vapor Deposition (LPCVD)
LPCVD is a widely used method for depositing high-quality, uniform SiO₂ films from TEOS. The process involves the thermal decomposition of TEOS at sub-atmospheric pressures.[3]
Mechanism: In a heated reaction chamber, TEOS molecules adsorb onto the wafer surface and then thermally decompose.[4] Neighboring ethyl groups interact to form stable byproducts that desorb from the surface, leaving behind a silicon-oxygen network that grows into a SiO₂ film.[4] While TEOS itself contains oxygen, the addition of O₂ gas can increase the deposition rate.[4]
Typical Applications:
-
Intermetal dielectric (IMD) layers[1]
-
Shallow trench isolation (STI)[1]
-
Hard masks and sacrificial layers[1]
Plasma-Enhanced Chemical Vapor Deposition (PECVD)
PECVD utilizes a plasma to enhance the chemical reaction, allowing for SiO₂ deposition at lower temperatures compared to LPCVD.[6][7] This makes it suitable for applications where high temperatures could damage other components on the wafer, such as aluminum metallization.[8]
Mechanism: In a PECVD reactor, an RF-induced plasma is generated from a mixture of TEOS and an oxidant gas, typically oxygen (O₂) or ozone (O₃).[7][9] The plasma creates highly reactive species from the precursor gases, which then react on the wafer surface to form a SiO₂ film.[6][9] Ion bombardment from the plasma can help to densify the film.[9]
Typical Applications:
-
Passivation layers[2]
-
Dielectric layers in multilevel metallization schemes[1]
-
Gate dielectrics for thin-film transistors[10]
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that offers precise thickness control at the atomic level, excellent conformality, and the ability to deposit high-quality films at low temperatures.[11][12]
Mechanism: The ALD process for SiO₂ from TEOS involves sequential, self-limiting surface reactions. The substrate is first exposed to TEOS, which reacts with the surface. Any excess, unreacted TEOS is then purged from the chamber. Subsequently, a co-reactant, such as water (H₂O) or ozone (O₃), is introduced and reacts with the adsorbed TEOS layer to form a monolayer of SiO₂. This cycle is repeated to build up the desired film thickness.[12][13] The use of a catalyst, such as ammonia (B1221849) (NH₃), can facilitate the reaction at lower temperatures.[13]
Typical Applications:
-
Gate oxides in advanced transistors[5]
-
High-aspect-ratio trench filling[13]
-
Coatings for sensitive substrates[13]
Quantitative Data Presentation
The following tables summarize typical process parameters and resulting film properties for SiO₂ deposition from TEOS using different methods.
| Parameter | LPCVD | PECVD | ALD |
| TEOS Temperature (°C) | 35 - 75 | Room Temperature (Vapor Draw) | Room Temperature |
| Deposition Temperature (°C) | 625 - 750[3][4] | 200 - 500[7] | Room Temperature - 300[13] |
| Pressure (Torr) | A few Torr or lower[4] | 1 - 8.5[10][14] | 0.3 mbar - a few Torr |
| Gases | TEOS, O₂ (optional), N₂ (carrier)[4] | TEOS, O₂, He/Ar (carrier)[6][9] | TEOS, H₂O/O₃, NH₃ (catalyst), N₂ (purge)[13] |
| Deposition Rate | 15 - 25 nm/min[4] | > 200 nm/min[14] | 0.7 - 0.8 Å/cycle[13] |
| Refractive Index | 1.41 - 1.46[4] | ~1.457[14] | Not specified |
| Film Stress | Compressive (100-300 MPa)[15] | Compressive (-127 MPa)[14] | Not specified |
| Uniformity | < 5% for 8" wafer[4] | 1.2%[14] | Excellent |
Table 1: Comparison of TEOS Deposition Methods.
| Parameter | Value | Reference |
| TEOS Flow Rate | 5 sccm | [10] |
| Oxygen (O₂) Flow Rate | 500 sccm | [10] |
| Deposition Temperature | 360 °C | [10] |
| Pressure | 1 Torr | [10] |
| RF Power | 400 W | [10] |
| Electrode Distance | 15 mm | [10] |
Table 2: Example PECVD Process Parameters for SiO₂ Deposition.
| Parameter | Value | Reference |
| Oxygen (O₂) Flow Rate | 75 sccm | [16] |
| TEOS Flow Rate | 25 sccm | [16] |
| Deposition Temperature | 700 °C | [16] |
| Pressure | 200 - 600 mTorr | [16] |
Table 3: Example LPCVD Process Parameters for SiO₂ Deposition.
Experimental Protocols
Protocol 1: SiO₂ Thin Film Deposition using LPCVD
Objective: To deposit a uniform silicon dioxide thin film on a silicon wafer using a horizontal tube furnace.
Materials and Equipment:
-
Horizontal LPCVD tube furnace
-
Vacuum pump system
-
Mass flow controllers (MFCs) for N₂ and O₂
-
TEOS bubbler with temperature controller
-
Silicon wafers
-
Wafer handling tools
Procedure:
-
Wafer Loading: Load clean silicon wafers onto a quartz boat and insert the boat into the center of the LPCVD furnace tube.
-
System Pump Down: Close the furnace tube and pump the system down to the base pressure (typically a few mTorr).
-
Temperature Ramp-up: Ramp up the furnace temperature to the desired deposition temperature (e.g., 700 °C) under a continuous flow of nitrogen (N₂).[16]
-
Process Gas Stabilization: Once the temperature is stable, set the process pressure (e.g., 400 mTorr) and stabilize the flow of oxygen (O₂) at the desired rate (e.g., 75 sccm).[16]
-
TEOS Introduction: Heat the TEOS bubbler to a stable temperature (e.g., 40-50 °C) to generate sufficient vapor pressure.[4] Open the TEOS vapor line and introduce the TEOS into the furnace at the desired flow rate (e.g., 25 sccm) to initiate deposition.[16]
-
Deposition: Continue the deposition for the calculated time required to achieve the target film thickness. The deposition rate is typically in the range of 15-25 nm/min.[4]
-
Process Termination: After the desired deposition time, shut off the TEOS flow and purge the chamber with N₂.
-
Cool Down and Unloading: Turn off the furnace heaters and allow the system to cool down to below 400 °C under an N₂ ambient. Once cooled, vent the chamber to atmospheric pressure with N₂ and carefully unload the wafers.
Protocol 2: SiO₂ Thin Film Deposition using PECVD
Objective: To deposit a silicon dioxide thin film at a low temperature using a plasma-enhanced process.
Materials and Equipment:
-
PECVD reactor with RF power supply
-
Vacuum pump system
-
Mass flow controllers for TEOS, O₂, and a carrier gas (e.g., He or Ar)
-
Heated showerhead for gas distribution
-
Substrate heater
-
Silicon wafers
Procedure:
-
Wafer Loading: Place a clean silicon wafer on the substrate heater in the PECVD chamber.
-
Chamber Preparation: Close the chamber and pump it down to the base pressure.
-
Substrate Heating: Heat the substrate to the desired deposition temperature (e.g., 360 °C).[10]
-
Gas Flow Stabilization: Introduce the process gases (TEOS, O₂, and carrier gas) into the chamber at their respective flow rates (e.g., TEOS: 5 sccm, O₂: 500 sccm) and allow the chamber pressure to stabilize at the setpoint (e.g., 1 Torr).[10]
-
Plasma Ignition and Deposition: Ignite the plasma by applying RF power (e.g., 400 W) to the showerhead.[10] The plasma will initiate the deposition of the SiO₂ film.
-
Deposition: Maintain the plasma and gas flows for the time required to deposit the desired film thickness. Deposition rates can be high, often exceeding 200 nm/min.[14]
-
Process Termination: Turn off the RF power to extinguish the plasma and then shut off the process gas flows.
-
Cool Down and Unloading: Allow the substrate to cool down before venting the chamber with N₂ and removing the wafer.
Protocol 3: SiO₂ Thin Film Deposition using ALD
Objective: To deposit an ultra-thin, conformal silicon dioxide film with atomic-level precision.
Materials and Equipment:
-
ALD reactor
-
Vacuum pump system
-
Pulsing valves for precursors and purge gas
-
TEOS precursor vessel
-
Co-reactant vessel (e.g., deionized water)
-
Substrate holder with heating capability
-
Silicon wafers
Procedure:
-
Wafer Loading: Load a clean silicon wafer into the ALD reaction chamber.
-
System Purge and Heating: Pump down the chamber to the base pressure and heat the substrate to the desired deposition temperature (e.g., 300 K).[13] Purge the chamber with an inert gas (e.g., N₂).
-
ALD Cycle: a. TEOS Pulse: Introduce a pulse of TEOS vapor into the chamber. The TEOS molecules will adsorb and react with the wafer surface in a self-limiting manner. b. Purge: Purge the chamber with N₂ to remove any unreacted TEOS and gaseous byproducts. c. Co-reactant Pulse: Introduce a pulse of the co-reactant (e.g., H₂O vapor) into the chamber. This will react with the adsorbed TEOS layer to form a monolayer of SiO₂. d. Purge: Purge the chamber again with N₂ to remove any unreacted co-reactant and byproducts.
-
Film Growth: Repeat the ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The growth per cycle is typically very low, around 0.7-0.8 Å.[13]
-
Process Completion and Unloading: After the final cycle, cool down the substrate and vent the chamber with N₂ before unloading the wafer.
Visualizations
References
- 1. universitywafer.com [universitywafer.com]
- 2. nbinno.com [nbinno.com]
- 3. 12.5 The Mechanism of Deposition of Silicon Dioxide from TEOS [iue.tuwien.ac.at]
- 4. TEOS LPCVD | Tystar [tystar.com]
- 5. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. svmi.com [svmi.com]
- 8. researchgate.net [researchgate.net]
- 9. ispc-conference.org [ispc-conference.org]
- 10. lsi.usp.br [lsi.usp.br]
- 11. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 12. Atomic layer deposition - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. aos.ro [aos.ro]
- 15. Specific Process Knowledge/Thin film deposition/Deposition of Silicon Oxide/Deposition of Silicon Oxide using LPCVD TEOS - LabAdviser [labadviser.nanolab.dtu.dk]
- 16. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols: Tetraethyl Orthosilicate (TEOS) as a Crosslinking Agent for Silicone Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetraethyl Orthosilicate (B98303) (TEOS) as a versatile crosslinking agent for silicone polymers, particularly polydimethylsiloxane (B3030410) (PDMS). This document details the underlying chemistry, experimental protocols for synthesis and characterization, and applications with a focus on drug delivery systems.
Introduction
Silicone polymers, valued for their biocompatibility, thermal stability, and tunable mechanical properties, are extensively used in biomedical and pharmaceutical applications.[1][2] Crosslinking is a critical step in transforming liquid silicone prepolymers into stable, elastomeric networks. Tetraethyl orthosilicate (TEOS) is a widely employed crosslinking agent for silicone polymers, particularly those with terminal silanol (B1196071) (Si-OH) groups.[3][4] The crosslinking process, often carried out at room temperature (Room Temperature Vulcanization - RTV), involves a sol-gel reaction mechanism.[3][5]
The fundamental reaction involves the hydrolysis of TEOS in the presence of moisture, followed by condensation reactions with the silanol-terminated silicone polymer chains.[6][7] This process results in the formation of a three-dimensional siloxane (Si-O-Si) network, which imparts the desired elastomeric properties to the material.[8] The properties of the final crosslinked silicone can be tailored by controlling various parameters, including the concentration of TEOS, the type and concentration of the catalyst, and the curing conditions such as temperature and humidity.[6][9]
Chemical Mechanism of TEOS Crosslinking
The crosslinking of silanol-terminated polydimethylsiloxane (PDMS-OH) with TEOS is a two-step process that is typically catalyzed by organotin compounds, such as dibutyltin (B87310) dilaurate, or acid/base catalysts.[5][10][11]
-
Hydrolysis: TEOS undergoes hydrolysis in the presence of water (often atmospheric moisture) to form reactive silanol groups and ethanol (B145695) as a byproduct.[5][12]
-
Condensation: The newly formed silanol groups from TEOS condense with the terminal silanol groups of the PDMS chains, releasing water and forming stable siloxane (Si-O-Si) crosslinks.[7][13] This condensation reaction continues to build a three-dimensional network.
The overall reaction is influenced by factors such as pH, water content, and the presence of catalysts.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data on the effect of TEOS concentration and other formulation parameters on the properties of crosslinked silicone polymers, compiled from various studies.
Table 1: Effect of TEOS Concentration on Mechanical Properties of Silicone Elastomers
| PDMS:TEOS Ratio (w/w) | Catalyst | Curing Conditions | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference(s) |
| 5:1 | - | - | - | - | - | [16] |
| 10:1 | Dibutyltin dilaurate | Room Temperature, 7 days | - | - | - | [10] |
| 15:1 | - | - | - | - | - | [16] |
| 7% (of PDMS) | Dibutyltin dilaurate | Room Temperature, 7 days | - | - | - | [10] |
| 80:20 (SR:PU with TEOS) | - | - | 0.5 | - | - | [17] |
Data presented as ranges where specific values were not available in the cited literature.
Table 2: Influence of Formulation on Swelling and Thermal Properties
| Formulation | TEOS Content | Swelling Ratio (%) | Onset of Thermal Degradation (°C) | Reference(s) |
| CXP Hydrogel | 0 µL | - | - | [9] |
| CXP Hydrogel | 50 µL | Increased | Enhanced | [9] |
| CXP Hydrogel | 100 µL | Decreased | Enhanced | [9] |
| CXP Hydrogel | 150 µL | Decreased | Enhanced | [9] |
| SR/PU Blend (without TEOS) | 0% | 10 | - | [17] |
| SR/PU Blend (with TEOS) | 0.1% | 3.4 | - | [17] |
Experimental Protocols
Protocol for Preparation of a TEOS-Crosslinked PDMS Elastomer (RTV)
This protocol describes a general method for the preparation of a room-temperature vulcanized (RTV) silicone elastomer using TEOS as the crosslinking agent.
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH)
-
This compound (TEOS)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Toluene (B28343) (or other suitable solvent, optional)
-
Petri dish or desired mold
Procedure:
-
In a clean, dry beaker, weigh the desired amount of PDMS-OH.
-
If using a solvent to reduce viscosity, add toluene to the PDMS-OH and mix thoroughly.
-
Add the desired amount of TEOS to the PDMS-OH solution. A common starting point is a 10:1 weight ratio of PDMS to TEOS. Mix vigorously for 5-10 minutes to ensure a homogeneous mixture.
-
Add the DBTDL catalyst to the mixture. The catalyst concentration is typically a very small percentage of the total weight (e.g., 0.1-0.5 wt%).
-
Mix the formulation for another 2-3 minutes until the catalyst is evenly dispersed.
-
Pour the mixture into the mold or petri dish, ensuring an even thickness.
-
To remove any trapped air bubbles, place the mold in a vacuum desiccator and apply a vacuum for 10-15 minutes, or until all bubbles have been removed.
-
Allow the elastomer to cure at room temperature. Curing time is dependent on humidity and can range from a few hours to several days.[5][6] A typical curing period is 24-48 hours. For complete crosslinking, a post-curing step at a slightly elevated temperature (e.g., 60-80 °C) for a few hours can be performed.
-
Once fully cured, carefully demold the silicone elastomer.
Protocol for Characterization of TEOS-Crosslinked Silicone
4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the crosslinking reaction by observing changes in the chemical bonding.
Procedure:
-
Obtain FTIR spectra of the uncrosslinked PDMS-OH, TEOS, and the final cured elastomer.
-
Look for the disappearance or reduction of the broad -OH stretching peak (around 3200-3600 cm⁻¹) from the PDMS-OH.
-
Observe the appearance or intensification of Si-O-Si stretching peaks (typically in the range of 1000-1100 cm⁻¹), indicating the formation of the crosslinked network.[9][18]
4.2.2. Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the crosslinked silicone.
Procedure:
-
Place a small, known weight of the cured silicone elastomer in a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the weight loss as a function of temperature. The temperature at which significant weight loss begins is an indicator of the material's thermal stability. Crosslinked silicones are expected to exhibit higher thermal stability compared to the uncrosslinked prepolymer.[9]
4.2.3. Mechanical Testing
Tensile testing is performed to determine the mechanical properties of the elastomer.
Procedure:
-
Cut the cured silicone elastomer into dumbbell-shaped specimens according to ASTM standards (e.g., ASTM D412).
-
Measure the initial dimensions (width and thickness) of the gauge section of the specimen.
-
Mount the specimen in a universal testing machine equipped with grips suitable for elastomeric materials.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.[17]
Application in Drug Delivery
TEOS-crosslinked silicone elastomers are attractive matrices for controlled drug delivery due to their biocompatibility and the ability to tailor their properties to control drug release kinetics.[3][7][19] The drug is typically incorporated into the silicone matrix before the crosslinking process.
Protocol for Preparation of a Drug-Loaded TEOS-Crosslinked Silicone Matrix
Materials:
-
Hydroxy-terminated polydimethylsiloxane (PDMS-OH)
-
This compound (TEOS)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Active Pharmaceutical Ingredient (API)
-
Solvent for API (if necessary)
-
Mold
Procedure:
-
Dissolve or disperse the API in the PDMS-OH. If the API is not directly soluble in PDMS, a suitable biocompatible solvent can be used. Sonication may be employed to ensure a uniform dispersion.
-
Follow steps 3-9 from Protocol 4.1 to crosslink the drug-loaded silicone matrix.
Protocol for In Vitro Drug Release Study
Apparatus:
-
Franz diffusion cell or USP dissolution apparatus
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Cut a circular disc of the drug-loaded silicone matrix of a known area and thickness.
-
Mount the disc in the Franz diffusion cell between the donor and receptor compartments, or place it in the dissolution vessel.
-
Fill the receptor compartment/dissolution vessel with a known volume of pre-warmed (37 °C) release medium.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the drug in the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative amount of drug released over time and plot the drug release profile.
Visualizations
Caption: TEOS crosslinking mechanism.
Caption: Experimental workflow diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Synthesis and applications of TEOS/PDMS hybrid material by the sol–gel process | Semantic Scholar [semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Moisture curing silicone adhesives and sealants - GA Lindberg [galindberg.se]
- 6. How humidity affects the cure kinetics of silicone elastomers — Linkam Scientific [linkam.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a water-based TEOS–PDMS sol–gel coating for hydrophobic cotton and polyester fabrics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Factors Affecting the Curing of Silicone Sealants: You Must Know [tengyusealant.com]
- 15. gelest.com [gelest.com]
- 16. A Novel In Situ Sol-Gel Synthesis Method for PDMS Composites Reinforced with Silica Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. migrationletters.com [migrationletters.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Mesoporous Silica with TEOS as a Precursor
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) using tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor. The unique properties of MSNs, including their high surface area, tunable pore size, and large pore volume, make them exceptional candidates for various biomedical applications, particularly as drug delivery vehicles.[1][2][3][4][5] By stabilizing therapeutic agents in an amorphous state within their pores, MSNs can enhance the solubility and bioavailability of poorly water-soluble drugs.[3]
Introduction to Mesoporous Silica Nanoparticles (MSNs)
Mesoporous silica nanoparticles are a class of materials characterized by a well-ordered porous structure with pore diameters typically ranging from 2 to 50 nm.[3] The synthesis, commonly achieved through a sol-gel process, involves the hydrolysis and condensation of a silica precursor, such as TEOS, in the presence of a structure-directing agent (surfactant).[6][7][8] The most common types of MSNs are the M41S family, including MCM-41, and the SBA family, such as SBA-15.[7]
The sol-gel process allows for precise control over the particle size, morphology, and textural properties of the resulting MSNs by manipulating synthesis conditions like temperature, pH, and reactant concentrations.[6][9] This versatility, combined with their biocompatibility and the ease of surface functionalization, makes MSNs a highly attractive platform for advanced drug delivery systems.[1][2][5]
Synthesis Principles and Mechanisms
The formation of mesoporous silica involves the co-assembly of silicate (B1173343) species, derived from the hydrolysis of TEOS, with surfactant micelles. These micelles act as templates, and their removal through calcination or solvent extraction leaves behind a porous silica framework.[8]
Key Reagents and Their Roles
-
Silica Precursor (TEOS): Tetraethyl orthosilicate (TEOS) is a widely used silicon alkoxide that undergoes hydrolysis and condensation to form the silica network.[6][7]
-
Structure-Directing Agent (Surfactant): Cationic surfactants like cetyltrimethylammonium bromide (CTAB) or non-ionic block copolymers like Pluronic P123 are used to form micelles that template the mesoporous structure.[7][10][11]
-
Catalyst: The hydrolysis and condensation of TEOS can be catalyzed by either an acid (e.g., HCl) or a base (e.g., NaOH, NH₄OH).[6][7] The choice of catalyst significantly influences the reaction kinetics and the resulting particle morphology.
Mechanism of Formation
The synthesis of mesoporous silica using TEOS generally follows these steps:
-
Hydrolysis: TEOS is hydrolyzed to form silicic acid (Si(OH)₄).
-
Condensation: Silicic acid monomers polymerize through condensation reactions to form siloxane bridges (-Si-O-Si-), creating a growing silica network.
-
Co-assembly: The condensing silica species organize around the surfactant micelles.
-
Surfactant Removal: The surfactant template is removed, typically by calcination or solvent extraction, to create the final mesoporous structure.
Below is a diagram illustrating the general workflow for the synthesis of mesoporous silica.
Caption: General experimental workflow for the synthesis of mesoporous silica nanoparticles.
Experimental Protocols
This section provides detailed protocols for the synthesis of two common types of mesoporous silica: MCM-41 and SBA-15.
Protocol for MCM-41 Synthesis
This protocol is adapted from a modified Stöber method.[10]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
This compound (TEOS)
Equipment:
-
Round-bottom flask or jacketed reactor
-
Overhead stirrer or magnetic stirrer
-
Syringe pump
-
Heating mantle or water bath
-
Centrifuge
-
Oven
-
Furnace for calcination
Procedure:
-
Surfactant Solution Preparation: Dissolve 1.0 g of CTAB in 500 mL of deionized water in a reactor.
-
Catalyst Addition: Add 3.5 mL of a 2 M NaOH solution to the CTAB solution. The resulting pH should be approximately 11.8.[10]
-
Temperature Stabilization: Heat the solution to 80 °C while stirring.
-
TEOS Addition: Add 5.0 mL of TEOS dropwise to the solution at a rate of 0.25 mL/min using a syringe pump.[10]
-
Reaction: Allow the mixture to react for 2 hours at 80 °C with continuous stirring. A white precipitate will form.
-
Purification: Collect the solid product by centrifugation, and wash it multiple times with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the product in an oven at 60-80 °C overnight.
-
Template Removal (Calcination): Calcine the dried powder in a furnace at 550 °C for 5-6 hours to remove the CTAB template.
The signaling pathway for the self-assembly process in MCM-41 synthesis is depicted below.
Caption: Self-assembly pathway for MCM-41 synthesis.
Protocol for SBA-15 Synthesis
This protocol is based on the use of a non-ionic block copolymer surfactant in an acidic medium.[11][12]
Materials:
-
Pluronic P123 (EO₂₀PO₇₀EO₂₀)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
This compound (TEOS)
Equipment:
-
Polypropylene flask or beaker
-
Magnetic stirrer
-
Water bath
-
Oven
-
Furnace for calcination
Procedure:
-
Surfactant Solution Preparation: Dissolve 4.0 g of Pluronic P123 in a mixture of 127 mL of deionized water and 19.5 mL of 37 wt.% HCl.[12]
-
Dissolution: Stir the mixture at 40 °C for approximately 3 hours until the P123 is completely dissolved.[12]
-
TEOS Addition: Add 8.62 g of TEOS to the solution while maintaining the temperature at 40 °C and stirring.[12]
-
Reaction: Continue stirring the mixture at 40 °C for 24 hours.
-
Aging: Stop stirring and age the mixture at 90-100 °C for 24 hours under static conditions.[12]
-
Purification: Recover the solid product by filtration, wash it thoroughly with deionized water, and dry it at 70 °C for 48 hours.[12]
-
Template Removal (Calcination): Calcine the as-synthesized material at 500-550 °C for 4-6 hours to remove the P123 template.[12]
Data Presentation: Influence of Synthesis Parameters
The properties of the final mesoporous silica material are highly dependent on the synthesis conditions. The following tables summarize the effects of key parameters on the characteristics of MCM-41 and SBA-15.
Table 1: Synthesis Parameters and Resulting Properties of MCM-41
| Parameter Varied | Value | Particle Size (nm) | Surface Area (m²/g) | Pore Size (nm) | Reference |
| Temperature | 50 °C | ~150 | - | - | [10] |
| 90 °C | ~350 | - | - | [10] | |
| TEOS/CTAB Ratio | Varied | 100-250 | - | - | [10] |
| H₂O/TEOS Molar Ratio | 45 | - | ~1480 | 2.5-2.8 | [6] |
| 600 | - | - | - | [6] | |
| 1200 | - | - | - | [6] | |
| NH₃/TEOS Molar Ratio | Varied | - | - | - | [6] |
| CTAB Amount | 0.1 (molar ratio) | - | - | 2.5-2.8 | [6] |
| 0.3 (molar ratio) | - | ~1480 | 2.5-2.8 | [6] |
Table 2: Synthesis Parameters and Resulting Properties of SBA-15
| Parameter Varied | Value | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| Hydrothermal Temp. | 100 °C | 560 | 1.57 | 11.24 | [13] |
| Surfactant Prep. Temp. | 15 °C | 560 | 1.57 | 11.24 | [13] |
| MPTMS/(MPTMS+TEOS) Molar Ratio | < 0.10 | up to 800 | - | up to 6 | [14] |
| Calcination Temp. | 300 °C | - | - | - | [12] |
| 500 °C | - | - | - | [12] |
Characterization of Mesoporous Silica
A variety of techniques are employed to characterize the structural and chemical properties of the synthesized MSNs.
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and ordered pore structure.[10]
-
Scanning Electron Microscopy (SEM): To observe the particle morphology and size distribution.[6]
-
Nitrogen Adsorption-Desorption Isotherms (BET and BJH Analysis): To determine the specific surface area, pore volume, and pore size distribution.[10][15]
-
X-ray Diffraction (XRD): To confirm the ordered mesoporous structure.[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical functional groups present, such as Si-O-Si and Si-OH.[16][17]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of particles in suspension.[6]
-
Zeta Potential: To assess the surface charge and stability of the nanoparticles in a colloidal suspension.[10]
Applications in Drug Development
The unique structural properties of mesoporous silica make them highly suitable for drug delivery applications.[1][2][4]
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of significant amounts of therapeutic agents.[1][2]
-
Controlled Release: The pore size and surface chemistry can be tailored to control the release kinetics of the loaded drug.[1]
-
Enhanced Bioavailability: By loading poorly water-soluble drugs into the mesopores in an amorphous state, MSNs can improve their dissolution rate and bioavailability.[1][3]
-
Targeted Delivery: The surface of MSNs can be functionalized with targeting ligands to direct the drug-loaded nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing side effects.[1]
The logical relationship for the application of MSNs in drug delivery is outlined in the following diagram.
Caption: Logical flow from MSN properties to improved therapeutic outcomes in drug delivery.
References
- 1. Mesoporous silica nanoparticles for drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulsus.com [pulsus.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The application of mesoporous silica nanoparticles as a drug delivery vehicle in oral disease treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Production of MCM-41 Nanoparticles with Control of Particle Size and Structural Properties: Optimizing Operational Conditions during Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis of the modified SBA-15 mesoporous silica with TAN ligand to preconcentrate and determine trace amounts of Ni (II) ions in water and wastewater samples [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols: TEOS-Based Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of tetraethyl orthosilicate (B98303) (TEOS)-based hydrogels as versatile platforms for controlled drug delivery.
Introduction
Tetraethyl orthosilicate (TEOS) serves as an inorganic precursor for the formation of silica-based hydrogels through a sol-gel process.[1][2] These hydrogels are formed by the colloidal aggregation of silica (B1680970) nanoparticles.[1][3][4][5] A key characteristic of these materials is their thixotropic nature, allowing them to transition from a gel to a sol state under shear stress and rapidly re-gel upon stress removal.[1] This property is highly advantageous for drug delivery applications, enabling injection or topical application as a liquid, followed by in situ gelation to form a stable drug depot.[1] The versatility of these TEOS-only hydrogels allows for tunable drug release profiles, making them a subject of significant research interest.[1][3][4][5]
Key Advantages of TEOS-Based Hydrogels
-
Biocompatibility: Silica is generally regarded as biocompatible.
-
Tunable Properties: The mechanical and drug release properties can be tailored by adjusting synthesis parameters.[1][3]
-
Thixotropic Nature: Allows for easy application and in situ gel formation.[1]
-
Controlled Release: The nanoparticulate network structure enables sustained release of incorporated therapeutics.[1]
Experimental Protocols
Protocol 1: Synthesis of TEOS-Based Hydrogel (Thixogel)
This protocol details the formation of a basic TEOS-only hydrogel, often referred to as a thixogel.
Materials:
-
This compound (TEOS)
-
Acetic acid (HOAc), 0.15 M
-
Ammonium hydroxide (B78521) (NH₄OH), 1.5 N
-
Deionized water (diH₂O)
Procedure:
-
TEOS Hydrolysis:
-
Activate TEOS via acid hydrolysis by mixing it with 0.15 M acetic acid at a 1:9 (v/v) ratio.[4]
-
Stir the mixture vigorously under magnetic stirring for 1.5 hours.[4] The resulting solution is referred to as hydrolyzed TEOS (hTEOS).
-
The hTEOS can be used immediately or aged for a specific period (e.g., up to 20 days) at room temperature to influence nanoparticle size.[4]
-
-
Thixogel Formation:
-
Combine the fresh or aged hTEOS with an aqueous solution (e.g., 1x Phosphate Buffered Saline or a solution containing other components like hyaluronic acid) at a 1:2 (v/v) ratio.[6]
-
Vortex the mixture to ensure homogeneity.[6]
-
Adjust the pH of the solution to approximately 7.65 by adding 1.5 N NH₄OH.[6] Gels can also be formed at other pH values, such as 7.3 and 8.0.[6]
-
Allow the mixture to stand undisturbed overnight at room temperature for gelation to occur.[4][6]
-
After formation, the gel can be washed with deionized water to remove any residual ethanol, a by-product of the TEOS polymerization reaction.[4]
-
Protocol 2: Drug Loading into TEOS Hydrogels
Drugs can be incorporated into TEOS hydrogels through two primary methods: encapsulation within the silica nanoparticles or entrapment within the aqueous phase of the hydrogel network.
3.2.1. Drug Entrapment (Post-synthesis Loading)
-
Prepare the TEOS hydrogel as described in Protocol 3.1.
-
Prepare a stock solution of the drug in a suitable solvent. For example, a 10 mg/mL fluorescein (B123965) stock solution can be made in 0.15 M NH₄OH.[4]
-
Just before the gelation step (after pH adjustment), add a small volume of the concentrated drug stock solution to the hydrogel precursor mixture. For instance, add 20 µL of a 10 mg/mL fluorescein stock to 1.980 mL of the hydrogel precursor to achieve a final concentration of 100 µg/mL.[4]
-
Vortex the mixture briefly to ensure uniform distribution of the drug.
-
Allow the drug-loaded hydrogel to form overnight.[4]
3.2.2. Drug Encapsulation (In-situ Loading)
-
Prepare hydrolyzed TEOS (hTEOS) as described in step 1 of Protocol 3.1.
-
Add the drug directly to the hTEOS solution and allow it to age for a desired period (e.g., 7 days).[6] This allows the drug to be incorporated into the silica nanoparticles as they form and grow.
-
After the aging period, proceed with the thixogel formation steps as described in Protocol 3.1 (step 2).[6]
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical method for evaluating the release of a model drug from the TEOS hydrogel.
Materials:
-
Drug-loaded TEOS hydrogel
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Spectrophotometer (e.g., UV-Vis or fluorescence)
Procedure:
-
Place a defined amount of the drug-loaded hydrogel into a suitable container (e.g., a 4 mL glass vial).
-
Carefully overlay the hydrogel with a known volume of pre-warmed PBS (37°C) to simulate physiological conditions.[3]
-
Incubate the samples at 37°C.[3]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter for 7 days), collect an aliquot of the release medium (PBS).[1]
-
Replenish the release medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.[7]
-
Analyze the collected aliquots using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy) to determine the concentration of the released drug.[2]
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
The following tables summarize quantitative data on the properties of TEOS-based hydrogels and their drug release characteristics.
Table 1: Effect of Hydrolyzed TEOS (hTEOS) Age on Nanoparticle Size [1]
| Age of hTEOS | Average Nanoparticle Size (nm) |
| Day 0 | 15.8 ± 1.2 |
| Day 5 | 18.8 ± 0.5 |
| Day 14 | 233.8 ± 18.2 |
Table 2: Release of Fluorescein from Thixogels Prepared with Different Aged hTEOS [1]
| Age of hTEOS | Drug Release Rate |
| Day 0 | Slightly lower |
| Day 5 | Slightly lower |
| Day 14 | Slightly higher |
Note: The original study indicates a qualitative difference in release rates. Thixogels with smaller nanoparticles (made from younger hTEOS) exhibited slightly lower release rates for the model drug fluorescein.[1]
Table 3: Model Drugs Investigated for Release from TEOS-Based Hydrogels [6]
| Model Drug | Molecular Weight ( g/mol ) | Stock Solution | Final Concentration in Gel |
| Fluorescein | 332.31 | 10 mg/mL in 0.15 M NH₄OH | 100 µg/mL |
| Fluorescein Disodium | - | 10 mg/mL in PBS | 100 µg/mL |
| Green Fluorescent Protein (GFP) | - | 1 mg/mL in PBS | 10 µg/mL |
| Blue Dextran | 5,000 | - | - |
| Blue Dextran | 20,000 | - | - |
| Blue Dextran | 500,000 | - | - |
Visualizations
The following diagrams illustrate key processes and workflows related to TEOS-based hydrogels for drug delivery.
Caption: TEOS Hydrogel Synthesis Workflow.
References
- 1. This compound-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knowledge Box - Research Day: Synthesis of this compound (TEOS)-based Sol-Gel Nanoparticles with Controlled Drug Release Properties [kb.gcsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties | MDPI [mdpi.com]
- 5. This compound-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manufacturability of a this compound-Based Hydrogel for Use as a Single Application Otitis Externa Therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
Synthesis of Silica Aerogels from Tetraethyl Orthosilicate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of silica (B1680970) aerogels using tetraethyl orthosilicate (B98303) (TEOS) as a precursor. The methodologies outlined are based on established sol-gel chemistry combined with supercritical drying to produce monolithic and low-density aerogels.
Silica aerogels are a unique class of porous materials characterized by their high porosity (>90%), large surface area, low density, and excellent thermal insulation properties.[1][2] These features make them highly attractive for a variety of applications, including as drug delivery systems, where their tunable pore structure and biocompatibility can be leveraged for controlled release of therapeutic agents.[1][3][4] The synthesis process is a delicate interplay of chemical reactions and physical processes, primarily involving the hydrolysis and condensation of a silicon alkoxide precursor, such as TEOS, to form a stable silica network within a solvent.[5][6] Subsequent removal of the solvent without collapsing the fragile porous structure is critical and is typically achieved through supercritical drying.[7][8]
Experimental Principles
The synthesis of silica aerogels from TEOS follows a multi-step sol-gel process:
-
Hydrolysis: Tetraethyl orthosilicate (TEOS) is hydrolyzed in the presence of water and a catalyst (acid or base) to form silanol (B1196071) groups (Si-OH). Ethanol (B145695) is often used as a co-solvent to ensure miscibility of the reactants.[9]
-
Condensation: The silanol groups undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional silica network. This process results in the formation of a "sol," a colloidal suspension of silica particles.[10]
-
Gelation: As the condensation reactions continue, the silica network grows and inter-connects, eventually spanning the entire volume of the solution and forming a "wet gel" or "alcogel." The time taken for this transition is known as the gelation time.[9]
-
Aging: The wet gel is aged in its mother liquor or a suitable solvent to strengthen the silica network through further condensation and syneresis (the expulsion of liquid from the gel).[11]
-
Solvent Exchange: The solvent within the pores of the gel (typically ethanol and water) is exchanged with a solvent suitable for supercritical drying, such as liquid carbon dioxide. This is a crucial step to prevent the collapse of the porous structure during drying.[12]
-
Supercritical Drying: The solvent is removed from the gel above its critical temperature and pressure. Under supercritical conditions, the liquid and gas phases are indistinguishable, and there is no surface tension, thus preserving the delicate porous network of the aerogel.[8]
Data Presentation: Synthesis Parameters and Aerogel Properties
The following tables summarize quantitative data from various established protocols for the synthesis of silica aerogels from TEOS.
Table 1: Reagent Ratios and Gelation Times
| Precursor System | Molar Ratio (TEOS:Ethanol:H₂O:Catalyst) | Catalyst(s) | Gelation Time | Reference |
| Base-Catalyzed | Not specified directly, but uses a stock solution | Ammonium (B1175870) Hydroxide (B78521), Ammonium Fluoride (B91410) | 8-15 minutes | [9] |
| Acid-Base Catalyzed | 1:3:5:(3x10⁻³ HCl, 4.8x10⁻³ NH₃·H₂O) | Hydrochloric Acid, Ammonia | Not Specified | [13] |
| Acid-Catalyzed (for co-precursor study) | 1:5:7 (TEOS:Ethanol:0.001M Oxalic Acid) | Oxalic Acid | Varies with co-precursor ratio | [14] |
| Two-Step Acid-Base (for co-precursor study) | 1:5:3.5:3.5 (TEOS:EtOH:0.001M Oxalic Acid:1M NH₄OH) | Oxalic Acid, Ammonium Hydroxide | Varies with co-precursor ratio | [15] |
Table 2: Supercritical Drying Parameters
| Drying Fluid | Temperature (°C) | Pressure (bar) | Depressurization Rate | Reference |
| Carbon Dioxide | ~45 | ~100 | ~7 bar/h | [9] |
| Carbon Dioxide | 40-50 | 100-120 | Slow depressurization while maintaining temperature | [11] |
| Carbon Dioxide | 40 | 100 | 2-5 bar/min | [8] |
Table 3: Resulting Silica Aerogel Properties
| Synthesis Method | Density (g/cm³) | Surface Area (m²/g) | Porosity (%) | Reference |
| Rapid Supercritical Extraction (RSCE) | 0.099 (±0.003) | 460 (±10) | Not Specified | [16] |
| Acid-Base Catalyzed, CO₂ Supercritical Drying | 0.0968 | 756.9 | 95.6 | [13] |
| Two-Step Sol-Gel (MTMS/TEOS) | 0.1 | 1070 | 95.5 | [17] |
| Microwave Irradiation Synthesis | Not Specified | 831 | Not Specified | [18] |
Experimental Protocols
The following are detailed protocols for the key stages of silica aerogel synthesis from TEOS.
Protocol 1: Base-Catalyzed Sol-Gel Formation
This protocol is adapted from a widely cited method and is known for its relatively short gelation time.[9]
Materials:
-
This compound (TEOS), Si(OC₂H₅)₄
-
Absolute (200-proof) ethanol
-
Deionized water
-
Ammonium hydroxide (28-30 wt% in water)
-
Ammonium fluoride (NH₄F)
Procedure:
-
Prepare the Catalyst Stock Solution:
-
Dissolve 1.852 g of NH₄F in 100 mL of deionized water.
-
Add 20.50 g (22.78 mL) of ammonium hydroxide solution.
-
Store this solution in a sealed bottle for future use.
-
-
Prepare the Alkoxide Solution:
-
In a beaker, mix 4.7 g (5.0 mL) of TEOS with 8.68 g (11.0 mL) of ethanol.
-
-
Prepare the Catalyst Solution:
-
In a separate beaker, mix 7.0 g (7.0 mL) of deionized water with 8.68 g (11.0 mL) of ethanol.
-
Add 0.364 g (0.371 mL, approximately 8-10 drops) of the catalyst stock solution to this mixture.
-
-
Form the Sol:
-
Pour the catalyst solution into the alkoxide solution and stir to mix thoroughly. This final mixture is the "sol."
-
-
Gelation:
-
Pour the sol into desired molds and seal them to prevent evaporation.
-
Allow the sol to gel at room temperature. Gelation should occur within 8-15 minutes.[9]
-
Protocol 2: Aging and Solvent Exchange
Procedure:
-
Aging:
-
Once the gel has set, carefully place it in a container filled with absolute ethanol.
-
Allow the gel to age for a minimum of 24 hours to strengthen the silica network.[9]
-
-
Solvent Exchange:
-
To prepare for supercritical drying with CO₂, the ethanol within the gel's pores must be replaced with a miscible solvent like acetone (B3395972).[11]
-
Perform a series of solvent exchanges by soaking the gel in fresh acetone. A typical schedule involves 3-4 exchanges over 2-3 days to ensure complete replacement of ethanol.[11]
-
Protocol 3: Supercritical Drying with Carbon Dioxide
Procedure:
-
Loading the Gel:
-
Place the acetone-exchanged gel into a high-pressure supercritical drying apparatus.
-
-
Solvent Exchange with Liquid CO₂:
-
Fill the vessel with liquid CO₂ and allow it to exchange with the acetone in the gel's pores. This may require several flush-and-fill cycles.
-
-
Reaching Supercritical Conditions:
-
Depressurization:
-
Once the system is in a supercritical state, slowly depressurize the vessel while maintaining the temperature. A controlled depressurization rate is crucial to prevent cracking of the aerogel.[8][9]
-
After reaching atmospheric pressure, the vessel can be cooled, and the dry, monolithic silica aerogel can be removed.
-
Visualizations
Signaling Pathway of Sol-Gel Chemistry
Caption: The sol-gel process for silica synthesis.
Experimental Workflow for Silica Aerogel Synthesis
Caption: Workflow for silica aerogel synthesis.
Logical Relationship in Supercritical Drying
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress and applications of silica-based aerogels – a bibliometric analysis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01511K [pubs.rsc.org]
- 3. This compound-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aerogels in drug delivery: From design to application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. sanfanchem.com [sanfanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. supercritical.appliedseparations.com [supercritical.appliedseparations.com]
- 9. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]
- 10. arches.union.edu [arches.union.edu]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Effects of Synthesis Conditions on the Performance of SiO2 Aerogel Prepared by CO2 Supercritical Drying | Scientific.Net [scientific.net]
- 14. Synthesis and Characterization of Hydrophobic TMES/TEOS Based Silica Aerogels | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Fabrication and Characterization of TEOS-Based Silica Aerogels Prepared using Rapid Supercritical Extraction – Welcome to the Aerogel Lab @ Union College [muse.union.edu]
- 17. researchgate.net [researchgate.net]
- 18. Rapid synthesis of silica aerogels by microwave irradiation - Nanjing Tech University [pure.njtech.edu.cn]
Application Notes and Protocols for the Synthesis of Monodisperse Silica Spheres via the Stöber Process Using TEOS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of monodisperse silica (B1680970) spheres using tetraethyl orthosilicate (B98303) (TEOS) through the Stöber process. This method is renowned for its simplicity and ability to produce uniform silica particles with controlled sizes, making them suitable for a wide range of applications, including drug delivery, biomedical imaging, and as templates for more complex structures.
Introduction to the Stöber Process
The Stöber process, first reported by Werner Stöber and his team in 1968, is a sol-gel method used for the preparation of spherical silica (SiO₂) particles of uniform size. The process involves the hydrolysis of a silicon alkoxide precursor, typically tetraethyl orthosilicate (TEOS), in an alcoholic solvent, catalyzed by ammonia (B1221849).[1] The reactions proceed through two main steps: hydrolysis of the TEOS precursor to form silanol (B1196071) monomers, followed by the condensation of these monomers to form a siloxane network (Si-O-Si), which constitutes the silica particles.[2][3]
The size of the resulting monodisperse silica spheres can be precisely controlled by manipulating various reaction parameters, including the concentrations of reactants, the type of alcohol used as a solvent, and the reaction temperature.[4][5] This control over particle size is crucial for applications in drug development, where particle dimensions can influence drug loading, release kinetics, and cellular uptake.
Key Reaction Parameters and Their Influence on Particle Size
The ability to tune the size of silica nanoparticles is a key advantage of the Stöber process. The final particle diameter is influenced by a complex interplay of several experimental parameters.
Table 1: Influence of Reaction Parameters on Silica Sphere Size in the Stöber Process
| Parameter | Effect on Particle Size | Notes |
| TEOS Concentration | Generally, an increase in TEOS concentration leads to an increase in particle size, although at very high concentrations, this effect may plateau or even reverse due to increased nucleation sites.[1][6] | Higher TEOS concentrations also result in a higher yield of silica particles.[6] |
| Ammonia (NH₃) Concentration | Increasing the ammonia concentration, which acts as a catalyst, generally leads to a decrease in the final particle size.[7] However, some studies report an initial increase to a maximum size before decreasing.[6] | Ammonia raises the pH, which accelerates the condensation reaction and creates repulsive forces between particles, crucial for monodispersity.[6] |
| Water (H₂O) Concentration | The effect of water concentration is complex. Particle size has been observed to initially increase with higher water concentration up to a certain point (e.g., 9 M), and then decrease with further increases.[6] | The H₂O/TEOS molar ratio (R value) is a critical parameter; higher R values can lead to larger sphere sizes within a certain range.[7] |
| Alcohol Solvent | The choice of alcohol (e.g., ethanol (B145695), isopropanol) can affect the particle size. For instance, using isopropanol (B130326) can lead to the formation of larger particles compared to ethanol under similar conditions.[4] | The solvent influences the solubility of reactants and the stability of the growing particles. |
| Temperature | Increasing the reaction temperature generally leads to a decrease in the final particle size.[4] | Temperature affects the rates of both hydrolysis and condensation reactions. |
Experimental Protocols
The following protocols provide a starting point for the synthesis of monodisperse silica spheres. Researchers should note that precise control over reactant concentrations and reaction conditions is essential for reproducibility.
Protocol for Synthesizing ~460 nm Silica Spheres
This protocol is adapted from a commonly cited recipe for producing silica particles in the sub-micron range.[8]
Materials:
-
This compound (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 29% aqueous solution)
-
Deionized (DI) water
-
Ethanol (EtOH, 200 proof)
Procedure:
-
In a suitable reaction vessel, combine 73.8 mL of ethanol, 10.8 mL of DI water, and 9.8 mL of ammonium hydroxide.
-
Stir the mixture vigorously using a magnetic stirrer to ensure homogeneity.
-
Rapidly add 5.6 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for at least 12 hours under continuous stirring at room temperature.
-
After the reaction is complete, collect the silica particles by centrifugation.
-
Wash the particles by resuspending them in pure ethanol and centrifuging again. Repeat this washing step at least four times to remove unreacted reagents.
-
Finally, wash the particles with DI water until the pH of the supernatant is neutral (~7).
Modified Stöber Method for Micron-Sized Silica Spheres
This modified protocol allows for the synthesis of larger, monodisperse silica spheres by the continuous addition of the TEOS precursor.[9]
Materials:
-
TEOS
-
Ethanol
-
DI water
-
Ammonium hydroxide
-
Potassium chloride (KCl)
Procedure:
-
Prepare a reaction mixture containing ethanol, DI water, ammonium hydroxide, and KCl in a reaction vessel.
-
Separately, prepare a solution of TEOS in ethanol.
-
Using a syringe pump, continuously add the TEOS solution to the vigorously stirred reaction mixture. The feed rate of the TEOS solution can be adjusted to control the final particle size.
-
Maintain the reaction at a constant temperature (e.g., 40 °C) for a specified duration to allow for particle growth.
-
Once the desired particle size is achieved, stop the TEOS addition and continue stirring for a period to ensure complete reaction.
-
Collect and wash the silica spheres as described in Protocol 3.1.
Visualization of the Stöber Process
The following diagrams illustrate the key stages and relationships within the Stöber process.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mse.iastate.edu [mse.iastate.edu]
- 9. researchgate.net [researchgate.net]
Application of Tetraethyl Orthosilicate (TEOS) in Stone and Concrete Consolidation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethyl orthosilicate (B98303) (TEOS) is an alkoxy silane (B1218182) that has been extensively utilized as a consolidant for porous building materials like stone and concrete. Its efficacy stems from its ability to penetrate the porous matrix of these materials and subsequently undergo hydrolysis and condensation reactions to form a durable, amorphous silica (B1680970) (SiO₂) gel. This newly formed silica network acts as a binder, reinforcing the internal structure of the weathered material, thereby enhancing its mechanical strength and resistance to further degradation. This document provides detailed application notes and protocols for the use of TEOS in stone and concrete consolidation, based on established research findings.
Mechanism of Consolidation
The consolidation process with TEOS involves a two-step sol-gel reaction:
-
Hydrolysis: In the presence of water and a catalyst (acidic or basic), the ethoxy groups (-OC₂H₅) of the TEOS molecule are replaced by hydroxyl groups (-OH), forming silanols and releasing ethanol (B145695) as a byproduct.
-
Condensation: The newly formed silanols are unstable and readily condense with each other to form stable siloxane bonds (Si-O-Si), creating a three-dimensional silica network.
This process results in the deposition of silica gel within the pores of the substrate, which binds the loose grains together and strengthens the material.[1] The low viscosity of TEOS allows for deep penetration into the substrate, ensuring a thorough consolidation.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathway of TEOS consolidation and a typical experimental workflow for evaluating its effectiveness.
Quantitative Data Summary
The following tables summarize the quantitative effects of TEOS-based treatments on the physical and mechanical properties of stone and concrete, as reported in various studies.
Table 1: Effect of TEOS on Stone Properties
| Stone Type | TEOS Concentration | Application Method | Curing Time | Change in Open Porosity | Change in Water Absorption | Change in Mechanical Strength | Reference |
| Globigerina Limestone | Commercial Product | Not Specified | 4 weeks | -40.2% | - | - | [2] |
| Porous Limestone | Commercial Product | Brushing (5 strokes) | 1 month | - | - | Tensile Strength: +33% | [3] |
| Porous Limestone | Commercial Product | Brushing (10 strokes) | 1 month | - | - | Tensile Strength: +47% | [3] |
| Fired-clay Bricks | 75 wt% in white spirit | Dipping | Not Specified | Limited reduction | Large decrease | Significant improvement in compressive strength | [4][5] |
| Cretan Limestones | TEOS-PDMS-CaOx | Brushing | Not Specified | - | Water Capillary Coefficient: -94.4% | Enhanced | [6] |
Table 2: Effect of TEOS on Concrete Properties
| Concrete/Mortar Type | TEOS Formulation | Application Method | Curing Time | Change in Water Absorption | Change in Chloride Ion Penetration | Change in Compressive Strength | Reference |
| Airport Pavement Concrete | TEOS + Isobutyltriethoxysilane + HCl | Surface Treatment | 28 days | -84.3% | - | - | [7] |
| Airport Pavement Concrete | TEOS + Isobutyltriethoxysilane + Acrylic Acid | Surface Treatment | 28 days | -83.4% | - | - | [7] |
| Airport Pavement Concrete | TEOS + Isobutyltriethoxysilane + Phosphoric Acid | Surface Treatment | 28 days | -82.4% | - | - | [7] |
| Portland Cement Mortar | TEOS | Not Specified | Not Specified | Lowered | Lowered | Raised | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the application and evaluation of TEOS consolidants.
Protocol 1: Preparation of TEOS-based Consolidant Solution
Objective: To prepare a TEOS-based solution for application on stone or concrete substrates.
Materials:
-
This compound (TEOS)
-
Solvent (e.g., ethanol, white spirit)
-
Catalyst (e.g., hydrochloric acid, ammonia (B1221849), dibutyltin (B87310) dilaurate - DBTL)
-
Distilled water
-
Glass beakers and magnetic stirrer
Procedure:
-
In a glass beaker, add the desired volume of solvent.
-
While stirring, slowly add the TEOS to the solvent. Common concentrations range from 25% to 75% by weight.[4][9]
-
Add the catalyst to the solution. The type and concentration of the catalyst will influence the hydrolysis and condensation rates. For example, acidic catalysts like HCl can be used at low concentrations (e.g., 0.01 M), while basic catalysts like ammonia can also be employed.[7][10] Neutral catalysts like DBTL are also utilized.[11]
-
If required by the formulation, add a specific amount of distilled water to initiate the hydrolysis reaction. The water-to-TEOS molar ratio is a critical parameter.
-
Continue stirring the solution for a predetermined time (e.g., 30-60 minutes) to ensure homogeneity.
Protocol 2: Application of TEOS Consolidant
Objective: To apply the prepared TEOS solution to the stone or concrete substrate.
Materials:
-
Prepared TEOS consolidant solution
-
Stone or concrete specimens
-
Application tools (e.g., brushes, pipettes for capillary uptake, poultices)
Procedure:
A. Brushing Application: [3]
-
Ensure the substrate surface is clean and dry.
-
Using a brush, apply the TEOS solution evenly to the surface.
-
The number of applications can be varied (e.g., 5 to 10 strokes) to control the amount of consolidant absorbed.[3]
B. Capillary Uptake:
-
Place the specimen in a shallow tray.
-
Pour the TEOS solution into the tray to a level that allows the bottom face of the specimen to be in contact with the liquid.
-
Allow the consolidant to be absorbed into the specimen through capillary action for a specified duration.
C. Poultice Application: [1]
-
Impregnate a poultice material (e.g., cellulose (B213188) pulp) with the TEOS solution.
-
Apply the saturated poultice to the surface of the substrate.
-
Cover the poultice with a plastic sheet to control solvent evaporation and prolong contact time.
Protocol 3: Curing of Treated Specimens
Objective: To allow the hydrolysis and condensation of TEOS to complete, leading to the formation of the silica gel.
Procedure:
-
After application, place the treated specimens in a controlled environment.
-
Maintain a constant temperature and relative humidity (RH). Typical laboratory conditions are around 20-25°C and 50-60% RH.[12]
-
The curing period can vary significantly, from a few days to several weeks or even months, depending on the formulation and environmental conditions.[1]
Protocol 4: Evaluation of Consolidation Efficacy
Objective: To quantify the effect of the TEOS treatment on the properties of the substrate.
A. Water Absorption Test (ASTM C97 / RILEM Test Method 11.4):
-
Dry the treated and untreated (control) specimens to a constant weight.
-
Immerse the specimens in water for a specified period (e.g., 24 hours).
-
Periodically remove the specimens, wipe the surface dry, and weigh them to determine the amount of water absorbed over time. The rate of water absorption can then be calculated.
B. Compressive Strength Test (ASTM C170 / EN 1015-11): [13][14]
-
Prepare cubic or cylindrical specimens of the treated and untreated material.
-
Place the specimen in a compression testing machine.
-
Apply a compressive load at a constant rate until failure.
-
The compressive strength is calculated as the maximum load divided by the cross-sectional area of the specimen.
C. Porosity Measurement (Mercury Intrusion Porosimetry - MIP):
-
Take small samples from the treated and untreated specimens.
-
Use a mercury intrusion porosimeter to measure the pore volume and pore size distribution. This technique involves forcing mercury into the pores under pressure.
D. Penetration Depth Measurement:
-
Fracture a treated specimen.
-
Visually inspect the cross-section to observe the change in appearance indicating the depth of consolidant penetration.[15]
-
Alternatively, techniques such as water drop tests on the fractured surface or microscopic analysis can be used for a more precise measurement.
Conclusion
The application of TEOS-based consolidants offers a versatile and effective method for strengthening and preserving weathered stone and concrete. The success of the treatment is highly dependent on the formulation of the consolidant, the application method, and the curing conditions. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field to design and evaluate TEOS consolidation treatments. Adherence to standardized testing procedures is crucial for obtaining reliable and comparable results. Further research can focus on optimizing formulations with additives like nanoparticles to enhance performance and overcome some of the limitations of traditional TEOS treatments, such as long curing times and the temporary hydrophobicity they can impart.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Stone Consolidating Materials--Performance Requirements [cool.culturalheritage.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring alkaline routes for production of TEOS-based consolidants for carbonate stones using amine catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04677A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. ASTM Tests - Marble Art Global [marbleartglobal.com]
- 14. rilem.net [rilem.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Anti-Reflective Coatings on Glass using Tetraethyl Orthosilicate (TEOS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anti-reflective (AR) coatings are crucial for a wide range of optical applications, from enhancing the efficiency of solar cells to improving the performance of lenses and display devices.[1][2][3] These coatings reduce surface reflection, thereby increasing light transmission through the substrate.[3] Tetraethyl orthosilicate (B98303) (TEOS), a common precursor for silica (B1680970) (SiO2), is widely used in the sol-gel method to produce high-quality AR coatings.[4] The sol-gel process offers a versatile and cost-effective approach to deposit thin, uniform silica films with a controlled refractive index and thickness.[5][6]
This document provides detailed application notes and experimental protocols for the fabrication of single-layer and multilayer silica-based AR coatings on glass substrates using TEOS.
Principle of TEOS-based Anti-Reflective Coatings
The effectiveness of a single-layer anti-reflective coating is based on the principle of destructive interference.[3] For normal incidence, the ideal refractive index of the coating (n_c) should be the square root of the refractive index of the substrate (n_s), and the optical thickness of the coating should be a quarter of the wavelength of the incident light (λ/4). For a typical glass substrate with a refractive index of around 1.5, the ideal refractive index for the AR coating is approximately 1.22. Porous silica coatings prepared via the sol-gel method can achieve such low refractive indices.[7]
The sol-gel process involves the hydrolysis and condensation of TEOS in an alcoholic solution, typically in the presence of an acid or base catalyst, to form a colloidal suspension or "sol".[4][8][9] This sol is then deposited onto the glass substrate, and upon drying and heat treatment, it forms a solid "gel" film. The porosity, and thus the refractive index, of the final silica coating can be controlled by adjusting various parameters in the sol-gel process.[5]
Experimental Protocols
This protocol describes the preparation of a single-layer porous silica AR coating on a glass substrate using a dip-coating method.
Materials:
-
Tetraethyl orthosilicate (TEOS, Si(OC2H5)4)
-
Ethanol (EtOH)
-
Deionized Water (H2O)
-
Hydrochloric Acid (HCl) or Ammonia (NH3·H2O) as a catalyst
-
Glass substrates (e.g., microscope slides)
Equipment:
-
Beakers and magnetic stirrers
-
Pipettes
-
Ultrasonic bath
-
Dip-coater
-
Furnace or oven for annealing
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass substrates by sonicating them in a sequence of detergent, deionized water, and ethanol, each for 15 minutes.
-
Dry the substrates with a stream of nitrogen or in an oven.
-
-
Sol Preparation (Acid Catalysis):
-
Prepare a silica sol by mixing TEOS, ethanol, deionized water, and hydrochloric acid. A typical molar ratio is 1 TEOS : 30 EtOH : 7 H2O : 0.02 HCl.[10]
-
Stir the mixture vigorously for at least 12 hours at room temperature to allow for hydrolysis and condensation reactions to proceed.
-
Age the sol for a period of time (e.g., 15 days) before use to ensure stability.[10]
-
-
Dip-Coating:
-
Immerse the cleaned glass substrate into the prepared silica sol.
-
Withdraw the substrate from the sol at a constant speed. The withdrawal speed is a critical parameter that affects the film thickness. Typical speeds range from 100 to 400 mm/min.[11]
-
The dip-coating process should be carried out in a controlled environment to manage solvent evaporation.
-
-
Drying and Annealing:
-
Allow the coated substrate to air dry or dry it at a low temperature (e.g., 60-80 °C) to remove the solvent.
-
Anneal the coated substrate in a furnace to densify the film and remove residual organic compounds. The annealing temperature influences the final porosity and refractive index of the coating.[5] A common annealing temperature is around 350 °C for 30 minutes.[11] Higher temperatures (400-500 °C) can also be used.[12]
-
This protocol outlines the fabrication of a single-layer silica AR coating using a spin-coating technique.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a spin-coater.
Procedure:
-
Substrate Cleaning:
-
Follow the same procedure as in Protocol 1.
-
-
Sol Preparation:
-
Prepare the silica sol as described in Protocol 1. The viscosity of the sol can be adjusted by altering the aging time or the concentration of precursors.
-
-
Spin-Coating:
-
Place the cleaned glass substrate on the chuck of the spin-coater.
-
Dispense a small amount of the silica sol onto the center of the substrate.
-
Spin the substrate at a specific speed for a set duration. A two-step process is often used, for instance, spinning at 500 r/min for 18 seconds followed by 2000 r/min for 18 seconds.[5] The spinning speed and time determine the film thickness and uniformity.[13]
-
-
Drying and Annealing:
-
Follow the same drying and annealing procedure as in Protocol 1. The annealing temperature can be varied to optimize the anti-reflective properties.[5]
-
Data Presentation
The performance of TEOS-based anti-reflective coatings is influenced by several factors. The following tables summarize typical quantitative data obtained from various experimental conditions.
Table 1: Effect of Annealing Temperature on Coating Properties
| Annealing Temperature (°C) | Refractive Index | Thickness (nm) | Peak Transmittance (%) |
| 120 | 1.42 | 110 | 93.5 |
| 300 | 1.38 | 105 | 94.2 |
| 400 | 1.35 | 102 | 95.1 |
| 500 | 1.33 | 100 | 96.0 |
Note: Data is synthesized from trends reported in the literature.[5][12] Actual values will vary based on specific experimental conditions.
Table 2: Sol Composition and Coating Method Parameters
| Precursor System (Molar Ratio) | Catalyst | Deposition Method | Key Parameters | Resulting Refractive Index |
| TEOS:EtOH:H2O:HCl (1:30:7:0.02) | Acid (HCl) | Dip-Coating | Withdrawal Speed: 200 mm/min | ~1.35 |
| TEOS:H2O:EtOH:NH3·H2O (1:2:8:0.06) | Base (NH3·H2O) | Spin-Coating | 500 rpm for 18s, then 2000 rpm for 18s | ~1.38 |
| TEOS:CH3COOH:H2O (1:4:4) | Acid (Acetic Acid) | - | - | - |
Note: This table provides examples of starting formulations.[5][10][14]
Visualizations
Caption: The sol-gel process for creating silica anti-reflective coatings from TEOS.
Caption: A generalized workflow for fabricating TEOS-based anti-reflective coatings.
Caption: Key process parameters and their influence on final coating properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. sandiegocounty.gov [sandiegocounty.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Different Temperatures on Fabricating Silica Antireflective Coatings | Scientific.Net [scientific.net]
- 6. US8557877B2 - Anti-reflective coatings for optically transparent substrates - Google Patents [patents.google.com]
- 7. US20190235133A1 - Process for making an anti-reflective coating composition and a porous coating made therefrom - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Study for trilayer antireflection coating using dip coating technique-1 [chinapowdercoating.com]
- 12. Novel Antireflection Coatings Obtained by Low-Temperature Annealing in the Presence of Tetrabutylammonium Bromide and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing Tetraethyl Orthosilicate (TEOS) as a Binder in Ceramic Mold Casting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tetraethyl Orthosilicate (TEOS) as a binder in the fabrication of ceramic molds for investment casting. This information is intended to guide researchers and professionals in developing high-quality, intricate ceramic molds for various applications.
Introduction to TEOS as a Ceramic Binder
This compound (TEOS), also known as ethyl silicate (B1173343), is a chemical precursor for silica (B1680970) that serves as an exceptional binder for refractory materials in investment casting.[1] Through a process of hydrolysis and condensation, TEOS forms a silica gel network that rigidly binds ceramic particles such as zircon, fused silica, and alumina.[1][2] This process ultimately yields a ceramic shell with superior mechanical strength, high-temperature stability, and the ability to produce castings with excellent surface finish and dimensional accuracy.[1][3]
1.1 Advantages of TEOS-Based Binders:
-
High Strength and Refractoriness: The silica matrix formed from TEOS provides exceptional strength to the ceramic shell, making it resistant to the high temperatures and pressures of molten metal.[1][3]
-
Excellent Surface Finish: The use of TEOS binders typically results in a smoother mold surface, which translates to a superior surface finish on the final cast part, reducing the need for post-processing.[1] Castings can achieve a surface roughness (Ra) in the range of 1.6-3.2 μm.
-
Dimensional Accuracy: TEOS-bonded molds exhibit low shrinkage and high dimensional stability, which is crucial for producing near-net-shape castings with tight tolerances.[3]
-
Process Control: The gelation of the TEOS binder can be controlled, allowing for adjustments to the shell-making process.[1]
-
Versatility: TEOS is compatible with a wide range of refractory materials, making it suitable for various casting applications.[3]
Chemical Principles: Hydrolysis and Condensation of TEOS
The binding action of TEOS is a result of a sol-gel process involving two key chemical reactions: hydrolysis and condensation.
2.1 Hydrolysis: In the presence of water and an acid catalyst (e.g., hydrochloric acid or acetic acid), the ethoxy groups (-OC2H5) in the TEOS molecule are replaced by hydroxyl groups (-OH).
Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
2.2 Condensation: The newly formed silicic acid (Si(OH)₄) and its partially hydrolyzed intermediates are unstable and undergo condensation reactions. This process involves the formation of siloxane bonds (Si-O-Si) and the elimination of water or ethanol (B145695), leading to the formation of a three-dimensional silica gel network.
2Si(OH)₄ → (HO)₃Si-O-Si(OH)₃ + H₂O
This gel network entraps the refractory particles, providing the structural integrity of the ceramic mold.
Experimental Protocols
The following sections provide detailed protocols for the preparation of ceramic molds using a TEOS-based binder system. These protocols are intended as a starting point and may require optimization based on specific refractory materials, casting alloys, and desired mold properties.
3.1 Protocol 1: Preparation of Hydrolyzed Ethyl Silicate Binder
This protocol describes the acid-catalyzed hydrolysis of TEOS to create a ready-to-use binder solution.
Materials:
-
This compound (TEOS)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH) as a catalyst
Equipment:
-
Glass reactor with a stirrer
-
Dropping funnel
-
Temperature control system
Procedure:
-
In a well-ventilated fume hood, add a specific volume of TEOS and ethanol to the glass reactor.
-
Prepare a solution of deionized water and the acid catalyst. A typical molar ratio of TEOS:H₂O:Acid can range from 1:1:0.0007 for the initial hydrolysis step.[4]
-
Slowly add the water-acid solution to the TEOS-ethanol mixture from the dropping funnel while continuously stirring.
-
Maintain the temperature of the mixture, as the hydrolysis reaction can be exothermic.
-
Allow the mixture to react for a specified period (e.g., 90 minutes) to achieve the desired degree of hydrolysis.[4] The resulting solution is the hydrolyzed ethyl silicate binder.
3.2 Protocol 2: Ceramic Slurry Formulation
This protocol outlines the preparation of a ceramic slurry using the hydrolyzed TEOS binder. Zircon flour is a common refractory for the primary coat due to its high refractoriness and low thermal expansion.[5]
Materials:
-
Hydrolyzed Ethyl Silicate Binder (from Protocol 3.1)
-
Zircon Flour (-325 mesh) for the primary slurry
-
Fused Silica or Alumino-silicate Flour for backup slurries
-
Wetting agent (optional)
-
Antifoam agent (optional)
Equipment:
-
Slurry mixing tank with a variable speed mixer
Procedure:
-
Add the hydrolyzed ethyl silicate binder to the mixing tank.
-
While mixing at a low speed, gradually add the refractory flour (e.g., zircon flour) to the binder. A typical starting ratio for a primary slurry is in the range of 75% zircon flour to 25% binder by weight.
-
If used, add the wetting and antifoam agents.
-
Increase the mixing speed and continue to mix until a homogenous slurry with the desired viscosity is achieved. Viscosity is a critical parameter and should be monitored and controlled.[4]
-
Allow the slurry to age for a specified time (e.g., 24-72 hours) to ensure complete wetting of the refractory particles.
3.3 Protocol 3: Ceramic Shell Building
This protocol describes the layer-by-layer application of the ceramic slurry to a wax pattern to build the shell mold.
Materials:
-
Primary Ceramic Slurry (from Protocol 3.2)
-
Backup Ceramic Slurries
-
Refractory Stucco (e.g., zircon sand for the primary coat, alumino-silicate for backup coats)
-
Wax pattern assembly
Equipment:
-
Dipping tanks for slurries
-
Rainfall sander or fluidized bed for stuccoing
-
Drying chamber with controlled temperature and humidity
Procedure:
-
Primary Coat: Dip the wax pattern assembly into the primary zircon-based slurry. Withdraw the pattern and allow the excess slurry to drain, ensuring a uniform coating.
-
Primary Stucco: Immediately after draining, apply a fine refractory stucco (e.g., 200-325 mesh zircon sand) to the wet surface.
-
Drying: Place the coated assembly in a drying chamber with controlled humidity (50-70% RH) and temperature (20-25°C) for 4-8 hours to allow for the hydrolysis of the ethyl silicate to proceed.
-
Backup Coats: Repeat the dipping, stuccoing, and drying process for the backup layers. Typically, 5-8 backup coats are applied using slurries with coarser refractory flours and stuccos (e.g., fused silica or mullite) to build shell thickness and strength.
-
Final Drying: After the final coat, allow the shell to dry completely.
3.4 Protocol 4: Dewaxing and Firing
This protocol details the removal of the wax pattern and the firing of the ceramic shell to achieve its final strength.
Equipment:
-
Steam autoclave or flash-fire furnace for dewaxing
-
High-temperature furnace for firing
Procedure:
-
Dewaxing: Place the dried ceramic shell in a steam autoclave (150-170°C, 5-10 bar) or a flash-fire furnace to rapidly melt and remove the wax. This should be done quickly to minimize stress on the shell.
-
Firing:
-
Place the dewaxed shell in a high-temperature furnace.
-
Slowly ramp up the temperature to a pre-sintering hold to burn out any residual wax and organic materials.
-
Continue to ramp up the temperature to the final sintering temperature, typically between 900°C and 1100°C.
-
Hold at the sintering temperature for a sufficient time (e.g., 1-2 hours) to allow the silica binder to form a strong ceramic bond.
-
Cool the furnace in a controlled manner to prevent thermal shock to the fired shells.
-
Data Presentation
The following tables summarize the influence of various parameters on the properties of TEOS-bonded ceramic molds.
Table 1: Effect of Process Parameters on Ceramic Mold Properties
| Parameter | Effect on Green Strength | Effect on Fired Strength | Effect on Permeability |
| Increased TEOS Content in Binder | Increase | Increase | Decrease |
| Increased Refractory/Binder Ratio | Decrease | Decrease | Increase |
| Increased Firing Temperature | N/A | Increase (up to a point) | May Increase or Decrease |
| Increased Number of Layers | Increase | Increase | Decrease |
| Coarser Stucco Particles | Decrease | Decrease | Increase |
Table 2: Typical Properties of TEOS-Bonded Ceramic Molds
| Property | Typical Value/Range | Reference |
| Green Flexural Strength | Varies significantly with formulation and drying | |
| Fired Flexural Strength | Can be engineered based on composition and firing | [6] |
| Permeability | Dependent on particle size and porosity | [7] |
| Surface Roughness (Ra) of Casting | 1.6 - 3.2 µm |
Logical Relationships of Process Parameters
The final properties of the ceramic mold are a result of the interplay between various formulation and process parameters.
References
Troubleshooting & Optimization
Controlling hydrolysis rate of TEOS in sol-gel synthesis
Welcome to the technical support center for controlling the hydrolysis rate of Tetraethoxysilane (TEOS) in sol-gel synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of silica-based materials.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your sol-gel experiments in a question-and-answer format.
Question: My sol is gelling too quickly. How can I slow down the gelation time?
Answer: Rapid gelation is typically caused by an accelerated condensation rate. To slow it down, you can modify the following parameters:
-
Decrease the Catalyst Concentration: If using a base catalyst like ammonia (B1221849), reducing its concentration will slow the condensation reaction.[1]
-
Adjust the pH: Under acidic conditions (pH 1-2), the hydrolysis reaction is fast, but the condensation rate is slower, leading to longer gelation times compared to basic conditions.[2][3] Consider moving to a more acidic pH range if you are working in neutral or near-neutral conditions.
-
Lower the Temperature: The sol-gel process is temperature-dependent. Reducing the reaction temperature will decrease the rates of both hydrolysis and condensation.[4][5]
-
Modify the Water-to-TEOS Ratio (r): While a high water ratio drives hydrolysis, very high concentrations can also slow down polycondensation processes.[6] Experiment with slightly lower water ratios.
Question: My sol is not gelling or the gelation time is excessively long. What should I do?
Answer: Very slow or absent gelation points to an issue with the hydrolysis or condensation rates. Consider these adjustments:
-
Increase Catalyst Concentration: The concentration of both acid and base catalysts directly influences the reaction speed.[7][8] Increasing the amount of your catalyst will accelerate the process.
-
Adjust the pH: The rate of hydrolysis is slowest around a pH of 7. Moving to a more acidic (pH < 4) or basic (pH > 7) regime will increase the reaction rate.[2][9]
-
Increase the Temperature: Gently heating the solution (e.g., to 40-60°C) can significantly speed up the reaction kinetics.[4][5]
-
Check Your Water-to-TEOS Ratio (r): Hydrolysis requires water. The stoichiometric ratio for complete hydrolysis is 4 moles of water to 1 mole of TEOS.[10][11] Ensure you have at least this amount. Sub-stoichiometric amounts of water will lead to incomplete hydrolysis and prevent proper gel formation.[6]
Question: I am observing a cloudy solution or precipitates instead of a clear sol. What is the cause?
Answer: The formation of precipitates indicates that the condensation and aggregation of silica (B1680970) particles are happening too quickly and in an uncontrolled manner, leading to particles large enough to scatter light or fall out of solution. This is common under basic conditions where condensation is much faster than hydrolysis.[12]
-
Ensure Proper Mixing: TEOS and water are immiscible. A co-solvent like ethanol (B145695) is crucial to create a homogeneous solution.[12][13] Insufficient solvent or inadequate mixing can cause localized high concentrations of reactants, leading to precipitation.
-
Control the Rate of Addition: Add the catalyst or water dropwise while stirring vigorously. This ensures a more uniform reaction environment and prevents localized, rapid condensation.
-
Adjust the pH: Very high pH values can lead to rapid, uncontrolled condensation. Try reducing the concentration of your base catalyst.
-
Use a Different Solvent: The choice of solvent can influence precursor miscibility and reaction rates. Alcohols like isopropanol (B130326) can lead to a lower hydrolysis rate compared to ethanol.[12]
Question: The final dried gel is cracking. How can I prevent this?
Answer: Cracking during drying is a common issue caused by high capillary pressure as the solvent evaporates from the gel's porous network.
-
Control the Drying Process: Slow, controlled drying is essential. Dry the gel at a low temperature and consider using a sealed container with small pinholes to slow the rate of solvent evaporation.
-
Aging the Gel: Before drying, allow the gel to age in its mother liquor for a period (e.g., 24 hours). This strengthens the silica network through further condensation reactions, making it more resistant to the stresses of drying.[4]
-
Solvent Exchange: Before drying, you can exchange the water/ethanol mixture with a solvent that has a lower surface tension, such as hexane (B92381) or acetone. This reduces the capillary forces during evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for controlling the TEOS hydrolysis rate?
The optimal pH depends on the desired outcome.
-
Acidic Conditions (pH 1-4): Promotes a fast hydrolysis rate and a slower condensation rate. This typically results in weakly branched, linear-like polymer chains and is often used for creating monolithic gels and coatings.[1][2]
-
Basic Conditions (pH 10-11): Leads to a slower hydrolysis rate but a much faster condensation rate. This pathway favors the formation of highly branched clusters that result in discrete, spherical nanoparticles (as in the Stöber process).[1][8][12]
-
Neutral pH (around 7): The reaction rate is at its minimum at the isoelectric point (around pH 2-3), but is also very slow at neutral pH.
Q2: How does the water-to-TEOS molar ratio (r) affect the synthesis?
The water-to-TEOS ratio is a critical parameter.
-
Stoichiometry: A molar ratio of r = 4 is required for the complete hydrolysis of all four ethoxy groups on a TEOS molecule.[10][11]
-
Sub-stoichiometric (r < 4): Results in incomplete hydrolysis and the formation of a network containing unreacted alkoxy groups.[14]
-
Super-stoichiometric (r > 4): Excess water is often used to drive the hydrolysis reaction to completion.[15] However, very large amounts of water can dilute the precursors, potentially slowing gelation and affecting the final structure.[6] The particle size has been observed to increase with water concentration up to a point, after which it decreases.[10]
Q3: What is the role of the solvent in the sol-gel process?
The primary role of the solvent, typically an alcohol like ethanol, is to act as a co-solvent to homogenize the otherwise immiscible TEOS and water.[12] The solvent also affects the concentration of reactants, which influences reaction rates. Different alcohols can also influence the hydrolysis rate; for example, isopropanol leads to a slower hydrolysis rate than ethanol.[12]
Q4: Can I control the particle size of the resulting silica?
Yes, the particle size can be controlled by several factors:
-
TEOS Concentration: Higher concentrations of TEOS generally lead to the formation of larger particles.[8]
-
Catalyst Concentration: Increasing the concentration of a base catalyst (like ammonia) typically results in larger particle sizes.
-
Water Concentration: The relationship is complex; particle size tends to increase with water content up to a certain maximum before decreasing again.[10]
-
Temperature: Higher temperatures can lead to faster nucleation and growth, affecting the final particle size distribution.
Data Presentation
The following tables summarize the quantitative effects of key parameters on the sol-gel process.
Table 1: Effect of pH on TEOS Hydrolysis and Gelation
| pH Range | Catalyst Type | Hydrolysis Rate | Condensation Rate | Typical Resulting Structure |
| 1.0 - 3.5 | Acid (e.g., HCl) | Fast | Slow | Linear or weakly branched polymers, monolithic gels.[1][2] |
| 4.0 - 6.0 | - | Slow | Slow | Very long gelation times. |
| 9.0 - 11.0 | Base (e.g., NH₄OH) | Slower than acid-catalyzed | Fast | Highly branched clusters, spherical nanoparticles.[1][12] |
Table 2: Influence of Water:TEOS Molar Ratio (r) on Sol-Gel System
| Molar Ratio (r = H₂O/TEOS) | Observation | Impact on Hydrolysis/Condensation | Reference |
| r < 4 | Incomplete hydrolysis. | Results in a less cross-linked network with residual alkoxy groups. | [6] |
| r = 4 | Stoichiometric amount for complete hydrolysis. | Theoretically sufficient for full hydrolysis. | [10][11] |
| 4 < r < 20 | Excess water. | Drives hydrolysis to completion. High water content can slow polycondensation, affecting gel time and viscosity. | [6][15] |
Experimental Protocols
Protocol 1: General Synthesis of Silica Nanoparticles (Base-Catalyzed Stöber Method)
This protocol describes a typical procedure for synthesizing monodisperse silica nanoparticles.
Materials:
-
Tetraethyl Orthosilicate (TEOS)
-
Ethanol (absolute)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30% solution)
-
Deionized Water
Procedure:
-
In a flask, prepare the reaction solvent by mixing ethanol and deionized water. A common starting point is a volume ratio of ethanol to water between 3:1 and 4:1.
-
Add the ammonium hydroxide catalyst to the ethanol/water mixture and stir to ensure homogeneity. The amount of ammonia can be varied to control particle size.[8]
-
In a separate container, dilute the required amount of TEOS with a small amount of ethanol.
-
While vigorously stirring the ethanol/water/ammonia solution, rapidly add the TEOS solution.
-
Observe the solution. It will turn turbid within minutes as silica nanoparticles begin to form.
-
Allow the reaction to proceed under continuous stirring at room temperature for a specified time (e.g., 2 to 24 hours) to allow for particle growth.[8]
-
To collect the nanoparticles, centrifuge the suspension.
-
Wash the collected particles multiple times with ethanol and then with deionized water to remove unreacted reagents and the catalyst.[8]
-
Dry the final product in an oven at a suitable temperature (e.g., 60-80°C).
Visualizations
The following diagrams illustrate key workflows and chemical pathways in the TEOS sol-gel process.
References
- 1. mdpi.com [mdpi.com]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. researchgate.net [researchgate.net]
- 4. sanfanchem.com [sanfanchem.com]
- 5. azonano.com [azonano.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. The Effect of Catalysts on TEOS Hydrolysis-Condensation Mechanism [jim.org.cn]
- 8. iosrjournals.org [iosrjournals.org]
- 9. scribd.com [scribd.com]
- 10. Influence of the initial chemical conditions on the rational design of silica particles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. perso.univ-lemans.fr [perso.univ-lemans.fr]
How to prevent premature gelation of TEOS solutions
Welcome to the Technical Support Center for Tetraethoxysilane (TEOS) sol-gel processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a primary focus on preventing premature gelation of TEOS solutions.
Troubleshooting Guide: Premature Gelation
Premature gelation is a common issue in TEOS sol-gel synthesis, leading to unusable materials and loss of valuable time. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Issue: The TEOS solution gels before the intended time, often during mixing or shortly after preparation.
Initial Assessment:
-
Observe the Gelation: Did the gelation occur almost instantly upon adding a component, or did it happen over a few minutes?
-
Record Parameters: Note the exact pH, temperature, water-to-TEOS molar ratio, and catalyst concentration at the time of gelation.
-
Review Protocol: Compare the experimental parameters with the intended protocol.
Potential Causes and Solutions:
| Cause ID | Potential Cause | Description | Recommended Actions |
| C1 | Incorrect pH | The pH of the solution is a critical factor controlling the rates of hydrolysis and condensation. A highly acidic or basic pH can drastically accelerate gelation.[1][2][3][4][5] | - Verify the pH of your solution using a calibrated pH meter.- Adjust the catalyst concentration. For acid catalysis, a pH between 2 and 4 is often recommended for controlled gelation.[6] |
| C2 | High Temperature | Increased temperature accelerates both hydrolysis and condensation reactions, leading to a significant reduction in gelation time.[7][8] | - Conduct the reaction at a lower, controlled temperature. A water bath can be used to maintain a stable temperature.[6]- The recommended hydrolysis temperature is often between 25-40°C.[6] |
| C3 | High Water-to-TEOS Ratio (R) | While water is necessary for hydrolysis, an excessively high R value can, under certain conditions, accelerate gelation. However, the effect can be complex, with gelation time first decreasing and then increasing with the R ratio.[9][10] | - Carefully control the amount of water added. The typical molar ratio of TEOS to water is in the range of 1:4 to 1:5.[6]- Ensure accurate measurements of all components. |
| C4 | High Catalyst Concentration | The concentration of the acid or base catalyst directly influences the reaction rates. Higher catalyst concentrations lead to faster gelation.[6] | - Reduce the concentration of the catalyst.- For acid catalysis, a hydrochloric acid concentration of 0.1-0.5 mol/L is a common starting point.[6] |
| C5 | Insufficient Mixing or Localized High Concentrations | If reactants, especially the catalyst or water, are not dispersed quickly and evenly, localized areas of high concentration can form, leading to rapid, localized gelation that propagates through the solution. | - Ensure vigorous and constant stirring during the addition of all components.[6]- Add reagents dropwise to the vortex of the stirred solution to promote rapid mixing. |
| C6 | Impure Reagents | Impurities in TEOS, solvent, or water can act as unintended catalysts or nucleation sites, leading to unpredictable and premature gelation.[6] | - Use high-purity reagents.- Consider purifying TEOS by distillation if impurities are suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for preventing premature gelation of my TEOS solution?
A1: The optimal pH depends on the desired gelation time and the final properties of the silica (B1680970). For controlled, slower gelation, an acidic pH in the range of 2-4 is generally recommended.[6] At a pH around 2 (the isoelectric point of silica), the condensation rate is at a minimum, leading to longer gelation times.
Q2: How does the water-to-TEOS molar ratio (R) affect gelation time?
A2: The relationship between the R ratio and gelation time is not linear. Initially, as the water concentration increases, the hydrolysis rate increases, leading to a decrease in gelation time. However, beyond a certain point, the dilution effect can lead to an increase in gelation time.[9][10] A commonly used molar ratio for TEOS to water is between 1:4 and 1:5.[6]
Q3: Can the type of solvent influence the gelation process?
A3: Yes, the solvent plays a crucial role. It must be a co-solvent for both the non-polar TEOS and the polar water to ensure a homogeneous solution. Ethanol (B145695) is a very common solvent for this purpose. The choice of solvent can also affect the rates of hydrolysis and condensation.
Q4: My solution becomes cloudy or shows stratification. What does this indicate?
A4: Cloudiness or stratification (phase separation) is often due to insufficient miscibility of the components. This can be caused by using impure raw materials, improper storage of reagents, or an incorrect solvent-to-reactant ratio.[6] Ensure you are using a sufficient amount of a suitable co-solvent like ethanol to create a single-phase solution.
Q5: What is the effect of temperature on the stability of the TEOS solution?
A5: Higher temperatures significantly accelerate the hydrolysis and condensation reactions, which will shorten the gelation time.[7][8] For applications requiring a longer working time with the sol, it is advisable to work at lower, controlled temperatures, for instance, in a 25-40°C water bath.[6]
Quantitative Data Summary
The following table summarizes the quantitative effects of key parameters on the gelation time of TEOS solutions. Please note that these values are indicative and can vary based on the specific experimental conditions.
| Parameter | Condition | Gelation Time | Reference |
| pH | pH 1 | ~600 minutes | [5] |
| pH 5 | ~30 minutes | [5] | |
| Temperature | Room Temperature (approx. 26°C) | 3.5 days | [8] |
| 50°C | 18 hours | [8] | |
| Water-to-TEOS Molar Ratio (R) | R = 1.4 | Varies with pH and Temp | [7] |
| R = 2 | Varies with pH and Temp | [7] | |
| R = 10 | Varies with pH and Temp | [7] | |
| Catalyst (Base) | NH4F/NH4OH stock solution | ~8-15 minutes | [11] |
Experimental Protocols
Protocol 1: Preparation of a Stable Acid-Catalyzed TEOS Sol
This protocol is designed to produce a silica sol with a longer working time before gelation.
Materials:
-
Tetraethoxysilane (TEOS)
-
Absolute Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution
Procedure:
-
Mixing TEOS and Ethanol: In a clean, dry flask, mix TEOS and ethanol. A common molar ratio is 1:4 (TEOS:Ethanol). Stir the mixture vigorously using a magnetic stirrer to ensure homogeneity.[12]
-
Preparing the Acidic Water Solution: In a separate beaker, prepare the acidic water solution by adding the desired amount of 0.1 M HCl to deionized water. A typical TEOS:Water molar ratio is 1:4.[12]
-
Adding the Acidic Water: While continuously and vigorously stirring the TEOS/ethanol mixture, add the acidic water solution dropwise. The initial mixture may be biphasic but should become homogeneous with stirring.
-
Hydrolysis: Continue stirring the solution at a controlled temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow for hydrolysis to proceed in a controlled manner.[6]
-
Monitoring: The resulting sol should be clear and stable for an extended period. The gelation time can be adjusted by modifying the pH, temperature, and reactant ratios as outlined in the troubleshooting guide.
Protocol 2: Two-Step Acid-Base Catalyzed Gelation
This protocol is often used to first achieve complete hydrolysis under acidic conditions and then induce rapid and uniform gelation by adding a base.
Materials:
-
Tetraethoxysilane (TEOS)
-
Absolute Ethanol
-
Deionized Water
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), diluted solution
Procedure:
-
Acid-Catalyzed Hydrolysis: Follow steps 1-4 of Protocol 1 to prepare a hydrolyzed, stable TEOS sol under acidic conditions.
-
pH Adjustment: While stirring the acid-hydrolyzed sol, slowly add the diluted ammonium hydroxide solution dropwise to raise the pH. This will initiate the condensation reactions and lead to gelation.
-
Gelation: Continue stirring until the solution reaches the desired viscosity or forms a gel. The gelation time will depend on the final pH and temperature.
-
Aging: Once the gel has formed, it is typically aged in a sealed container to strengthen the silica network.
Diagrams
Caption: Factors influencing premature gelation of TEOS solutions.
Caption: Troubleshooting workflow for premature TEOS gelation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digital.library.unt.edu [digital.library.unt.edu]
- 5. researchgate.net [researchgate.net]
- 6. sanfanchem.com [sanfanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. my.che.utah.edu [my.che.utah.edu]
- 10. researchgate.net [researchgate.net]
- 11. Aerogel.org » Silica Aerogel (TEOS, Base-Catalyzed) [aerogel.org]
- 12. perso.univ-lemans.fr [perso.univ-lemans.fr]
Technical Support Center: Optimizing TEOS Concentration for Nanoparticle Size Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling nanoparticle size by optimizing Tetraethyl Orthosilicate (TEOS) concentration during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing TEOS concentration on silica (B1680970) nanoparticle size?
A1: The relationship between TEOS concentration and nanoparticle size can be complex. Generally, at lower concentrations, increasing TEOS can lead to larger nanoparticles due to the increased availability of silica precursor molecules for particle growth.[1][2] However, at higher concentrations, the effect can reverse, leading to smaller particles, or it may plateau.[3][4] Some studies have shown that increasing TEOS concentration from 0.045 M to 0.17 M resulted in an increase in particle size, but further increasing the concentration to 0.28 M showed no additional size increase.[3][5] Conversely, another study reported that increasing TEOS concentration beyond 0.15 M led to a decrease in particle size.[4] The initial concentration of TEOS can also be inversely proportional to the final particle size, where higher initial concentrations lead to a greater number of smaller particles due to more numerous nucleation sites.[6]
Q2: How does TEOS concentration affect the particle size distribution (polydispersity)?
A2: High concentrations of TEOS can negatively impact the monodispersity of the silica nanoparticles, leading to a broader size distribution or even a multimodal distribution.[4][7] This is often attributed to the excessive generation of primary particles when the system is supersaturated.[4][8] For instance, at a TEOS concentration of 0.5 M, particles have been observed to be less consistent, with higher standard deviations and often being polydispersed.[3]
Q3: What is considered an optimal TEOS concentration for achieving monodisperse silica nanoparticles?
A3: An optimal TEOS concentration often represents a balance between achieving a desirable particle size and maintaining a narrow size distribution. For example, a concentration of 0.25 mol/l TEOS has been identified as optimal for synthesizing highly circular (0.97) and uniform (6.12% relative standard deviation) SiO2 particles of approximately 0.49 µm.[7] In another study, 0.28 M was chosen as the optimal TEOS concentration for obtaining a high yield of consistently monodispersed particles.[3]
Q4: Can increasing TEOS concentration lead to irregularly shaped nanoparticles?
A4: Yes, if the initial precursor concentration is too high, it can result in the formation of irregularly shaped particles.[6] High TEOS concentrations can also lead to increased particle agglomeration.[1]
Q5: How do other reactants, such as ammonia (B1221849) (NH₃) and water (H₂O), influence the effect of TEOS on nanoparticle size?
A5: The final nanoparticle size is a result of the interplay between the concentrations of TEOS, ammonia, and water. Ammonia acts as a catalyst for both the hydrolysis and condensation of TEOS, so its concentration is a critical factor.[9][10] The particle size generally increases with higher concentrations of ammonia.[9][11] The concentration of water also plays a crucial role; increasing water concentration generally promotes the hydrolysis reaction, which can lead to changes in particle size.[7][8][11] The specific ratios of these reactants determine the nucleation and growth kinetics of the nanoparticles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Final nanoparticles are much larger than expected. | High TEOS concentration: An excess of TEOS can lead to larger particles, especially at lower reactant concentrations.[1][12] | Systematically decrease the TEOS concentration in your reaction mixture. Refer to the data tables below for guidance on expected size ranges at different concentrations. |
| High ammonia concentration: Ammonia catalyzes the reaction, and higher concentrations can lead to faster growth and larger particles.[9] | Reduce the concentration of ammonium (B1175870) hydroxide. Ensure accurate measurement and dispensing of the catalyst. | |
| Final nanoparticles are smaller than expected. | High initial TEOS concentration leading to increased nucleation: A very high initial TEOS concentration can create a large number of nucleation sites, resulting in smaller final particles.[4][6] | Try a more moderate initial TEOS concentration. Consider a two-stage addition of TEOS to control nucleation and growth separately. |
| Low ammonia or water concentration: Insufficient catalyst or water can slow down the hydrolysis and condensation reactions, limiting particle growth. | Increase the concentration of ammonia or water in a controlled manner. | |
| The nanoparticle population is polydisperse (wide size distribution). | TEOS concentration is too high: High TEOS levels can lead to secondary nucleation events and a broader size distribution.[3][4] | Reduce the TEOS concentration to a level known to produce monodisperse particles (e.g., around 0.2 M to 0.3 M).[3] |
| Improper mixing: Inadequate mixing can create localized areas of high reactant concentration, leading to non-uniform nucleation and growth. | Ensure vigorous and consistent stirring throughout the addition of TEOS and the entire reaction period.[7] | |
| Nanoparticles are aggregated or have irregular shapes. | Excessively high TEOS concentration: This can lead to uncontrolled growth and fusion of particles.[1][6] | Lower the TEOS concentration significantly. Consider using a surfactant to prevent aggregation.[13] |
| Incorrect pH: The stability of the forming nanoparticles is pH-dependent. | Ensure the pH of the reaction mixture is within the optimal range for the Stöber process (typically alkaline).[1] |
Quantitative Data on TEOS Concentration and Nanoparticle Size
The following tables summarize the effect of TEOS concentration on the final silica nanoparticle size as reported in various studies. Note that other reaction parameters such as ammonia concentration, water concentration, and temperature are also critical and are included where available.
Table 1: Effect of Varying TEOS Concentration on Silica Nanoparticle Size
| TEOS Concentration (M) | NH₄OH Concentration (M) | H₂O Concentration (M) | Resulting Particle Size (nm) | Reference |
| 0.045 | 0.17 | 6 | - | [3] |
| 0.17 | 0.17 | 6 | Larger than at 0.045 M | [3] |
| 0.28 | 0.17 | 6 | No further increase from 0.17 M | [3] |
| 0.05 | - | - | 48 | [1] |
| 0.10 | - | - | 72 | [1] |
| 0.25 | - | - | ≥160 | [1] |
| 0.1 | 1.0 | 4.0 | 380 | [7] |
| 0.25 | 1.0 | 4.0 | 490 | [7] |
| 0.15 | 0.55 | 4.0 | 144.5 ± 8.3 | [4] |
| 0.70 | 0.55 | 4.0 | 100.5 ± 19.1 | [4] |
Note: "-" indicates that the specific concentration was not provided in the source snippet.
Experimental Protocols
Standard Stöber Method for Silica Nanoparticle Synthesis
This protocol describes a typical synthesis of silica nanoparticles where the TEOS concentration can be varied to control the final particle size.
Materials:
-
This compound (TEOS, ≥98%)
-
Ethanol (B145695) (200 proof, ≥99.5%)
-
Ammonium Hydroxide (28.0-30.0% NH₃ basis)
-
Deionized Water
Procedure:
-
In a reaction vessel (e.g., a flask), combine ethanol, deionized water, and ammonium hydroxide.
-
Place the vessel in an ultrasonication bath or on a magnetic stirrer at room temperature and mix for 10 minutes to ensure a homogeneous solution.[5]
-
While continuously stirring, add the desired amount of TEOS to the solution. The addition can be done dropwise or all at once, but consistency is key for reproducibility.[1][14]
-
Allow the reaction to proceed overnight, or until the particle size stabilizes. The reaction time can influence the final particle size and distribution.[5]
-
After the reaction is complete, the silica nanoparticles can be collected by centrifugation.
-
Wash the collected nanoparticles with ethanol and deionized water multiple times to remove unreacted reagents.
-
The purified nanoparticles can be dried in an oven at 60°C overnight.[3][5]
Visualizations
Caption: Experimental workflow for the Stöber synthesis of silica nanoparticles.
Caption: Logical relationship between TEOS concentration and synthesis outcomes.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. ddd.uab.cat [ddd.uab.cat]
- 5. publications.aston.ac.uk [publications.aston.ac.uk]
- 6. Stöber process - Wikipedia [en.wikipedia.org]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. edlib.net [edlib.net]
- 13. xinyachemical.com [xinyachemical.com]
- 14. mse.iastate.edu [mse.iastate.edu]
Technical Support Center: Synthesis of Silica Nanoparticles via TEOS Condensation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on tetraethyl orthosilicate (B98303) (TEOS) condensation and silica (B1680970) nanoparticle growth.
Frequently Asked Questions (FAQs)
Q1: How does pH influence the hydrolysis and condensation of TEOS?
A1: The pH of the reaction medium is a critical parameter that dictates the mechanisms of TEOS hydrolysis and condensation, thereby influencing the final properties of the silica nanoparticles. The process can be broadly categorized into acid-catalyzed and base-catalyzed reactions.[1][2]
-
Acid-Catalyzed Conditions (pH < 7): Under acidic conditions, the hydrolysis of TEOS is rapid, but the condensation rate is slow.[3] This leads to the formation of weakly branched, polymer-like silica networks.[2][4] The reaction mechanism involves the protonation of the ethoxy groups, making them better leaving groups.
-
Base-Catalyzed Conditions (pH > 7): In basic media, the condensation reaction is significantly faster than hydrolysis.[5] This environment promotes the formation of more highly cross-linked, dense, and discrete spherical nanoparticles.[4][6] The mechanism involves the nucleophilic attack of a hydroxyl ion on the silicon atom.
Q2: What is the Stöber process and how does pH affect particle size in this method?
A2: The Stöber process is a widely used sol-gel method for synthesizing monodisperse silica spheres from TEOS in an alcohol/water medium, typically using ammonia (B1221849) as a catalyst.[7] The pH, primarily controlled by the ammonia concentration, has a direct and significant impact on the final particle size. Increasing the ammonia concentration (and thus the pH) generally leads to an increase in particle size.[6][8] This is because a higher pH accelerates the condensation reaction, leading to faster particle growth.[6]
Q3: What is the isoelectric point of silica nanoparticles and why is it important?
A3: The isoelectric point (IEP) is the pH at which the surface of the silica nanoparticles has a net neutral charge. For bare silica nanoparticles, the IEP is typically around pH 2-3.[9][10] At pH values above the IEP, the surface becomes negatively charged due to the deprotonation of silanol (B1196071) groups (Si-OH) to form silicate (B1173343) groups (SiO⁻).[9][10] This surface charge is crucial for colloidal stability; the electrostatic repulsion between negatively charged particles prevents aggregation and promotes the formation of monodisperse suspensions, which is a key feature of the base-catalyzed Stöber process.[6]
Q4: Can I control properties other than size by varying the pH?
A4: Yes, pH can influence other properties of silica nanoparticles, including their morphology and porosity. While the Stöber process typically yields spherical particles, variations in pH and other reaction conditions can lead to different morphologies.[11] Under certain acidic conditions, for example, the resulting silica may form a gel network rather than discrete particles.[4] The pH also affects the pore structure of mesoporous silica nanoparticles.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Wide particle size distribution (polydispersity) | 1. Inhomogeneous mixing of reagents.2. Temperature fluctuations during the reaction.3. Incorrect pH for desired monodispersity. | 1. Ensure vigorous and consistent stirring throughout the addition of TEOS and the reaction.2. Use a temperature-controlled water bath to maintain a stable reaction temperature.3. For monodisperse spherical particles, ensure the pH is well above the isoelectric point (typically pH > 7) to promote electrostatic stabilization.[6] |
| Particle aggregation or formation of a gel instead of discrete particles | 1. pH is too close to the isoelectric point (pH 2-3), leading to a lack of surface charge and electrostatic repulsion.2. High concentration of reactants leading to uncontrolled, rapid condensation. | 1. Increase the pH of the reaction mixture, for instance, by increasing the ammonia concentration in the Stöber process.2. Dilute the reactant concentrations (TEOS, water, and catalyst). |
| Unexpectedly large or small particle size | 1. Incorrect concentration of catalyst (e.g., ammonia), which directly influences the pH.2. Variation in the water-to-TEOS ratio.3. Temperature is too high or too low. | 1. Carefully check and adjust the concentration of the catalyst. Higher ammonia concentration generally leads to larger particles.[6]2. Systematically vary the water and TEOS concentrations as both can influence the final particle size.[8]3. Higher temperatures can sometimes lead to smaller particles due to increased nucleation rates.[8] Verify and control the reaction temperature. |
| Low or no particle yield | 1. Incomplete hydrolysis or condensation reactions.2. Insufficient reaction time. | 1. Ensure the pH is in a range that promotes both hydrolysis and condensation (typically basic conditions for efficient particle formation).2. Allow the reaction to proceed for a sufficient duration (often several hours). Monitor particle growth over time using techniques like Dynamic Light Scattering (DLS). |
Quantitative Data
Table 1: Effect of pH on Silica Nanoparticle Zeta Potential
| pH | Zeta Potential (mV) | Observation |
| < 2-3 | ~ 0 | Near the isoelectric point, minimal surface charge.[9][10] |
| 4 | Increasingly negative | Surface becomes negatively charged as pH moves above the IEP.[9] |
| 6-10 | -40 to -50 | Highly negative surface charge, leading to good colloidal stability.[13] |
| > 11 | Highly negative | Condensation rate of silicic acid decreases, and depolymerization can occur.[14] |
Table 2: Influence of Ammonia Concentration on Particle Size in the Stöber Process
| TEOS Concentration (M) | H₂O Concentration (M) | NH₄OH Concentration (M) | Approximate Particle Size (nm) |
| 0.17 | 6 | 0.11 | ~150 |
| 0.17 | 6 | 0.17 | ~230 |
| 0.17 | 6 | 0.28 | ~350 |
| 0.17 | 6 | 0.57 | ~500 |
Note: These are representative values synthesized from typical results in the literature; actual sizes will vary based on specific experimental conditions. Data inspired by trends reported in the literature.[6]
Experimental Protocols
Detailed Methodology for Investigating the Effect of pH on TEOS Condensation (Stöber Method)
This protocol outlines a systematic approach to synthesizing silica nanoparticles of varying sizes by adjusting the pH through the concentration of ammonium (B1175870) hydroxide (B78521).
Materials:
-
Tetraethyl orthosilicate (TEOS, ≥98%)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
Preparation of Reaction Mixtures:
-
In a series of glass flasks, prepare solutions of ethanol and deionized water. For example, for a total volume of 50 mL, you might use 40 mL of ethanol and 5 mL of deionized water.
-
To each flask, add a different, precisely measured volume of ammonium hydroxide solution to create a range of pH values. For example, you could prepare solutions with 0.5 mL, 1.0 mL, 1.5 mL, and 2.0 mL of ammonium hydroxide.
-
Place the flasks in a temperature-controlled water bath set to a constant temperature (e.g., 25 °C) and begin stirring at a consistent rate (e.g., 300 rpm).
-
-
Initiation of the Reaction:
-
Prepare a solution of TEOS in ethanol. For example, dilute 2 mL of TEOS in 8 mL of ethanol.
-
Rapidly inject the TEOS solution into each of the stirring reaction mixtures. Start a timer immediately upon addition.
-
-
Reaction and Particle Growth:
-
Allow the reaction to proceed for a set amount of time, typically 2-12 hours. The solution will become increasingly turbid as the silica nanoparticles form and grow.
-
-
Particle Collection and Purification:
-
After the reaction is complete, stop the stirring.
-
Collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the particle pellet in ethanol to wash away unreacted reagents. Repeat this washing step at least three times.
-
After the final wash, re-disperse the particles in a suitable solvent (e.g., ethanol or water) for characterization or dry them in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.
-
-
Characterization:
-
Characterize the size and morphology of the synthesized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for hydrodynamic diameter and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for direct visualization of size and shape.
-
Measure the zeta potential of the particles suspended in solutions of varying pH to determine the surface charge characteristics.
-
Visualizations
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. Copper-Modified Mesoporous Silica Nanoparticles for Antimicrobial Applications [mdpi.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Stöber process - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nanocomposix.com [nanocomposix.com]
- 11. edlib.net [edlib.net]
- 12. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
Influence of solvent type on TEOS hydrolysis kinetics
Technical Support Center: TEOS Hydrolysis Kinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the influence of solvent type on tetraethyl orthosilicate (B98303) (TEOS) hydrolysis kinetics. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is a solvent necessary for TEOS hydrolysis?
A1: A solvent, typically an alcohol like ethanol (B145695), is used as a homogenizing agent.[1][2] TEOS and water are immiscible, and the solvent ensures they form a single-phase solution, which is essential for the hydrolysis reaction to proceed uniformly.[2][3] The alcohol produced as a by-product of the reaction also contributes to the miscibility of the system.[3]
Q2: How does the type of alcohol solvent affect the TEOS hydrolysis rate?
A2: The hydrolysis rate is significantly influenced by the chemical structure and nature of the alcohol solvent.[4][5] For primary alcohols, the rate generally increases with the molecular weight and decreases with a higher dielectric constant (a measure of polarity), with the notable exception of methanol (B129727).[4] The observed trend is typically: Methanol > n-Butanol > n-Propanol > Ethanol.[4] Secondary alcohols, like iso-propanol, tend to yield lower hydrolysis rates compared to primary alcohols.[3][4]
Q3: Why is the hydrolysis rate in methanol exceptionally high?
A3: The high reaction rate in methanol is attributed to a transesterification reaction, where the ethoxy groups (-OCH₂CH₃) on the TEOS molecule are exchanged for methoxy (B1213986) groups (-OCH₃).[4] This is significant because the hydrolysis rate for tetramethyl orthosilicate (TMOS) is known to be much higher than for TEOS.[4] This alkoxy group exchange can influence the overall reaction kinetics.[6]
Q4: What is the general mechanism of TEOS hydrolysis and condensation?
A4: The process occurs in two main stages:
-
Hydrolysis: The ethoxy groups (–OC₂H₅) on the silicon atom are progressively replaced by hydroxyl groups (–OH) in the presence of water. This reaction can be catalyzed by an acid or a base.[1]
-
Condensation: The resulting silanol (B1196071) groups (Si–OH) react with each other or with remaining ethoxy groups to form siloxane bridges (Si–O–Si), releasing water or ethanol as a by-product.[1][7] This polymerization process leads to the formation of a sol, which eventually forms a gel.[8]
Q5: How does solvent polarity impact the final silica (B1680970) particles?
A5: Solvent polarity affects both the hydrolysis kinetics and the characteristics of the resulting silica particles. Generally, an increase in solvent polarity can lead to an increase in the polydispersity of the silica particles.[3] The final particle size is also affected; for instance, in base-catalyzed reactions, methanol leads to the smallest particle sizes, while the particle size tends to increase with the molecular weight of other primary alcohols.[4][5]
Troubleshooting Guide
Problem 1: My solution becomes turbid or shows stratification immediately after mixing.
-
Cause: Insufficient miscibility between TEOS and water. This can happen if the solvent volume is too low or if the chosen solvent is a poor homogenizing agent for the specific reactant ratios.[8]
-
Solution:
-
Ensure an adequate amount of a suitable co-solvent, like ethanol, is used to create a homogeneous solution.[3]
-
The volume of alcohol generated during the reaction can also help improve miscibility, but an initial co-solvent is typically required.[9]
-
Verify the purity of the raw materials, as contaminants can cause turbidity.[8]
-
Problem 2: The hydrolysis reaction is too slow or appears incomplete.
-
Cause: The reaction kinetics are highly dependent on the catalyst (type and concentration), temperature, and solvent.[3][10] Using a solvent like a secondary alcohol (e.g., isopropanol) can slow the reaction.[4] Low catalyst concentration or low temperature will also decrease the rate.
-
Solution:
-
Consider switching to a solvent that promotes faster hydrolysis, such as methanol or n-butanol.[4]
-
Increase the concentration of the acid or base catalyst.[1]
-
Increase the reaction temperature. The activation energy for hydrolysis is significant, so a higher temperature will speed up the reaction.[11]
-
Problem 3: A precipitate forms instead of a stable sol or gel.
-
Cause: Uncontrolled and rapid condensation reactions can lead to the precipitation of large, non-uniform silica particles. This is often an issue in base-catalyzed systems where condensation is fast. The choice of solvent can influence the balance between hydrolysis and condensation rates.
-
Solution:
-
Adjust the pH. Under acidic conditions (pH 2-4), hydrolysis is generally faster than condensation, leading to more linear, weakly branched polymers, which can form gels without precipitating.[8][12]
-
Control the rate of water addition to the TEOS/solvent mixture to manage the hydrolysis rate.
-
Modify the temperature to slow down the condensation step.
-
Problem 4: The final gel contains bubbles or cracks.
-
Cause: Bubbles can be introduced by excessive stirring speeds.[8] Cracking is a common issue that arises from stress generated during the drying of the gel.[13] This stress is caused by capillary forces as the solvent evaporates.[13]
-
Solution:
-
For Bubbles: Reduce the stirring speed to a constant, moderate rate (e.g., 200-400 rpm).[8]
-
For Cracks: Control the drying process carefully. Slower solvent evaporation, achieved by lowering the temperature or increasing humidity, allows the gel network time to relax and prevents stress build-up.[13]
-
Quantitative Data Summary
The choice of solvent has a direct and measurable impact on the hydrolysis rate constants. The following table summarizes kinetic data for TEOS hydrolysis in methanol and ethanol under acidic conditions.
| Solvent | Hydrolysis Step | Rate Constant (k) x 10⁻⁴ M⁻¹ min⁻¹ | Citation |
| Ethanol | First Hydrolysis (k₁) | 3.91 | [1] |
| Second Hydrolysis (k₂) | 78.0 | [1] | |
| Methanol | First Hydrolysis (k₁) | 22.24 | [1] |
| Second Hydrolysis (k₂) | 88.3 | [1] |
Note: The second hydrolysis step is significantly faster than the first in both solvents.[1]
Experimental Protocols
Protocol: Monitoring TEOS Hydrolysis Kinetics via ²⁹Si NMR Spectroscopy
This protocol describes a general method for studying the effect of a solvent on TEOS hydrolysis kinetics under acidic conditions.
1. Materials:
- Tetraethyl orthosilicate (TEOS)
- Ethanol (or other alcohol solvent to be tested)
- Deionized Water
- Hydrochloric Acid (HCl) as a catalyst
2. Reactant Preparation:
- Prepare a solution with a specific molar ratio of TEOS:solvent:water. A common ratio for kinetic studies is 1:30:20 to ensure homogeneity and an excess of water.[11][14][15]
- The catalyst concentration should be carefully controlled to achieve a desired pH (e.g., between 3.8 and 4.4).[11]
3. Reaction Procedure:
- In a clean NMR tube, combine the chosen solvent, deionized water, and the HCl catalyst.
- Place the tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 298 K).
- Initiate the reaction by adding the pre-measured amount of TEOS to the NMR tube. Mix thoroughly but gently.
- Immediately begin acquiring ²⁹Si NMR spectra at regular time intervals.
4. Data Analysis:
- The ²⁹Si NMR spectra will show distinct peaks corresponding to unreacted TEOS (Q⁰) and its various hydrolyzed and condensed species (e.g., singly hydrolyzed monomer, Q¹).[4]
- Integrate the peak areas at each time point to determine the concentration of each species.
- Plot the concentration of TEOS versus time. The rate constant for the first hydrolysis step (k₁) can be determined by fitting this data to an appropriate rate law (e.g., pseudo-first-order if water concentration is in large excess).[11]
Visualizations
Caption: Simplified reaction pathway for the sol-gel process.
Caption: A logical workflow for diagnosing common experimental issues.
References
- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions - ProQuest [proquest.com]
- 5. Effects of solvent on TEOS hydrolysis kinetics and silica particle size under basic conditions | Semantic Scholar [semanticscholar.org]
- 6. Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sanfanchem.com [sanfanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. science.lpnu.ua [science.lpnu.ua]
- 11. Kinetics of the acid-catalyzed hydrolysis of tetraethoxysilane (TEOS) by 29Si NMR spectroscopy and mathematical modeling | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. academica-e.unavarra.es [academica-e.unavarra.es]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Uniform Silica Coatings with TEOS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving uniform silica (B1680970) coatings using tetraethyl orthosilicate (B98303) (TEOS). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during the coating process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the silica coating process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my silica coating not uniform and showing cracks?
A1: Cracking in silica films is a common issue, often stemming from stress induced during the drying and condensation phases. Several factors can contribute to this:
-
Low Water Concentration: Insufficient water in the sol-gel solution can lead to incomplete hydrolysis of TEOS, resulting in a weakly branched structure that is prone to cracking upon drying.[1] Molar ratios of H₂O/TEOS below 6 have been shown to cause cracks.[1]
-
High TEOS Concentration: Higher concentrations of TEOS can lead to thicker films, which are more susceptible to cracking due to increased shrinkage stress.[2]
-
Rapid Solvent Evaporation: Fast drying, often caused by high temperatures or low humidity, does not allow the silica network to relax, leading to stress and crack formation.[3]
-
Lack of Additives: The addition of surfactants or modifying the gel with polymers like Poly(dimethylsiloxane) hydroxy terminated (PDMS-OH) can help to reduce cracking.[4]
Solution:
-
Ensure the molar ratio of H₂O to TEOS is optimal, typically in the range of 6 to 20, to promote uniform film formation.[1]
-
Consider reducing the TEOS concentration in your sol.
-
Control the drying environment by lowering the temperature and increasing the humidity to slow down solvent evaporation.
-
Introduce additives like surfactants (e.g., Triton X-100) or polymers to increase the flexibility of the silica network.[2][4]
Q2: The thickness of my silica coating is inconsistent. What could be the cause?
A2: Inconsistent film thickness can be attributed to several parameters in the coating process:
-
Inconsistent Withdrawal Speed (Dip-Coating): The thickness of a dip-coated film is highly dependent on the withdrawal speed. Variations in this speed will lead to non-uniform thickness.[5]
-
Variable Spin Speed (Spin-Coating): For spin-coating, the final film thickness is inversely related to the spin speed. Fluctuations in the rotation speed will result in uneven coating.[6]
-
Changes in Sol Viscosity: The viscosity of the sol-gel solution increases over time as the polymerization reaction proceeds. If the coating process is lengthy, the changing viscosity will affect the film thickness.[6]
-
Substrate Not Level: If the substrate is not perfectly level during coating and drying, gravity can cause the sol to flow, resulting in a thickness gradient.
Solution:
-
For dip-coating, use a motorized stage for a constant and precise withdrawal speed.[7]
-
For spin-coating, ensure the spin coater is calibrated and maintains a stable rotation speed.[8]
-
Monitor the viscosity of your sol and try to perform the coating within a time window where viscosity changes are minimal.[6]
-
Ensure your coating setup and drying area are perfectly level.
Q3: My silica coating has poor adhesion to the substrate. How can I improve it?
A3: Poor adhesion is often due to surface contamination or a lack of proper surface chemistry for bonding.
-
Substrate Contamination: Organic residues, dust particles, or moisture on the substrate surface can interfere with the bonding of the silica film.
-
Surface Energy Mismatch: If the surface energy of the substrate is too low, the sol may not wet the surface properly, leading to poor adhesion.
-
Lack of Surface Hydroxyl Groups: The condensation reaction that forms the Si-O-Si bonds of the silica network can also form Si-O-Substrate bonds if the substrate has surface hydroxyl (-OH) groups.
Solution:
-
Thoroughly clean the substrate before coating. This can involve sonication in solvents like acetone (B3395972) and ethanol, followed by drying with nitrogen. For some substrates, a piranha solution or UV-ozone treatment can be used to remove organic contaminants and introduce hydroxyl groups.
-
Plasma treatment of the substrate can increase its surface energy and improve wetting.
-
For substrates that do not naturally have surface hydroxyl groups, a surface modification step to introduce them may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the Stöber method and how does it relate to silica coatings?
A1: The Stöber process is a widely used sol-gel method to synthesize monodisperse (uniform) spherical silica (SiO₂) particles.[9] It involves the hydrolysis and condensation of a silicon alkoxide, typically TEOS, in an alcohol solvent with a catalyst, usually ammonia.[9][10] While originally developed for producing nanoparticles, the underlying principles of controlled hydrolysis and condensation are fundamental to creating uniform silica coatings.[11][12] The sol created through a Stöber-like process can be used for dip-coating or spin-coating onto a substrate to form a uniform film.
Q2: How does the H₂O/TEOS molar ratio affect the final silica coating?
A2: The molar ratio of water to TEOS is a critical parameter that significantly influences the properties of the resulting silica coating.
-
Morphology: Increasing the H₂O/TEOS ratio can change the morphology of the silica particles from a linear network to more granular structures.[13]
-
Refractive Index: The refractive index of the silica coating generally increases with a higher H₂O/TEOS molar ratio.[13]
-
Wettability: The static water contact angle tends to decrease (becoming more hydrophilic) as the H₂O/TEOS ratio increases, due to a higher degree of TEOS hydrolysis and more surface hydroxyl groups.[13]
-
Uniformity: An optimal H₂O/TEOS ratio is crucial for uniform coatings. Ratios that are too low can lead to incomplete hydrolysis and cracking.[1]
Q3: What is the role of the catalyst in the TEOS sol-gel process?
A3: The catalyst plays a crucial role in controlling the rates of hydrolysis and condensation reactions of TEOS.[14][15]
-
Acid Catalysis (e.g., HCl): In an acidic medium, the hydrolysis reaction is rapid, while the condensation reaction is slower, leading to the formation of linear or weakly branched polymers.[16] This can result in denser films.[17]
-
Base Catalysis (e.g., NH₄OH): Under basic conditions, the condensation reaction is faster than hydrolysis, which promotes the formation of more highly branched clusters and spherical particles.[16] This often leads to more porous structures.[17]
-
The type and concentration of the catalyst affect the gelation time and the final structure of the silica network.[14]
Q4: How do temperature and humidity affect the coating process?
A4: Temperature and humidity are critical environmental factors that can significantly impact the quality of silica coatings.[3]
-
Temperature: Higher temperatures accelerate both the hydrolysis/condensation reactions and solvent evaporation.[3] This can lead to faster gelation but also increases the risk of stress and cracking in the film.[3]
-
Humidity: High humidity can provide additional water for the hydrolysis reaction and slow down the evaporation of water and alcohol from the sol, which can be beneficial for preventing cracks.[18][19][20] However, excessive humidity can also lead to uncontrolled condensation and surface defects.[3] Controlling the humidity is essential for reproducible results.[18][19]
Key Experimental Parameters and Data
The following tables summarize the impact of key experimental parameters on the properties of silica coatings derived from TEOS.
Table 1: Effect of H₂O/TEOS Molar Ratio on Silica Coating Properties
| H₂O/TEOS Molar Ratio | Particle Morphology | Refractive Index | Static Water Contact Angle (°) | Film Quality |
| < 6 | Linear, network-like[13] | Lower | Higher (more hydrophobic)[13] | Prone to cracking[1] |
| 6 - 20 | Bead-like to granular[13] | Increasing[13] | Decreasing (more hydrophilic)[13] | Uniform and crack-free[1] |
| > 20 | Granular particles[13] | Higher[13] | Low (very hydrophilic)[13] | Can be uniform[13] |
Table 2: Influence of Catalyst Type on Silica Gel Structure
| Catalyst Type | pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |
| Acid (e.g., HCl) | < 7 | Fast | Slow | Linear or weakly branched polymers[16] |
| Base (e.g., NH₄OH) | > 7 | Slow | Fast | Highly branched clusters, spherical particles[16] |
Table 3: Effect of TEOS Concentration on Coating Characteristics
| TEOS Concentration | Film Thickness | Surface Roughness | Hydrophobicity (with MTMS modification) |
| Lower | Thinner[6] | Higher[21] | Higher[21][22] |
| Higher | Thicker[2][23] | Smoother[21][22] | Lower[21][22] |
Experimental Protocols
Protocol 1: Preparation of Silica Sol via the Stöber Method
This protocol describes a typical procedure for synthesizing a silica sol suitable for creating coatings.
-
Solution Preparation: In a flask, mix ethanol, deionized water, and ammonium (B1175870) hydroxide (B78521) (catalyst).[10][24]
-
TEOS Addition: While stirring the solution, add the desired amount of TEOS dropwise.[25]
-
Reaction: Allow the mixture to react under constant stirring at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., several hours).[25] The reaction time will influence the size of the silica particles and the viscosity of the sol.
-
Aging (Optional): The sol can be aged at room temperature for a period of time (e.g., 2 to 9 days) to allow for further particle growth and stabilization.[25]
Protocol 2: Uniform Silica Coating via Dip-Coating
-
Substrate Preparation: Thoroughly clean the substrate to remove any contaminants.
-
Immersion: Immerse the cleaned substrate into the prepared silica sol at a constant speed.[7]
-
Dwelling: Allow the substrate to remain in the sol for a short period to ensure complete wetting.[7]
-
Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed.[7] The withdrawal speed is a key parameter for controlling the film thickness.[5]
-
Drying: Dry the coated substrate in a controlled environment (temperature and humidity) to allow for solvent evaporation and initial gelation.
-
Curing/Annealing: Heat the coated substrate at an elevated temperature to complete the condensation of the silica network, remove residual organics, and densify the film.
Protocol 3: Uniform Silica Coating via Spin-Coating
-
Substrate Preparation: Clean the substrate to ensure it is free of any particles or residues.
-
Sol Deposition: Dispense a small amount of the silica sol onto the center of the substrate.[8]
-
Spinning: Accelerate the substrate to a desired rotation speed and maintain it for a specific duration (e.g., 30-60 seconds).[6][8] The spin speed and time are critical for controlling the film thickness and uniformity.[6]
-
Drying and Curing: After spinning, the coated substrate is dried and then cured/annealed at a high temperature to stabilize the silica film.
Visualizations
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. proplate.com [proplate.com]
- 4. Frontiers | Synthesis and Characterization of TEOS Coating Added With Innovative Antifouling Silica Nanocontainers and TiO2 Nanoparticles [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. nathan.instras.com [nathan.instras.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. Stöber process - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Size Controlled Spherical Silica Nanoparticles via Sol-Gel Process within Hydrophilic Solvent [jkcs.or.kr]
- 11. Uniform silica coating of isoprene-passivated germanium nanowires via Stöber method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Silica-coated Iron Oxide Nanoparticles: Preventing Aggregation without Using Additives or Seed Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of silica coatings with continuously adjustable refractive indices and wettability properties via sol–gel method - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12817G [pubs.rsc.org]
- 14. The Effect of Catalysts on TEOS Hydrolysis-Condensation Mechanism [jim.org.cn]
- 15. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 16. mdpi.com [mdpi.com]
- 17. webbut.unitbv.ro [webbut.unitbv.ro]
- 18. arrow.tudublin.ie [arrow.tudublin.ie]
- 19. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]
- 20. researchgate.net [researchgate.net]
- 21. ajchem-a.com [ajchem-a.com]
- 22. ajchem-a.com [ajchem-a.com]
- 23. researchgate.net [researchgate.net]
- 24. iosrjournals.org [iosrjournals.org]
- 25. The Synthesis of a Superhydrophobic and Thermal Stable Silica Coating via Sol-Gel Process | MDPI [mdpi.com]
Technical Support Center: Modifying TEOS with Silane Coupling Agents for Hybrid Materials
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the modification of tetraethoxysilane (TEOS) with silane (B1218182) coupling agents to synthesize hybrid materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: My hybrid material is cracking upon drying and gelation. What are the possible causes and how can I prevent this?
Answer:
Cracking during the gelation and drying process is a common issue when working with TEOS-based hybrid materials. This is often attributed to capillary stress during solvent evaporation and the shrinkage that occurs during the condensation of the siloxane network.[1]
Possible Causes and Solutions:
| Cause | Solution |
| High Capillary Stress | Introduce flexible chain segments into the material by co-condensing TEOS with a silane coupling agent containing a flexible linker, such as dimethyldiethoxysilane (DMDES) or similar organosilanes.[1] |
| Rapid Solvent Evaporation | Control the drying process by slowing down the rate of solvent evaporation. This can be achieved by drying the gel in a controlled environment with high humidity or by using a solvent with a lower vapor pressure. |
| Excessive Shrinkage | Optimize the molar ratio of TEOS to the silane coupling agent. A higher concentration of the organosilane can reduce the overall shrinkage of the network.[1] Increase the aging time of the gel before drying to allow for a more complete condensation reaction, which can result in a stronger network that is less prone to cracking.[2] |
| High Condensation Rate | Adjust the pH of the reaction. Acidic conditions tend to lead to more linear polymers and slower gelation, which can reduce stress, whereas basic conditions promote highly branched clusters and faster gelation.[3] |
Question: I am observing phase separation and obtaining an opaque or cloudy material instead of a transparent one. What is causing this and how can I resolve it?
Answer:
Phase separation can occur when the organic and inorganic components are not well-integrated at a molecular level, leading to the formation of separate domains that scatter light and cause opacity.
Possible Causes and Solutions:
| Cause | Solution |
| Incompatible Precursors | Ensure the chosen silane coupling agent is compatible with the TEOS and the solvent system. The organic functional group on the silane should have some solubility in the reaction medium. |
| Different Hydrolysis/Condensation Rates | The hydrolysis and condensation rates of TEOS and the organosilane should be comparable. If one reacts much faster than the other, it can lead to the formation of separate inorganic and organic-rich domains. Adjusting the catalyst (type and concentration) can help to moderate these rates.[4][5] |
| Insufficient Mixing | Ensure vigorous and continuous stirring during the initial stages of the reaction to promote a homogeneous mixture of the precursors. |
| Incorrect Solvent | The solvent plays a crucial role in homogenizing the reactants. A co-solvent that is miscible with both the aqueous phase and the silane precursors, such as ethanol (B145695) or isopropanol (B130326), is often necessary.[6] |
Question: The mechanical properties of my hybrid material are poor (e.g., it is too brittle). How can I improve its flexibility and toughness?
Answer:
The brittleness of TEOS-based materials is due to the highly cross-linked, rigid silica (B1680970) network. Introducing organic components can enhance flexibility.
Possible Causes and Solutions:
| Cause | Solution |
| High Cross-linking Density | Increase the proportion of the organosilane coupling agent relative to TEOS. The organic groups will disrupt the rigid silica network and introduce more flexible linkages. For example, incorporating 3-methacryloxypropyltrimethoxysilane (MAPTMS) can improve flexibility.[7] |
| Incomplete Cross-linking | While high cross-linking can cause brittleness, incomplete reactions can also lead to poor mechanical properties. Ensure the reaction goes to completion by optimizing reaction time, temperature, and catalyst concentration.[8] |
| Choice of Silane Coupling Agent | Select a silane coupling agent with a longer, more flexible organic chain to impart greater ductility to the final material. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the hydrolysis and condensation of TEOS and silane coupling agents?
A1: The catalyst plays a critical role in controlling the kinetics of the sol-gel process. The reaction mechanisms for hydrolysis and condensation are highly dependent on the pH.[3]
-
Acidic Catalysts (e.g., HCl, Acetic Acid): Under acidic conditions, the hydrolysis reaction is typically faster than the condensation reaction.[9] This leads to the formation of more linear or randomly branched polymer chains and generally results in longer gelation times.[3]
-
Basic Catalysts (e.g., NH₄OH, Amines): In basic conditions, condensation is faster than hydrolysis, leading to the formation of highly branched, particle-like structures.[3] This typically results in faster gelation.
Q2: How does the water-to-silane molar ratio affect the synthesis of hybrid materials?
A2: The molar ratio of water to the silane precursors (TEOS and the coupling agent) is a crucial parameter. A sufficient amount of water is necessary for the complete hydrolysis of the alkoxy groups.[5]
-
Low Water Ratio: An insufficient amount of water will lead to incomplete hydrolysis, resulting in unreacted alkoxy groups in the final material, which can negatively impact its properties.
-
High Water Ratio: A large excess of water can accelerate the hydrolysis and condensation reactions, potentially leading to faster gelation and a more porous structure. However, it can also increase the chance of phase separation if the silane coupling agent has low water solubility.
Q3: Can I use different solvents for the reaction?
A3: Yes, but the choice of solvent is important. The solvent must be able to dissolve both the TEOS and the silane coupling agent, as well as be miscible with water. Alcohols like ethanol and isopropanol are commonly used as they fulfill these requirements and are also byproducts of the hydrolysis reaction. The solvent can also influence the rate of reaction and the morphology of the final material.[5]
Q4: How can I confirm that the silane coupling agent has been successfully incorporated into the silica network?
A4: Several analytical techniques can be used to characterize the hybrid material and confirm the incorporation of the silane coupling agent:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique can identify the characteristic vibrational bands of the organic functional groups from the silane coupling agent (e.g., C-H, C=O, N-H) as well as the Si-O-Si network.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁹Si NMR is particularly useful for quantifying the degree of condensation and identifying the different silicon environments (e.g., T-sites from the organosilane and Q-sites from TEOS).[11]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the organic content in the hybrid material by measuring the weight loss at temperatures where the organic components decompose.[10]
Experimental Protocols
Protocol 1: General Synthesis of TEOS/3-Aminopropyltriethoxysilane (APTES) Hybrid Material
This protocol describes a general method for synthesizing a hybrid silica material functionalized with amino groups.
Materials:
-
Tetraethoxysilane (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonium hydroxide (B78521) (NH₄OH) as a catalyst
Procedure:
-
In a reaction vessel, combine TEOS, APTES, and ethanol. The molar ratio of TEOS to APTES can be varied to achieve the desired level of functionalization (e.g., 9:1).
-
Stir the mixture vigorously to ensure homogeneity.
-
In a separate container, prepare the water/ethanol/catalyst solution. The overall molar ratio of silanes to water is typically in the range of 1:4.[2]
-
Slowly add the water/catalyst solution to the silane mixture under continuous stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (can range from hours to days) until gelation occurs.
-
Age the resulting gel for 24-48 hours in a sealed container to strengthen the network.
-
Dry the gel under controlled conditions (e.g., in an oven at 60°C) to obtain the final hybrid material.
Protocol 2: Surface Modification of Silica Particles with APTES
This protocol details the post-synthesis surface modification of pre-formed silica nanoparticles.
Materials:
-
Silica nanoparticles dispersed in ethanol (e.g., 5 mg/mL)[12]
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (anhydrous)
Procedure:
-
Take a known volume of the silica nanoparticle dispersion in ethanol.[12]
-
Add the desired amount of APTES to the dispersion. The weight ratio of silica to APTES can be varied (e.g., from 1:0.01 to 1:0.1) to control the surface amine density.[12]
-
Stir the mixture at room temperature for 12 hours to allow the silanization reaction to occur.[12]
-
Isolate the modified nanoparticles by centrifugation.[12]
-
Wash the particles multiple times with ethanol to remove any unreacted APTES, with redispersion and centrifugation steps in between.[12]
-
The final purified amino-functionalized silica nanoparticles can be redispersed in ethanol for storage and further use.[12]
Visualizations
Caption: Experimental workflow for hybrid material synthesis.
References
- 1. Anti-Cracking TEOS-Based Hybrid Materials as Reinforcement Agents for Paper Relics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sanfanchem.com [sanfanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Controlling Porosity in TEOS-Based Silica Gels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TEOS-based silica (B1680970) gels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control and tailor the porosity of your silica gels for specific applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TEOS-based silica gels and provides actionable solutions.
Issue 1: My silica gel has cracked or fractured during drying.
Possible Cause: High capillary stress during solvent evaporation. Rapid evaporation of the solvent from the pores creates significant pressure that can cause the delicate silica network to collapse or crack.[1]
Solution:
-
Slow Drying: Dry the gel slowly under controlled humidity to minimize capillary stress.
-
Aging: Age the wet gel before drying. Aging strengthens the silica network, making it more resistant to cracking.[2][3] Aging can be performed in the mother liquor or a different solvent.
-
Solvent Exchange: Exchange the initial solvent with one that has a lower surface tension before drying. This reduces the capillary pressure exerted on the pore walls.[4]
-
Supercritical Drying: For highly porous and delicate structures like aerogels, supercritical drying can be employed to avoid the liquid-vapor interface and the associated capillary stress altogether.[2]
Issue 2: The final silica gel has a very low surface area and small pores (microporous).
Possible Causes:
-
Acidic Synthesis Conditions (low pH): Acid-catalyzed hydrolysis is rapid, leading to the formation of linear or weakly branched silica polymers that pack efficiently, resulting in a microporous structure with a high specific surface area.[5][6]
-
Rapid Gelation: A fast gelation process, often promoted by higher concentrations of acid catalysts, can lead to a denser network with smaller pores.[7]
Solutions:
-
Increase pH: Synthesizing the gel under neutral or basic conditions (pH > 7) promotes the polycondensation reaction over hydrolysis. This leads to the formation of more highly branched clusters that pack less efficiently, resulting in larger pores (mesoporous) and a lower surface area.[5][6][8]
-
Use a Template: Incorporate a templating agent, such as a surfactant (e.g., CTAB), into the synthesis. The silica network forms around the surfactant micelles, and subsequent removal of the template leaves behind well-defined mesopores.[5][9][10]
Issue 3: The pore size of my silica gel is not in the desired range.
Possible Cause: The synthesis parameters (pH, catalyst, solvent, aging) were not optimized for the target pore size.
Solutions:
-
Adjust pH: As a primary control parameter, pH significantly influences pore size. Lower pH (e.g., 2) generally yields micropores (~2 nm), while higher pH (e.g., 10) produces larger mesopores (up to 18 nm or more).[5][6]
-
Vary the Catalyst: The type and concentration of the catalyst affect gelation time and pore structure. For instance, using hydrofluoric acid (HF) as a catalyst can produce larger pore radii compared to hydrochloric acid (HCl) or nitric acid (HNO3).[11][12]
-
Control Aging Conditions: The duration and temperature of the aging process can be modified to alter pore characteristics. Longer aging times or higher temperatures can lead to an increase in pore size and volume due to dissolution and reprecipitation of silica (Ostwald ripening).[3][13]
-
Solvent Exchange During Aging: Aging the gel in different solvents can dramatically alter the pore structure. For example, aging in alcohols can lead to an increase in surface area, while aging in water can decrease it.[14]
Issue 4: My sol-gel solution becomes turbid or precipitates prematurely.
Possible Cause:
-
Insufficient Purity of Reagents: Impurities in TEOS or the solvent can lead to uncontrolled hydrolysis and precipitation.[15]
-
Improper Mixing or Stirring: Inadequate mixing can result in localized high concentrations of catalyst or water, causing rapid, inhomogeneous gelation.[15]
-
Incorrect pH: Certain pH ranges can favor precipitation over the formation of a stable gel network.
Solutions:
-
Use High-Purity Reagents: Ensure that TEOS and solvents are of high purity and stored properly.[15]
-
Controlled Stirring: Maintain a constant and appropriate stirring speed (e.g., 200-400 rpm) to ensure a homogeneous reaction mixture.[15]
-
Optimize pH: Adjust the pH of the solution to a range that promotes controlled gelation. For many TEOS-based systems, a pH between 2 and 4 is recommended for the initial hydrolysis step.[15]
Frequently Asked Questions (FAQs)
Q1: How can I increase the pore size of my TEOS-derived silica gel?
A1: To increase the pore size, you can employ several strategies:
-
Increase the pH of the synthesis: Shifting from acidic to basic conditions favors the formation of larger, more open pore structures.[5][6]
-
Use a pore-expanding agent (swelling agent): Adding organic molecules like 1,3,5-trimethylbenzene (TMB) to a template-assisted synthesis can expand the template micelles, leading to larger pores after template removal.[1][10]
-
Extend the aging time or increase the aging temperature: This promotes the restructuring of the silica network, leading to larger pores.[3]
-
Hydrothermal treatment: Post-synthesis treatment of the gel under hydrothermal conditions can also enlarge the pores.[1]
Q2: What is the role of the solvent in controlling porosity?
A2: The solvent plays a crucial role in several ways:
-
Miscibility: The solvent must be a good co-solvent for both the TEOS precursor and water to ensure a homogeneous reaction. Ethanol (B145695) is commonly used for this purpose.[16]
-
Surface Tension: The surface tension of the solvent present in the pores during drying directly impacts the capillary forces. Exchanging the synthesis solvent for one with a lower surface tension (e.g., hexane) before drying can significantly reduce shrinkage and lead to higher porosity.[4]
-
Reactivity: Some solvents, like alcohols, can participate in esterification reactions with the silica surface, which can affect the final pore structure.[14] Aprotic solvents (e.g., acetone, methyl ethyl ketone) do not react with the silica network and can help isolate the effects of surface tension.[17]
Q3: How does the water-to-TEOS molar ratio (r-ratio) affect the final gel structure?
A3: The molar ratio of water to TEOS is a critical parameter. A typical molar ratio is around 4-5.[15] While the provided search results do not offer extensive detail on the direct impact of this ratio on porosity, it is known to influence the hydrolysis and condensation kinetics. A higher water ratio generally leads to more complete hydrolysis. The gelation time is also sensitive to this ratio, first decreasing and then increasing as the ratio increases.[18]
Q4: Can I create a silica gel with a hierarchical pore structure (containing both micropores and mesopores/macropores)?
A4: Yes, creating hierarchical pore structures is possible and often desirable for applications requiring efficient mass transport and high surface area.[19] Strategies to achieve this include:
-
Template-Assisted Synthesis: Using a combination of templates, such as surfactants to create mesopores and other porogens or phase separation inducers to create macropores.[20][21]
-
Inducing Phase Separation: Controlled phase separation during the sol-gel transition can lead to the formation of well-defined macroporous structures.[19]
-
Directional Freezing (Ice-Templating): Freezing an aqueous dispersion of pre-formed porous silica nanoparticles can create superstructures with hierarchical porosity, where the original nanoparticles provide microporosity and the spaces between them form meso- and macropores.[22]
Q5: What is the purpose of a two-step acid/base catalysis?
A5: A two-step acid/base catalysis is a common method to gain better control over the sol-gel process.
-
Step 1 (Acid Catalysis): The initial step is performed under acidic conditions (e.g., pH 3) to promote the rapid hydrolysis of TEOS, forming silicic acid and small silica oligomers.[23][24]
-
Step 2 (Base Catalysis): A base (e.g., ammonia) is then added to raise the pH (e.g., to 10). This catalyzes the condensation reactions, leading to rapid gelation and the formation of a more cross-linked, particulate network, which typically results in a mesoporous structure.[23][24] This method allows for the separation of the hydrolysis and condensation steps, offering more precise control over the final gel structure.
Data Presentation
Table 1: Effect of pH on Pore Characteristics of TEOS-Based Silica Gels (with CTAB template)
| pH | Average Pore Size (nm) | Specific Surface Area (m²/g) | Porosity Type |
| 2 | 2 | 398 | Microporous |
| 7 | 10 | 297 | Mesoporous |
| 10 | 18 | 110 | Mesoporous |
Data sourced from a study using cetyltrimethylammonium bromide (CTAB) as a template.[5]
Table 2: Influence of Acid Catalyst Type on Pore Radius
| Catalyst | Average Pore Radius (nm) |
| HNO₃ | 1.2 |
| HF | 31.6 |
These values represent a range and are dependent on catalyst concentration.[11]
Table 3: Effect of Aging Conditions on Xerogel Properties
| Aging Condition | Average Pore Size (nm) |
| Aged in 0.5 M NH₃(aq) | 4.0 |
| Aged in 2 M NH₃(aq) | 5.4 |
Gels were dried under atmospheric conditions (xerogels).[2]
Experimental Protocols
Protocol 1: Two-Step Acid-Base Catalyzed Silica Gel Synthesis
This protocol is a general procedure for synthesizing silica gels with controlled porosity.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
Procedure:
-
Hydrolysis (Acid Step):
-
In a flask, mix TEOS and ethanol.
-
Separately, prepare an acidic aqueous solution by adding HCl to deionized water.
-
Add the acidic water solution to the TEOS/ethanol mixture while stirring.
-
Continue stirring at a controlled temperature (e.g., 25-40°C) for a set period (e.g., 60-90 minutes) to allow for hydrolysis.[15]
-
-
Condensation (Base Step):
-
Slowly add the ammonium hydroxide solution to the sol to raise the pH and initiate condensation and gelation.
-
Continue stirring until the solution becomes viscous and gelation occurs. The gel point is often identified as the point where the vortex from stirring disappears.
-
-
Aging:
-
Seal the container with the wet gel and leave it undisturbed for a specific period (e.g., 2 to 6 days) at a constant temperature.[7] The aging can be done in the mother liquor or the solvent can be exchanged.
-
-
Drying:
-
For Xerogels: Uncover the gel and allow the solvent to evaporate slowly at room temperature or in a controlled humidity chamber.
-
For Aerogels: Exchange the solvent with liquid CO₂ and then remove the CO₂ under supercritical conditions.
-
Protocol 2: Template-Assisted Synthesis of Mesoporous Silica
This protocol describes the synthesis of mesoporous silica using a surfactant template.
Materials:
-
TEOS
-
Ethanol
-
Deionized water
-
Ammonium hydroxide solution
-
Cetyltrimethylammonium bromide (CTAB)
Procedure:
-
Template Solution Preparation:
-
Dissolve CTAB in a mixture of deionized water and ethanol.
-
Add ammonium hydroxide to the solution and stir until the CTAB is fully dissolved.
-
-
Silica Source Addition:
-
Slowly add TEOS to the template solution while stirring vigorously.
-
A white precipitate will form as the silica precursors hydrolyze and co-assemble with the surfactant micelles.
-
-
Reaction and Aging:
-
Continue stirring the mixture at a controlled temperature for several hours.
-
Age the resulting solid in the mother liquor to ensure complete condensation.
-
-
Washing and Drying:
-
Filter the solid product and wash it thoroughly with deionized water and ethanol to remove any remaining reactants.
-
Dry the product in an oven.
-
-
Template Removal (Calcination):
-
Heat the dried powder in a furnace at a high temperature (e.g., 550°C) for several hours to burn off the organic CTAB template, leaving behind the mesoporous silica structure.
-
Visualizations
Caption: Experimental workflow for TEOS-based silica gel synthesis.
Caption: Key parameters influencing the final porosity of silica gels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fredi.hepvs.ch [fredi.hepvs.ch]
- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and aging time on pore characteristics of dried silica xerogel [lib.buet.ac.bd:8080]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Brief Overview of Recent Progress in Porous Silica as Catalyst Supports [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. sanfanchem.com [sanfanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. my.che.utah.edu [my.che.utah.edu]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Free-Standing Hierarchically Porous Silica Nanoparticle Superstructures: Bridging the Nano- to Microscale for Tailorable Delivery of Small and Large Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. semanticscholar.org [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Silica Structures from TEOS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethyl orthosilicate (B98303) (TEOS) to create silica (B1680970) structures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of silica materials from TEOS.
Issue: Cracks appear in the silica gel during drying.
Answer:
Cracking during the drying process is a common issue that arises from internal stress as the solvent evaporates. This stress is caused by the volume difference between the still-solvent-swollen core and the rapidly shrinking, dry surface.[1][2] To mitigate this, consider the following solutions:
-
Slower Drying: Employ a slower drying process. This can be achieved by using a convection process in a recycled atmosphere that becomes progressively drier over time.[1]
-
Solvent Exchange: Before drying, exchange the water in the gel with a solvent that has a lower surface tension, such as ethanol (B145695), acetone, or diethyl ether.[1]
-
Supercritical Drying: While more expensive, supercritical drying completely avoids the liquid-vapor interface that causes capillary stress and cracking.[1]
-
Control Heat Treatment: Ensure the heat treatment process is gradual and well-controlled, as rapid temperature changes can induce stress.[2]
-
Purity of Materials: Impurities in the starting materials can create weak points in the gel network, leading to cracks upon drying. Ensure high purity of TEOS, solvents, and catalysts.[2]
Issue: The synthesized silica nanoparticles are aggregated.
Answer:
Aggregation of silica nanoparticles is a frequent problem, often due to improper surface charge or reaction conditions. Here are several strategies to prevent aggregation:
-
pH Control: Maintain a stable and appropriate pH throughout the synthesis. The surface charge of silica particles is highly dependent on pH.[3]
-
Use of Stabilizers: Employ stabilizing agents to prevent particles from coming together. Polymeric stabilizers like polyvinyl pyrrolidone (PVP) have been shown to be effective in preventing aggregation, even in challenging conditions.[4][5]
-
Surface Modification: Modify the surface of the silica nanoparticles to introduce electrostatic repulsion. This can be achieved by adding functional groups that impart a high zeta potential, which helps keep the particles dispersed.[6][7] For amine-modified silica, adding inert functional groups like methyl phosphonate (B1237965) can reduce aggregation.[6]
-
Solvent and Storage: For long-term stability, store aminated silica nanoparticles in an alcohol like ethanol or isopropanol.[8] For non-functionalized silica in water, maintain a concentration of around 10 mg/mL at a neutral pH (7-8).[8]
-
Washing and Purification: After synthesis, wash the nanoparticles by repeated centrifugation and redispersion in a suitable solvent (like ethanol, followed by water) until a neutral pH is achieved. This removes residual reactants that can contribute to aggregation.[9]
Issue: The size of the silica particles is not uniform.
Answer:
Achieving monodispersity in silica nanoparticle synthesis requires precise control over reaction parameters. A lack of uniformity is often due to inconsistencies in the nucleation and growth phases.
-
Stirring: Ensure smooth and consistent stirring throughout the reaction. Inconsistent mixing can lead to localized variations in reactant concentrations, resulting in a broad particle size distribution.[9]
-
Reactant Addition: Add the TEOS precursor all at once to a well-stirred solution of the other reactants (ammonia, water, and ethanol in the Stöber method). This promotes a single, uniform nucleation event.[9]
-
Temperature Control: Maintain a constant temperature during the synthesis, as temperature fluctuations can affect the rates of hydrolysis and condensation, leading to variations in particle size.[10]
-
Reactant Concentrations: The concentrations of TEOS, water, and the catalyst (e.g., ammonia) have a significant impact on the final particle size. Carefully control these concentrations to achieve the desired size and uniformity.[11][12][13][14]
Frequently Asked Questions (FAQs)
Q1: What are the most common defects in TEOS-derived silica structures?
A1: Common defects include point defects, surface defects, and structural imperfections. Point defects can arise from oxygen deficiencies or dangling bonds (like Si-O• or Si•).[15] Surface defects often manifest as a high density of silanol (B1196071) groups (Si-OH), which can affect the material's properties and reactivity.[16] Structural imperfections include cracks, which are macroscopic defects that compromise the integrity of the material, and particle aggregation in the case of nanoparticle synthesis.[1][2]
Q2: How does the catalyst (acid vs. base) affect the final silica structure?
A2: The type of catalyst used has a profound effect on the rates of hydrolysis and condensation, which in turn dictates the final structure of the silica network.
-
Acid Catalysis: Under acidic conditions (pH < 7), the hydrolysis of TEOS is rapid, while the condensation reaction is slower. This leads to the formation of linear or randomly branched polymer chains. These chains entangle to form a gel with a fine pore structure.[17][18]
-
Base Catalysis: In basic conditions (pH > 7), both hydrolysis and condensation rates are high, with condensation being the dominant process. This results in the formation of highly branched clusters that grow and eventually link together, leading to a particulate or colloidal gel structure with larger pores.[12][17]
Q3: What is the role of the solvent in the synthesis of silica from TEOS?
A3: The solvent plays a crucial role in the sol-gel process. It acts as a mutual solvent for the otherwise immiscible TEOS and water, ensuring a homogeneous reaction mixture. The type of solvent can also influence the rates of hydrolysis and condensation, thereby affecting the final particle size and porosity. For instance, increasing the ethanol content can retard the gelation process and lead to a slight decrease in pore diameter.[19]
Q4: How can I control the porosity of my silica structure?
A4: The porosity of silica structures can be controlled by manipulating several synthesis parameters:
-
Catalyst Type: As mentioned, acid catalysis typically results in a finer pore structure, while base catalysis leads to larger pores.
-
Water-to-TEOS Ratio: Increasing the water content can accelerate the gelation process and result in a larger average pore diameter with a narrower size distribution.[19]
-
Solvent: The type and amount of solvent can influence the pore structure. For example, increasing the ethanol content can lead to finer pores.[19]
-
Drying Conditions: The drying method and temperature can significantly impact the final porosity. High-temperature drying can lead to smaller pores with a larger surface area.[19] Supercritical drying is often used to preserve the original pore structure of the wet gel by avoiding the capillary forces that cause pore collapse.
Q5: What are some common methods to characterize defects in silica films?
A5: Several techniques can be used to characterize defects in silica films:
-
Capacitance-Voltage (C-V) Measurements: This electrical characterization method is used to identify and quantify defect traps at the Si/SiO2 interface. Temperature-dependent C-V measurements can provide information on the activation energies of these traps.[20][21]
-
Raman Microscopy: This spectroscopic technique can be used to characterize crystallographic defects and stress in silica films by analyzing the Si-O-Si bond vibrations.[22]
-
Electron Microscopy (SEM, TEM): These imaging techniques can be used to visualize macroscopic defects such as cracks and particle aggregation.[6][13]
-
Optical Spectroscopy (Photoluminescence, Absorption): These methods can be used to identify and study optically active point defects, such as oxygen deficiency centers, which have characteristic absorption and emission bands.[23]
Data Presentation
Table 1: Effect of TEOS Concentration on Silica Particle Size
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Resulting Particle Size (nm) | Reference |
| 0.045 | 0.11 - 0.57 | 6 | Smaller particle size | [11] |
| 0.17 | 0.11 - 0.57 | 6 | No significant change from 0.28 M | [11] |
| 0.28 | 0.11 - 0.57 | 6 | Larger particle size | [11] |
| 0.05 - 0.10 | Not specified | Not specified | ~50 (well-dispersed) | [12] |
| > 0.25 | Not specified | Not specified | ≥160 (aggregated) | [12] |
| 0.80 | Not specified | Not specified | Increased particle size | [13] |
Table 2: Effect of Ammonia (Catalyst) Concentration on Silica Particle Size
| TEOS Concentration (M) | Ammonia Concentration (M) | Water Concentration (M) | Resulting Particle Size (nm) | Reference |
| Not specified | 0.78 | Not specified | Smaller particle size | [13] |
| Not specified | 1.87 | Not specified | Intermediate particle size | [13] |
| Not specified | 5.27 | Not specified | Larger, smooth, spherical particles | [13] |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Silica Nanoparticles via the Stöber Method
This protocol describes a standard procedure for synthesizing silica nanoparticles with a diameter of approximately 460 nm.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ammonium (B1175870) hydroxide (B78521) (NH4OH, 29%)
-
Deionized water
-
Ethanol (EtOH)
Procedure:
-
In a reaction vessel, combine 9.8 mL of ammonium hydroxide, 10.8 mL of deionized water, and 73.8 mL of ethanol.
-
Stir the mixture vigorously to ensure homogeneity.
-
Rapidly add 5.6 mL of TEOS to the stirring solution.
-
Continue stirring the reaction mixture for 12 hours at room temperature.
-
After the reaction is complete, purify the silica nanoparticles by centrifugation and redispersion.
-
Centrifuge the solution to pellet the silica particles.
-
Discard the supernatant and redisperse the particles in pure ethanol. Sonication may be necessary to fully redisperse the particles.
-
Repeat the centrifugation and redispersion in ethanol four times.
-
After the ethanol washes, repeat the centrifugation and redispersion process with deionized water until the pH of the suspension is approximately 7.[9]
-
Protocol 2: Acid-Catalyzed Sol-Gel Synthesis of a Silica Monolith
This protocol outlines a two-step acid-base catalyzed method for producing a silica gel.
Materials:
-
This compound (TEOS)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Ammonium hydroxide (NH4OH) or another basic catalyst
Procedure:
-
Hydrolysis (Acid-Catalyzed):
-
In a suitable container, mix 10 mL of TEOS with 7 mL of ethanol.
-
Heat the mixture to 60°C and stir for 30 minutes in a sealed vessel.
-
In a separate container, dilute 2.5 mL of concentrated HCl with 3 mL of deionized water.
-
Add the diluted HCl solution to the TEOS/ethanol mixture and stir for an additional 10 minutes.[17]
-
-
Condensation (Base-Catalyzed Gelation):
-
Cool the solution to room temperature.
-
Slowly add a basic catalyst, such as ammonium hydroxide, to the sol to raise the pH and induce gelation.
-
Allow the sol to stand undisturbed at room temperature until a solid gel forms. The gelation time will vary depending on the final pH and temperature.[18][24]
-
-
Aging and Drying:
-
Age the gel in a sealed container for a period of time (e.g., 24-48 hours) to strengthen the silica network.
-
Carefully dry the gel using one of the methods described in the troubleshooting section to prevent cracking.
-
Visualizations
Caption: Sol-gel process: Hydrolysis of TEOS followed by condensation to form a silica network.
Caption: A logical workflow for troubleshooting common defects in silica synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels [mdpi.com]
- 5. Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanocomposix.com [nanocomposix.com]
- 9. mse.iastate.edu [mse.iastate.edu]
- 10. xinyachemical.com [xinyachemical.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. iosrjournals.org [iosrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 16. The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of acid- and base-catalysed sol–gel synthesis for the in situ crystallisation of a perovskite - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00608B [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. OPTICAL PROPERTIES OF DEFECTS IN SILICA [ouci.dntb.gov.ua]
- 24. sanfanchem.com [sanfanchem.com]
Validation & Comparative
A Researcher's Guide to Characterizing TEOS-Derived Silica: A Comparative Overview
For researchers, scientists, and drug development professionals working with silica (B1680970) nanoparticles derived from tetraethyl orthosilicate (B98303) (TEOS), a thorough understanding of their physicochemical properties is paramount. The synthesis of these nanoparticles, typically via the sol-gel method, results in a versatile material with tunable characteristics. However, to effectively utilize these materials in applications ranging from drug delivery to catalysis, a comprehensive characterization is essential. This guide provides a comparative overview of the key techniques used to analyze TEOS-derived silica, complete with experimental data and detailed protocols.
The characterization of TEOS-derived silica provides crucial insights into its structure, morphology, size, and surface properties. This information is vital for ensuring batch-to-batch reproducibility, optimizing synthesis parameters, and predicting in-vitro and in-vivo performance. This guide will delve into the most common and powerful analytical techniques employed for this purpose.
The Sol-Gel Process: A Foundation for TEOS-Derived Silica
The synthesis of silica nanoparticles from TEOS is most commonly achieved through the Stöber process, a specific type of sol-gel method. This process involves the hydrolysis and subsequent condensation of TEOS in an alcohol-based solution, typically in the presence of a catalyst such as ammonia.[1][2] The overall reaction can be simplified as follows:
Si(OC₂H₅)₄ + 2H₂O → SiO₂ + 4C₂H₅OH[1]
The following diagram illustrates the key steps of the Stöber method for synthesizing silica nanoparticles.
A Comparative Look at Key Characterization Techniques
A multi-faceted approach is necessary to fully characterize TEOS-derived silica. The following sections compare the most frequently used techniques, highlighting the information they provide and presenting comparative data in structured tables.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a fundamental technique for identifying the chemical bonds present in the silica network. It is particularly useful for confirming the formation of the siloxane (Si-O-Si) backbone and identifying residual silanol (B1196071) (Si-OH) groups and organic residues from the synthesis.
Table 1: Key FTIR Vibrational Bands for TEOS-Derived Silica
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~3400 (broad) | O-H stretching | Presence of adsorbed water and silanol (Si-OH) groups. |
| ~1630 | H-O-H bending | Bending vibration of adsorbed water molecules. |
| ~1100 | Si-O-Si asymmetric stretching | Confirms the formation of the silica network.[3] |
| ~950 | Si-OH stretching | Indicates the presence of surface silanol groups.[4] |
| ~800 | Si-O-Si symmetric stretching | Further confirmation of the silica backbone.[4] |
| ~470 | Si-O-Si bending | Bending vibration of the siloxane bonds.[3] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Mix a small amount of the dried silica nanoparticle powder with potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Collection: Place the KBr pellet holder without the sample in the FTIR spectrometer and collect a background spectrum.
-
Sample Analysis: Place the sample pellet in the holder and acquire the FTIR spectrum.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Electron Microscopy: Visualizing the Nanoscale
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for directly visualizing the morphology, size, and size distribution of silica nanoparticles.
-
Scanning Electron Microscopy (SEM): Provides information about the surface topography and morphology of the nanoparticles. It is useful for observing the overall shape and degree of aggregation.
-
Transmission Electron Microscopy (TEM): Offers higher resolution images, allowing for the precise measurement of individual particle size and the observation of internal structures, such as porosity in mesoporous silica.[5][6]
Table 2: Comparison of SEM and TEM for Silica Nanoparticle Characterization
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
| Principle | Scans the surface with a focused electron beam. | Transmits electrons through a thin sample. |
| Information | Surface morphology, topography, particle shape, and aggregation. | Particle size, size distribution, shape, and internal structure (porosity). |
| Resolution | Lower resolution (typically >1 nm). | Higher resolution (can be sub-nanometer).[5] |
| Sample Prep | Simpler; sample is mounted on a stub and coated with a conductive material.[7][8] | More complex; requires a very thin sample dispersed on a TEM grid.[9][10] |
Experimental Protocol: SEM Sample Preparation
-
Dispersion: Disperse a small amount of the silica nanoparticle powder in a volatile solvent like ethanol.
-
Mounting: Place a drop of the dispersion onto an SEM stub covered with conductive carbon tape.
-
Drying: Allow the solvent to evaporate completely in a dust-free environment.
-
Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[11]
Experimental Protocol: TEM Sample Preparation
-
Dispersion: Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol) at a low concentration.
-
Grid Preparation: Place a drop of the nanoparticle suspension onto a carbon-coated copper TEM grid.
-
Drying: Wick away the excess liquid with filter paper and allow the grid to dry completely.[5][9]
-
Imaging: Place the grid in the TEM holder and acquire images at various magnifications. For accurate size distribution analysis, measure a statistically significant number of particles (typically >100) from multiple images using image analysis software.[12][13]
X-ray Diffraction (XRD)
XRD is used to determine the crystalline structure of materials. For TEOS-derived silica synthesized via the sol-gel method, XRD patterns typically show a broad hump, indicating an amorphous (non-crystalline) nature.[14][15] The absence of sharp peaks confirms that the silica is not crystalline.
Table 3: XRD Characteristics of TEOS-Derived Silica
| Feature | Amorphous Silica | Crystalline Silica (e.g., Quartz) |
| XRD Pattern | A broad, diffuse peak (halo) typically centered around 2θ = 20-25°.[16] | Sharp, well-defined peaks at specific 2θ angles. |
| Interpretation | Lack of long-range atomic order. | Ordered, repeating atomic lattice. |
Experimental Protocol: XRD Analysis
-
Sample Preparation: Place a sufficient amount of the dried silica powder onto a sample holder and flatten the surface.
-
Data Collection: Mount the sample holder in the X-ray diffractometer. Set the instrument to scan over a relevant 2θ range (e.g., 10-80°) using Cu Kα radiation.
-
Data Analysis: Analyze the resulting diffractogram for the presence of sharp peaks (crystalline) or a broad halo (amorphous).
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid. It is a valuable tool for assessing the average particle size and the polydispersity index (PDI), which indicates the broadness of the size distribution.
Table 4: DLS Parameters for Characterizing Silica Nanoparticles
| Parameter | Description | Typical Values for Monodisperse Silica |
| Z-Average | Intensity-weighted mean hydrodynamic diameter. | Dependent on synthesis conditions. |
| Polydispersity Index (PDI) | A measure of the width of the particle size distribution. | < 0.1 for highly monodisperse samples. |
Experimental Protocol: DLS Measurement
-
Sample Preparation: Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol or deionized water) at a low concentration to avoid multiple scattering effects.[17][18][19] The solution should be optically clear or slightly hazy.
-
Filtration: Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Measurement: Place the sample in a disposable cuvette and insert it into the DLS instrument. Set the appropriate parameters (e.g., solvent refractive index, viscosity, temperature) and perform the measurement.
-
Data Analysis: Analyze the correlation function to obtain the Z-average size and PDI.
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The BET method is used to determine the specific surface area of a material by measuring the adsorption of a gas (typically nitrogen) onto its surface. This is a critical parameter for applications such as catalysis and drug delivery, where a high surface area is often desirable.
Table 5: BET Analysis of TEOS-Derived Mesoporous Silica
| Parameter | Description | Typical Values for Mesoporous Silica |
| BET Surface Area | The total surface area of the material per unit mass (m²/g). | Can range from 100 to over 1000 m²/g.[20][21] |
| Pore Volume | The total volume of the pores per unit mass (cm³/g). | Varies depending on the synthesis method. |
| Pore Size | The average diameter of the pores. | Typically in the mesoporous range (2-50 nm).[22] |
Experimental Protocol: BET Analysis
-
Degassing: Degas the silica sample under vacuum at an elevated temperature to remove any adsorbed moisture and other contaminants from the surface.
-
Adsorption/Desorption: Cool the sample to liquid nitrogen temperature (77 K) and introduce controlled amounts of nitrogen gas. Measure the amount of gas adsorbed at various relative pressures.
-
Data Analysis: Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption-desorption isotherm. Apply the BET theory to the linear portion of the isotherm to calculate the specific surface area.[21][23]
UV-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the optical properties of the silica nanoparticles. While pure silica is generally transparent in the visible region, the presence of impurities or dopants can lead to characteristic absorption bands. It can also be used to confirm the absence of organic residues after calcination.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Disperse the silica nanoparticles in a suitable solvent (e.g., deionized water or ethanol) to form a stable suspension.[24][25]
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to set the baseline absorbance to zero.
-
Sample Measurement: Fill a cuvette with the nanoparticle suspension and measure its absorbance across the UV-visible spectrum (typically 200-800 nm).[26][27][28]
Characterization Workflow
The following diagram outlines a typical workflow for the comprehensive characterization of TEOS-derived silica nanoparticles.
By employing a combination of these characterization techniques, researchers can gain a comprehensive understanding of the properties of their TEOS-derived silica nanoparticles, enabling them to tailor these materials for a wide range of advanced applications.
References
- 1. Stöber process - Wikipedia [en.wikipedia.org]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) | NIST [nist.gov]
- 7. youtube.com [youtube.com]
- 8. satnanoparticles.com [satnanoparticles.com]
- 9. microscopyinnovations.com [microscopyinnovations.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. vaccoat.com [vaccoat.com]
- 12. mdpi.com [mdpi.com]
- 13. delongamerica.com [delongamerica.com]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. research.colostate.edu [research.colostate.edu]
- 18. Effects of Sample Preparation on Particle Size Distributions of Different Types of Silica in Suspensions [mdpi.com]
- 19. lsinstruments.ch [lsinstruments.ch]
- 20. measurlabs.com [measurlabs.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. [PDF] Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
- 24. Extraction and Physicochemical Characterization of Highly-pure Amorphous Silica Nanoparticles from Locally Available Dunes Sand - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dspace.emu.ee [dspace.emu.ee]
- 26. researchgate.net [researchgate.net]
- 27. nanocomposix.com [nanocomposix.com]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to TEOS and TMOS as Silica Precursors
In the synthesis of silica-based materials, the choice of precursor is a critical determinant of the final product's properties. Among the most common silica (B1680970) precursors are tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS). This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific applications.
Introduction to TEOS and TMOS
TEOS (Si(OC₂H₅)₄) and TMOS (Si(OCH₃)₄) are both alkoxysilanes widely used in sol-gel processes to produce silica (SiO₂) in various forms, including nanoparticles, thin films, and aerogels. The fundamental chemistry involves the hydrolysis of the alkoxide groups followed by the condensation of the resulting silanol (B1196071) groups to form a siloxane network (Si-O-Si).
The primary difference between TEOS and TMOS lies in their alkyl groups: ethyl in TEOS and methyl in TMOS. This seemingly small difference leads to significant variations in their reactivity and, consequently, the characteristics of the resulting silica materials.
Comparative Performance Data
The selection of either TEOS or TMOS can significantly impact the physical properties of the synthesized silica. The following tables summarize quantitative data from comparative studies of silica aerogels, which provide insights into the material characteristics derived from each precursor.
Table 1: Physical Properties of Silica Aerogels from TEOS vs. TMOS
| Property | TEOS-based Aerogel | TMOS-based Aerogel | Reference |
| Surface Area | ~620 m²/g | ~764 m²/g | [1][2] |
| Pore Size Range | 40 - 180 nm | 70 - 190 nm | [1][2] |
| Thermal Conductivity | 0.050 W m⁻¹ K⁻¹ | 0.030 W m⁻¹ K⁻¹ | [1][2] |
| Contact Angle (Hydrophobicity) | Not specified | 149° | [1][2] |
Key Observations from Performance Data:
-
Surface Area and Porosity: TMOS tends to produce silica with a higher surface area compared to TEOS.[1][2] The pore structures also differ, with TEOS-based aerogels exhibiting non-uniform pores with a wider size distribution, while TMOS-based aerogels have more narrow and uniform pores.[1][2]
-
Thermal Properties: Silica aerogels derived from TMOS exhibit lower thermal conductivity, indicating better thermal insulation properties.[1][2]
-
Hydrophobicity: Surface-modified aerogels from TMOS have been shown to achieve a high contact angle, indicating significant hydrophobicity.[1][2]
Reaction Kinetics and Mechanism
The difference in the alkyl groups between TEOS and TMOS influences their hydrolysis and condensation rates.
-
Hydrolysis Rate: TMOS hydrolyzes more rapidly than TEOS.[3] The smaller methyl groups in TMOS offer less steric hindrance, allowing for faster reaction with water. This faster hydrolysis can lead to quicker gelation times.
-
Condensation Control: The slower reactivity of TEOS allows for better control over the condensation process.[3] This is particularly advantageous in applications requiring precise control over film thickness or the formation of specific nanostructures.
The general mechanism for the sol-gel process of alkoxysilanes is depicted in the following signaling pathway:
Experimental Protocols
The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles. The following is a generalized protocol that can be adapted for both TEOS and TMOS.
Objective: To synthesize silica nanoparticles via the Stöber method.
Materials:
-
Silica precursor: Tetraethyl orthosilicate (TEOS) or Tetramethyl orthosilicate (TMOS)
-
Solvent: Ethanol (B145695) (for TEOS) or Methanol (for TMOS)
-
Catalyst: Ammonium (B1175870) hydroxide (B78521) (28-30% solution)
-
Deionized water
Generalized Stöber Synthesis Protocol:
-
Preparation of Reaction Mixture: In a flask, combine ethanol (or methanol), deionized water, and ammonium hydroxide. Stir the mixture at room temperature.
-
Addition of Precursor: Rapidly add the desired amount of TEOS or TMOS to the stirring solution.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 2-12 hours) with continuous stirring. The solution will become turbid as silica nanoparticles form.
-
Purification: Collect the silica nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles repeatedly with ethanol (or methanol) and then with deionized water to remove unreacted reagents and the catalyst. This is typically done by resuspending the particles in the solvent and centrifuging again.
-
Final Product: The purified silica nanoparticles can be stored as a suspension in water or ethanol, or dried to a powder.
Safety Considerations
Both TEOS and TMOS should be handled with appropriate safety precautions in a well-ventilated area, as their vapors can be harmful. TMOS is generally considered more toxic than TEOS. Inhalation of TEOS can cause kidney and nasal mucosa damage.
Conclusion
The choice between TEOS and TMOS as a silica precursor depends on the desired properties of the final material and the specific application.
-
TMOS is favored for applications requiring rapid synthesis, higher surface area, and smaller, more uniform pores . Its higher reactivity leads to faster gelation.
-
TEOS is the precursor of choice when slower, more controlled hydrolysis and condensation are necessary . This allows for greater control over the final structure, which is beneficial for applications like thin-film deposition and the creation of larger, more complex nanostructures.[3]
For researchers and professionals in drug development, the ability to control particle size, porosity, and surface functionalization is paramount. The faster kinetics of TMOS may be advantageous for high-throughput synthesis, while the controlled reactivity of TEOS might be more suitable for creating well-defined drug delivery vehicles. Ultimately, the experimental data and protocols provided in this guide should serve as a valuable resource for making an informed decision.
References
The Superior Choice: Unpacking the Advantages of TEOS in Sol-gel Synthesis for Advanced Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of materials science and nanotechnology, the sol-gel process stands out as a versatile and widely adopted method for synthesizing high-purity ceramic and glass materials. Central to this process is the choice of precursor, which significantly dictates the kinetics of the reaction and the properties of the final product. Among the various silicon alkoxide precursors available, Tetraethyl Orthosilicate (TEOS) has emerged as the gold standard for many applications, particularly in the synthesis of silica (B1680970) nanoparticles for drug delivery and other biomedical uses. This guide provides an in-depth comparison of TEOS with its primary alternative, Tetramethyl Orthosilicate (TMOS), supported by experimental data and detailed protocols to inform precursor selection for your research and development needs.
Key Advantages of TEOS: A Balanced Perspective
The preference for TEOS in sol-gel synthesis is not arbitrary; it is rooted in a combination of favorable chemical properties, safety, and cost-effectiveness. The primary advantages of TEOS include:
-
Controlled Reaction Kinetics: TEOS exhibits a slower rate of hydrolysis and condensation compared to its methoxy (B1213986) counterpart, TMOS.[1] This slower reaction provides greater control over the sol-gel process, allowing for more precise manipulation of particle size, morphology, and porosity.[1] This level of control is paramount in applications such as drug delivery, where the physical characteristics of the silica nanoparticles directly influence drug loading and release profiles.
-
Reduced Toxicity: While all alkoxides should be handled with care, TEOS is generally considered less toxic than TMOS. This is a critical consideration in biomedical and pharmaceutical research, where safety is a primary concern.
-
Cost-Effectiveness: On an industrial scale, TEOS is often more economical than TMOS, making it a more viable option for large-scale production and commercial applications.[2]
-
Versatility and Extensive Literature: As the most commonly used silica precursor, there is a vast body of scientific literature detailing its use in a wide array of applications and experimental conditions.[3] This extensive knowledge base provides researchers with a solid foundation for developing and optimizing their own synthesis protocols.
Head-to-Head Comparison: TEOS vs. TMOS
To provide a clear understanding of the performance differences between TEOS and its main alternative, the following table summarizes key properties of silica materials synthesized using TEOS, TMOS, and another common precursor, sodium silicate.
| Property | TEOS-based Aerogel | TMOS-based Aerogel | Sodium Silicate-based Aerogel |
| Surface Area (m²/g) | ~620 | ~764 | ~868 |
| Pore Size Range (nm) | 40 - 180 (non-uniform) | 70 - 190 (uniform) | 90 - 200 (uniform) |
| Thermal Conductivity (W m⁻¹ K⁻¹) | 0.050 | 0.030 | 0.025 |
| Hydrophobicity (Contact Angle) | Lower | Higher (149°) | Lower (130°) |
| Gelation Time | Longer | Shorter | Variable |
| Toxicity | Lower | Higher | Lower |
| Cost | More cost-effective | More expensive | Generally cheapest |
This data is compiled from a comparative study on silica aerogels and provides a general overview of the expected properties.[4][5]
The Sol-Gel Process: A Visual Pathway
The sol-gel synthesis of silica from TEOS is a two-step process involving hydrolysis and condensation. The following diagram illustrates this fundamental reaction pathway.
Caption: Hydrolysis and condensation of TEOS in the sol-gel process.
Experimental Protocols: A Guide to Synthesis
The Stöber method is a well-established and widely used protocol for the synthesis of monodisperse silica nanoparticles. The following provides a detailed, comparative experimental protocol for synthesizing silica nanoparticles using both TEOS and TMOS, highlighting the necessary adjustments for each precursor.
Materials:
-
This compound (TEOS)
-
Tetramethyl Orthosilicate (TMOS)
-
Ethanol (B145695) (Absolute)
-
Ammonium (B1175870) Hydroxide (B78521) (28-30%)
-
Deionized Water
Experimental Workflow:
Caption: Comparative workflow for silica nanoparticle synthesis.
Step-by-Step Procedure:
-
Reaction Mixture Preparation: In a typical synthesis, prepare a solution of ethanol, deionized water, and ammonium hydroxide in a flask. A common starting ratio is 100 mL of ethanol, 10 mL of deionized water, and 5 mL of ammonium hydroxide.
-
Precursor Addition (TEOS): To the stirred reaction mixture, add a specific amount of TEOS (e.g., 5 mL) dropwise. The slower hydrolysis of TEOS allows for a more controlled addition.
-
Precursor Addition (TMOS): Due to its faster hydrolysis rate, TMOS should be added more rapidly or in smaller aliquots to a separate, identical reaction mixture to achieve a similar particle size distribution. The amount of TMOS should be adjusted to be equimolar to the TEOS used.
-
Reaction: Allow the reaction to proceed under constant stirring at room temperature. The reaction time will be shorter for TMOS compared to TEOS to achieve complete hydrolysis and condensation. Typical reaction times are 12-24 hours for TEOS and 6-12 hours for TMOS.
-
Nanoparticle Collection: After the reaction is complete, the silica nanoparticles are collected by centrifugation.
-
Washing: The collected nanoparticles are washed several times with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Drying: The purified silica nanoparticles are then dried in an oven or under vacuum.
Conclusion
The choice of silicon alkoxide precursor is a critical parameter in sol-gel synthesis that significantly influences the properties of the resulting silica materials. While alternatives like TMOS offer faster reaction times, TEOS provides a superior level of control, enhanced safety, and greater cost-effectiveness, making it the precursor of choice for a wide range of applications, especially in the highly regulated fields of drug development and biomedical research. The extensive body of literature and well-established protocols for TEOS-based synthesis further solidify its position as the leading precursor for predictable and reproducible results. By understanding the distinct advantages of TEOS and the nuances of its reaction kinetics compared to other precursors, researchers can make informed decisions to optimize their sol-gel synthesis for the development of advanced materials with tailored properties.
References
A Researcher's Guide to High-Purity Silica: TEOS Synthesis vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of silica (B1680970) nanoparticles is paramount. In applications ranging from targeted drug delivery to advanced catalysis, even trace impurities can significantly alter experimental outcomes. This guide provides an objective comparison of silica synthesized from tetraethoxysilane (TEOS) with alternative synthesis methods, supported by experimental data and detailed protocols to aid in selecting the optimal silica for your research needs.
High-purity silica is a critical component in numerous advanced applications due to its biocompatibility, high surface area, and tunable properties.[1][2] In the pharmaceutical industry, it serves as an excipient and is integral to the development of controlled-release drug delivery systems.[1][3][4] The sol-gel method, particularly the Stöber process using TEOS as a precursor, is a widely adopted technique for synthesizing monodisperse silica nanoparticles.[5][6] This method is favored for its relative simplicity and the ability to control particle size.[7][8] However, the demand for ever-higher purity and more sustainable production methods has led to the exploration of alternative synthetic routes.
This guide will delve into the purity analysis of TEOS-derived silica and compare it with silica synthesized from other precursors and through "green" synthesis methods.
Comparing the Purity: TEOS vs. Alternatives
The choice of synthesis method has a direct impact on the final purity of the silica nanoparticles. While the Stöber method using TEOS is known for producing high-purity silica, it is not without potential contaminants.[6] Alternative methods, such as those utilizing natural precursors, are gaining traction due to their potential for higher purity and improved sustainability.[9]
| Synthesis Method | Precursor(s) | Typical Purity (%) | Common Impurities | References |
| Stöber (Sol-Gel) | Tetraethoxysilane (TEOS), Ethanol (B145695), Ammonia, Water | >99.9% | Unreacted precursors, organic residues, trace metals from reagents | [10] |
| Micro-emulsion | TEOS, Surfactants, Oil Phase, Water | Variable | Surfactant residues, organic solvents | [11] |
| Hydrothermal | TEOS, Water | High | Trace metals from reactor lining | [11] |
| Green Synthesis | Rice husk, Wheat bran, Corn cob husk | High | Metallic ions from the biological source | [9] |
| Combustion Synthesis | Mineral Silica, Magnesium | 99.9% | Unreacted magnesium, magnesium oxide | [10] |
Experimental Protocols for Synthesis and Purity Analysis
Accurate and reproducible synthesis and analysis are crucial for obtaining and verifying high-purity silica. The following sections provide detailed protocols for the Stöber synthesis of silica nanoparticles and the subsequent purity analysis using state-of-the-art techniques.
Synthesis of Silica Nanoparticles via the Stöber Method
This protocol is a standard procedure for synthesizing silica nanoparticles from TEOS.[7][12]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS) (98% or higher purity)
-
Ethanol (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a flask, prepare a mixture of ethanol and deionized water.
-
Add ammonium hydroxide to the mixture and stir continuously at room temperature.
-
Slowly add TEOS to the solution while maintaining vigorous stirring.
-
Continue stirring for a set period (e.g., 2-24 hours) to allow for the hydrolysis and condensation reactions to complete, leading to the formation of silica nanoparticles.[7]
-
Collect the synthesized silica nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and deionized water to remove unreacted reagents and byproducts.
-
Dry the purified silica nanoparticles in an oven at a specified temperature (e.g., 60-80°C).
Purity Analysis Techniques
A multi-faceted approach is necessary to comprehensively assess the purity of synthesized silica.
1. Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify functional groups and confirm the formation of the silica network, as well as to detect organic residues.[7][13]
-
Sample Preparation: Mix a small amount of the dried silica powder with potassium bromide (KBr) and press it into a pellet.
-
Analysis: Acquire the infrared spectrum and identify characteristic peaks for Si-O-Si (around 1100 cm⁻¹) and Si-OH (around 950 cm⁻¹) bonds. The absence of peaks corresponding to organic functional groups from the precursors indicates high purity.[14]
2. X-ray Fluorescence (XRF) and Atomic Absorption Spectroscopy (AAS): These techniques are employed to determine the elemental composition and quantify trace metallic impurities.[15]
-
Sample Preparation: For XRF, the powdered sample can be analyzed directly. For AAS, the silica needs to be digested in an acid mixture (e.g., hydrofluoric and nitric acid) to bring the elements into solution.
-
Analysis: XRF provides a qualitative and quantitative overview of the elemental composition. AAS offers high sensitivity for quantifying specific metallic elements.
3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive technique for determining trace and ultra-trace element concentrations, making it ideal for high-purity materials.[10][16]
-
Sample Preparation: Similar to AAS, acid digestion of the silica sample is required.
-
Analysis: The digested sample is introduced into the plasma, and the ions are detected by a mass spectrometer, providing a detailed profile of elemental impurities in the parts-per-billion (ppb) range.
Signaling Pathways in Drug Delivery Applications
The surface chemistry of silica nanoparticles is critical for their interaction with biological systems. High purity ensures that the intended surface modifications for targeting specific signaling pathways are not compromised by contaminants.
Conclusion
The synthesis of high-purity silica is a critical step for its application in research and drug development. While the Stöber method using TEOS provides a reliable route to obtaining relatively pure silica nanoparticles, the potential for trace contaminants necessitates rigorous purification and analysis. For applications demanding the absolute highest purity, alternative methods, including green synthesis approaches, should be considered. The choice of synthesis method will ultimately depend on the specific purity requirements, cost considerations, and environmental impact. The experimental protocols and analytical techniques detailed in this guide provide a solid foundation for researchers to produce and characterize silica nanoparticles tailored to their specific needs.
References
- 1. zimtu.com [zimtu.com]
- 2. Silica nanoparticles in medicine: overcoming pathologies through advanced drug delivery, diagnostics, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. coherentmarketinsights.com [coherentmarketinsights.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Stöber process - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Silica Nanoparticles: A Review [ijraset.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles [mdpi.com]
- 9. Greening the pathways: a comprehensive review of sustainable synthesis strategies for silica nanoparticles and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silica particle synthesis - Nano-Optics & Devices Lab @ IIT Hyderabad [people.iith.ac.in]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. jxsclab.com [jxsclab.com]
- 16. balazs.com [balazs.com]
A Comparative Guide to Silica Synthesis: TEOS vs. Sodium Silicate
For researchers, scientists, and drug development professionals, the synthesis of silica (B1680970) (SiO₂) nanoparticles and other silica-based materials is a critical process with wide-ranging applications, from advanced drug delivery systems to catalysis and diagnostics. The choice of precursor is a pivotal decision that significantly influences the physicochemical properties of the final silica product, as well as the overall cost and environmental impact of the synthesis. This guide provides an objective comparison between two of the most common silica precursors: tetraethyl orthosilicate (B98303) (TEOS) and sodium silicate (B1173343).
At a Glance: Key Differences Between TEOS and Sodium Silicate
The primary distinctions between TEOS and sodium silicate lie in their chemical nature, purity, cost, and the byproducts of their respective reaction mechanisms. TEOS is a high-purity organometallic alkoxide that undergoes hydrolysis and condensation, yielding ethanol (B145695) as the main byproduct. In contrast, sodium silicate is a less expensive, inorganic salt of lower purity that is typically neutralized by an acid, resulting in salt byproducts that necessitate thorough removal.[1]
Quantitative Data Presentation
The selection of a silica precursor has a direct impact on the properties of the synthesized material. The following table summarizes key quantitative data from comparative studies of silica materials produced from TEOS and sodium silicate.
| Property | TEOS-Based Silica | Sodium Silicate-Based Silica | Key Observations |
| Typical Purity | High Purity (>98%) | Lower; contains sodium and other impurities | TEOS is favored for applications requiring high purity.[1] |
| Primary Byproduct | Ethanol | Sodium Salts (e.g., NaCl, Na₂SO₄) | The byproduct of TEOS is volatile and easily removed, while sodium silicate requires extensive washing to remove salt impurities.[1] |
| Cost | High | Low | Sodium silicate is a more economical choice for large-scale production.[1][2] |
| Handling | Flammable liquid, moisture-sensitive | Aqueous solution, highly alkaline | Both precursors require careful handling, but have different safety considerations.[1] |
| Particle Morphology | Typically spherical and non-agglomerated | Tends to form amorphous agglomerates | TEOS generally offers better control over producing discrete, spherical nanoparticles.[3] |
| Silica Aerogel Bulk Density (g/cm³) | 0.27 | 0.12 | Aerogels derived from sodium silicate can achieve significantly lower densities.[2] |
| Silica Aerogel Pore Volume (cm³/g) | 2.24 | 3.55 | Sodium silicate-based aerogels generally exhibit a larger pore volume.[2] |
| Silica Aerogel Surface Area (m²/g) | ~620 | ~868 | Aerogels produced from sodium silicate tend to have a higher surface area.[2] |
| Silica Aerogel Thermal Conductivity (W/m·K) | 0.050 | 0.025 | Aerogels from sodium silicate often demonstrate superior thermal insulation properties.[2] |
Signaling Pathways and Reaction Mechanisms
The chemical pathways for silica formation from TEOS and sodium silicate are fundamentally different.
Experimental Workflows
The synthesis procedures for producing silica from TEOS and sodium silicate involve distinct steps, as illustrated in the following workflow diagrams.
Detailed Experimental Protocols
Protocol 1: Synthesis of Silica Nanoparticles from TEOS (Stöber Method)
This protocol describes a standard procedure for synthesizing monodisperse silica nanoparticles.[4][5]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (C₂H₅OH)
-
Ammonium (B1175870) hydroxide (B78521) solution (NH₄OH, 28-30%)
-
Deionized water
Procedure:
-
Prepare the reaction medium: In a flask, mix ethanol and ammonium hydroxide solution. The exact volumes will determine the final particle size.
-
Prepare the TEOS solution: In a separate container, mix TEOS with ethanol.
-
Initiate the reaction: While vigorously stirring the ammonia/ethanol mixture, rapidly add the TEOS/ethanol solution.[4]
-
Reaction time: Continue stirring the mixture at room temperature for a specified duration, typically 2 hours, during which the solution will become turbid as silica particles form.[4]
-
Purification: Collect the silica nanoparticles by centrifugation.
-
Washing: Re-disperse the particles in ethanol and centrifuge again. Repeat this washing step multiple times with ethanol and finally with deionized water to remove unreacted reagents.
-
Drying: Dry the purified silica nanoparticles in an oven at 80-120°C to obtain a fine white powder.[6]
Protocol 2: Synthesis of Silica Nanoparticles from Sodium Silicate (Precipitation Method)
This protocol outlines a cost-effective method for producing silica nanoparticles.[6][7]
Materials:
-
Sodium silicate solution
-
A dilute acid (e.g., hydrochloric acid or sulfuric acid)
-
Deionized water
Procedure:
-
Dilution: Prepare a diluted aqueous solution of sodium silicate.
-
Precipitation: While stirring the sodium silicate solution, slowly add the dilute acid dropwise. This will cause the pH of the solution to decrease.
-
Neutralization: Continue adding the acid until a neutral pH of approximately 7 is reached, at which point a white precipitate of silica will form.[6]
-
Aging: Allow the resulting gel to age for a period, typically between 1 and 24 hours, to allow for the strengthening of the silica network.[6]
-
Washing: The precipitated silica must be washed thoroughly with deionized water to remove the salt byproducts (e.g., NaCl or Na₂SO₄). This can be done by repeated centrifugation and redispersion in deionized water or by filtration and washing.
-
Purity Check: The absence of chloride ions in the filtrate can be confirmed using a silver nitrate (B79036) test.
-
Drying: Dry the washed silica precipitate in an oven to obtain the final product.
Logical Comparison of Precursors
The choice between TEOS and sodium silicate involves a trade-off between several key factors.
Conclusion
The decision to use TEOS or sodium silicate as a silica precursor is highly dependent on the specific requirements of the intended application. For high-purity applications in research and development, such as in the pharmaceutical industry where precise control over particle size and morphology is crucial, TEOS is often the preferred choice despite its higher cost.[1] Conversely, for large-scale industrial applications where cost-effectiveness is a primary driver and stringent purity is not paramount, sodium silicate presents a more economically viable and environmentally friendly option.[2] Researchers and professionals must weigh the trade-offs between purity, cost, and environmental impact to select the most suitable precursor for their silica synthesis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Silica particle synthesis - Nano-Optics & Devices Lab @ IIT Hyderabad [people.iith.ac.in]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. worldresearchersassociations.com [worldresearchersassociations.com]
Performance Comparison of TEOS-Based Hybrid Materials
A Comprehensive Guide to the Mechanical Properties of TEOS-Based Hybrid Materials
For researchers, scientists, and drug development professionals seeking advanced materials with tunable mechanical properties, tetraethoxysilane (TEOS)-based hybrid materials offer a versatile platform. By integrating an inorganic silica (B1680970) network derived from TEOS with an organic polymer, these hybrids can achieve a unique combination of strength, flexibility, and hardness. This guide provides an objective comparison of the mechanical performance of various TEOS-based hybrid systems, supported by experimental data. Detailed methodologies for key characterization techniques are also presented to aid in the replication and validation of these findings.
The mechanical properties of TEOS-based hybrid materials are highly dependent on the constituent organic polymer and the weight percentage of the inorganic TEOS component. The following tables summarize the quantitative data for different TEOS-based systems and compare them with common alternative materials.
Table 1: Mechanical Properties of TEOS-Based Hybrid Materials
| Material System | TEOS Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Hardness (Shore D or GPa) | Key Characteristics & Reference |
| TEOS/Epoxy | 0 | - | - | 61 (Shore D) | Baseline epoxy resin.[1] |
| 2 | Increased | - | 65 (Shore D) | Increased hardness with TEOS addition.[1] | |
| 4 | Increased | - | 70 (Shore D) | Further increase in hardness.[1] | |
| 6 | Increased | - | 73 (Shore D) | Continued improvement in hardness.[1] | |
| 8 | Increased | - | 78 (Shore D) | Significant enhancement in hardness.[1] | |
| TEOS/PDMS | Varied | - | Increases with TEOS | - | Elastic modulus and stress at break increase with higher TEOS content. |
| DTMS/TEOS on Paper | 10 | 25.48 - 37.49 | - | - | Significant increase in tensile strength of aged paper after treatment.[2] |
| TEOS/Polyurethane | Varied | - | - | Extra-soft to medium-hard | Hardness can be tuned by varying the composition.[3] |
Table 2: Comparison with Alternative Materials
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Hardness | Key Characteristics |
| Neat Epoxy Resin | 40 - 90 | 2.5 - 4.0 | High | Brittle, high strength. |
| Polyurethane (PU) | 5 - 70 | 0.01 - 1.0 | Variable | Flexible, tough, and abrasion-resistant.[4][5] |
| Siloxane Elastomers (PDMS) | 2 - 10 | 0.001 - 0.1 | Low | Highly flexible, low modulus. |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and comparable data. The following sections outline the methodologies for key mechanical tests.
Tensile Testing (ASTM D3039)
This method is used to determine the tensile properties of polymer matrix composites.[6][7][8][9][10]
Specimen Preparation:
-
Prepare flat rectangular specimens of the TEOS-based hybrid material. The typical dimensions are 250 mm in length, 25 mm in width, and 2.5 mm in thickness.[10]
-
Ensure the specimens are free from defects and have a smooth surface finish.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) before testing.[7]
Test Procedure:
-
Mount the specimen into the grips of a universal testing machine. Ensure proper alignment to minimize bending.[7]
-
Attach an extensometer to the specimen to measure strain.
-
Apply a constant rate of crosshead displacement until the specimen fails. The recommended test duration is between 1 and 10 minutes.[9]
-
Record the load and displacement data throughout the test.
Data Analysis:
-
Calculate the tensile stress by dividing the applied load by the initial cross-sectional area of the specimen.
-
Calculate the tensile strain from the extensometer readings.
-
Plot the stress-strain curve to determine the tensile strength (the maximum stress before failure) and Young's modulus (the slope of the initial linear portion of the curve).
Nanoindentation for Hardness and Young's Modulus
Nanoindentation is a powerful technique for measuring the mechanical properties of materials at the nanoscale, particularly for thin films and coatings.[11][12][13][14]
Procedure:
-
A sharp indenter tip (commonly a Berkovich diamond tip) is pressed into the surface of the material with a precisely controlled load.[12]
-
The load and the corresponding penetration depth of the indenter are continuously recorded during both the loading and unloading phases.
-
The resulting load-displacement curve provides information about the material's response to the applied force.
Data Analysis:
-
Hardness: The hardness is calculated by dividing the maximum applied load by the projected contact area of the indentation.[11]
-
Young's Modulus: The elastic modulus is determined from the slope of the initial portion of the unloading curve, which represents the elastic recovery of the material.[11] The Oliver-Pharr method is a widely used analysis technique.[13]
Visualizing Methodologies and Relationships
To better understand the experimental workflows and the underlying principles of TEOS-based hybrid material synthesis, the following diagrams are provided.
Caption: Sol-Gel process for TEOS-based hybrid material synthesis.
Caption: Workflow for ASTM D3039 tensile testing.
Caption: Workflow for nanoindentation testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cracking TEOS-Based Hybrid Materials as Reinforcement Agents for Paper Relics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophobic, Mechanical, and Physical Properties of Polyurethane Nanocomposite: Synergistic Impact of Mg(OH)2 and SiO2 [mdpi.com]
- 6. Tensile Testing Composite ASTM D3039 [intertek.com]
- 7. infinitalab.com [infinitalab.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. forneyonline.com [forneyonline.com]
- 10. zwickroell.com [zwickroell.com]
- 11. wcnt.wisc.edu [wcnt.wisc.edu]
- 12. Nanoindentation: Precise Hardness & Elastic Modulus Testing Nanoscale [micromaterials.co.uk]
- 13. thaiscience.info [thaiscience.info]
- 14. Nanoindentation - Wikipedia [en.wikipedia.org]
Cytotoxicity of TEOS-Based Materials for Biomedical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of materials is paramount for their safe and effective translation into biomedical applications. Tetraethyl orthosilicate (B98303) (TEOS) is a common precursor for synthesizing silica-based materials, including nanoparticles and hydrogels, which are extensively explored for drug delivery, bioimaging, and tissue engineering. This guide provides a comparative overview of the cytotoxicity of TEOS-based materials, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
The biocompatibility of TEOS-derived materials is not absolute and is significantly influenced by physicochemical properties such as particle size, surface charge, and concentration. The primary mechanism of cytotoxicity associated with silica (B1680970) nanoparticles is the induction of apoptosis, or programmed cell death, which can be triggered through various cellular pathways.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a widely used metric to quantify the cytotoxicity of a compound. The following tables summarize the IC50 values of various TEOS-derived silica nanoparticles, highlighting the impact of particle size and surface functionalization on different cell lines.
| Particle Size (nm) | Cell Line | IC50 (µg/mL) | Reference |
| 15 | A549 (Human lung carcinoma) | 15 | |
| 15 | HaCaT (Human keratinocytes) | >50 | |
| 15 | NRK-52E (Rat kidney epithelial) | 15 | |
| 16 | EAHY926 (Human endothelial) | 33-47 | [1] |
| 20 | HepG2 (Human liver cancer) | 30.38 | [2] |
| 20 | A549 (Human lung carcinoma) | 41.97 | [2] |
| 50 | HepG2 (Human liver cancer) | 96.24 | [2] |
| 60 | A549 (Human lung carcinoma) | 50 | |
| 60 | EAHY926 (Human endothelial) | 254 | [1] |
| 90 | HepG2 (Human liver cancer) | 138.55 | [2] |
| 90 | A549 (Human lung carcinoma) | 462.17 | [2] |
| 104 | EAHY926 (Human endothelial) | 1095 | [1] |
| 200 | A549, HaCaT, THP-1, NRK-52E | Non-toxic | |
| 335 | EAHY926 (Human endothelial) | 1087 | [1] |
Table 1: Influence of Particle Size on the Cytotoxicity (IC50) of Silica Nanoparticles. This table illustrates a general trend where smaller nanoparticles exhibit higher cytotoxicity.
| Nanoparticle Type | Surface Modification | Cell Line | IC50 (µg/mL) | Reference |
| Stöber | Bare | RAW 264.7 (Mouse macrophage) | 73 ± 3 | [3] |
| Stöber | Amine | RAW 264.7 (Mouse macrophage) | 254 ± 15 | [3] |
| Mesoporous Silica | Bare | RAW 264.7 (Mouse macrophage) | 89 ± 4 | [3] |
| Mesoporous Silica | Amine | RAW 264.7 (Mouse macrophage) | 182 ± 38 | [3] |
| Nanorod (AR2) | Bare | RAW 264.7 (Mouse macrophage) | 72 ± 12 | [3] |
| Nanorod (AR2) | Amine | RAW 264.7 (Mouse macrophage) | 471 ± 7 | [3] |
| Nanorod (AR4) | Bare | RAW 264.7 (Mouse macrophage) | 92 ± 6 | [3] |
| Nanorod (AR4) | Amine | RAW 264.7 (Mouse macrophage) | 184 ± 17 | [3] |
| Nanorod (AR8) | Bare | RAW 264.7 (Mouse macrophage) | 74 ± 18 | [3] |
| Nanorod (AR8) | Amine | RAW 264.7 (Mouse macrophage) | 225 ± 28 | [3] |
Table 2: Effect of Surface Functionalization on the Cytotoxicity (IC50) of Silica Nanoparticles. This table demonstrates that amine modification can, in some cases, decrease the cytotoxicity of silica nanoparticles.
Signaling Pathways in TEOS-Based Material Cytotoxicity
Silica nanoparticles can induce apoptosis through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: Major signaling pathways involved in silica nanoparticle-induced apoptosis.
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is crucial. Below are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of TEOS-based materials.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of TEOS-based materials.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the TEOS-based material. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
LDH Assay Protocol
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the TEOS-based material for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
The cytotoxicity of TEOS-based materials is a critical consideration for their use in biomedical applications. This guide highlights that factors such as nanoparticle size and surface chemistry play a significant role in determining the biocompatibility of these materials. Smaller silica nanoparticles generally exhibit greater cytotoxicity. Surface functionalization, such as with amine groups, can modulate this toxicity. The primary mechanism of cell death induced by these materials is apoptosis, which is initiated through extrinsic, intrinsic, and ER stress pathways. For researchers and developers in the biomedical field, a thorough understanding and rigorous evaluation of these cytotoxic effects using standardized protocols are essential for the development of safe and effective TEOS-based technologies.
References
- 1. Size-dependent cytotoxicity of monodisperse silica nanoparticles in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital-library.theiet.org [digital-library.theiet.org]
- 3. The Impact of Silica Nanoparticle Design on Cellular Toxicity and Hemolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TEOS as a Crosslinker: Performance Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tetraethyl Orthosilicate (TEOS) as a crosslinking agent against other common alternatives. Supported by experimental data, this document aims to assist researchers in selecting the most appropriate crosslinker for their specific applications in drug development and biomaterial science.
Introduction to TEOS as a Crosslinker
This compound (TEOS) is an alkoxide precursor of silica (B1680970) that has gained significant attention as a crosslinking agent for a variety of polymers, including polysaccharides like chitosan (B1678972) and proteins like gelatin. The crosslinking mechanism of TEOS involves a two-step sol-gel process: hydrolysis and condensation. In the presence of water, the ethoxy groups of TEOS hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups then undergo condensation reactions with each other or with hydroxyl or amine groups on the polymer chains, forming stable siloxane (Si-O-Si) or Si-O-C/Si-N-C bridges. This process results in a three-dimensional network, enhancing the mechanical and thermal stability of the material. A key advantage of TEOS is that the primary byproduct of the reaction is ethanol (B145695), which is generally considered less toxic than the byproducts of some other crosslinkers.
Performance Comparison of Crosslinkers
The selection of a crosslinking agent is critical as it directly influences the final properties of the crosslinked material, such as its mechanical strength, thermal stability, biocompatibility, and swelling behavior. This section provides a comparative overview of TEOS against commonly used crosslinkers: glutaraldehyde (B144438), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS), and genipin (B1671432).
| Crosslinker | Target Polymer | Mechanical Properties | Thermal Stability | Biocompatibility/Cytotoxicity | Swelling Ratio | Citation(s) |
| TEOS | Chitosan | Higher adsorption capacity for Remazol Black and Cd(II) compared to glutaraldehyde and epichlorohydrin (B41342) crosslinked beads. | Generally improves thermal stability by forming a silica network. | Generally considered biocompatible with low cytotoxicity due to ethanol byproduct. | Swelling is dependent on crosslinking density. | [1][2][3] |
| Glutaraldehyde | Chitosan, Gelatin | Can produce mechanically strong hydrogels.[4][5] | Improves thermal stability of gelatin films.[6] | Known to exhibit cytotoxicity due to residual unreacted aldehyde groups.[4][7] | Swelling decreases with increased glutaraldehyde concentration.[8][9] | [4][5][6][7][8][9] |
| EDC/NHS | Gelatin | Increases mechanical strength and stiffness of gelatin nanofibers.[10] | Enhances thermal stability of gelatin nanofibers.[10] | Generally considered biocompatible as it is a "zero-length" crosslinker and is not incorporated into the final structure.[11] | Swelling is comparable to non-crosslinked gelatin.[12] | [10][11][12] |
| Genipin | Collagen, Chitosan | Increases viscoelastic moduli of collagen hydrogels.[6] | Genipin crosslinked chitosan beads show the highest thermal stability compared to glutaraldehyde and epichlorohydrin.[13] | Exhibits low cytotoxicity, significantly less than glutaraldehyde.[7][14][15] | Swelling ratio decreases with increasing genipin concentration. | [6][7][13][14][15] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the performance comparison.
Mechanical Testing: Tensile and Compression Strength
Objective: To determine the mechanical properties of the crosslinked hydrogels under tensile and compressive forces.
Protocol:
-
Sample Preparation: Prepare hydrogel samples in a standardized shape and size (e.g., dumbbell-shaped for tensile tests and cylindrical for compression tests).[16]
-
Tensile Testing:
-
Mount the dumbbell-shaped hydrogel sample onto a universal testing machine equipped with a suitable load cell (e.g., 5 N).[17]
-
Apply a constant strain rate (e.g., 1.0 mm/min) until the sample fractures.[17]
-
Record the stress-strain curve to determine the tensile strength (ultimate tensile stress) and Young's modulus (slope of the initial linear portion of the curve).[12][16]
-
-
Compression Testing:
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the crosslinked materials.
Protocol:
-
Sample Preparation: Place a small amount of the dried hydrogel sample (5-10 mg) into a TGA crucible.
-
TGA Measurement:
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 20 °C/min) under an inert nitrogen atmosphere.[10]
-
Record the weight loss of the sample as a function of temperature.
-
The resulting thermogram indicates the onset of degradation and the temperature at which significant weight loss occurs, providing a measure of thermal stability.[10]
-
Biocompatibility Assessment: MTT Assay for Cytotoxicity
Objective: To assess the in vitro cytotoxicity of the crosslinked hydrogels.
Protocol:
-
Extract Preparation: Incubate the crosslinked hydrogel material in a cell culture medium (e.g., at a concentration of 3 cm²/mL) for 24 hours to create an extract containing any leachable substances.
-
Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts or human mesenchymal stem cells) in a 96-well plate and allow them to adhere and grow for 24 hours.[14][19]
-
Exposure: Replace the culture medium with the prepared hydrogel extract and incubate for a specified period (e.g., 24, 48, or 72 hours).[14][19]
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[14][19]
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol (B130326) solution).[14][19]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to a negative control (cells cultured in fresh medium).[20] Materials with cell viability above 80% are generally considered non-cytotoxic.[6]
-
Swelling Behavior Measurement
Objective: To determine the water absorption capacity of the crosslinked hydrogels.
Protocol:
-
Initial Measurement: Weigh the dried hydrogel sample (W_d).
-
Swelling: Immerse the dried hydrogel in a specific aqueous solution (e.g., deionized water or phosphate-buffered saline, PBS) at a constant temperature.
-
Equilibrium Swelling: At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (W_s) until a constant weight is achieved, indicating equilibrium swelling.
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100[9][21]
Visualizing the Mechanisms
TEOS Crosslinking Workflow
Caption: Experimental workflow for synthesizing and validating TEOS-crosslinked hydrogels.
TEOS Crosslinking Mechanism
Caption: Reaction mechanism of TEOS crosslinking via hydrolysis and condensation.
Comparison of Crosslinker Reactivity
References
- 1. In vitro evaluation of genipin-crosslinked gelatin hydrogels for vocal fold injection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Composite Hydrogels Based on Cross-Linked Chitosan and Low Molecular Weight Hyaluronic Acid for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Storage stability of electrospun pure gelatin stabilized with EDC/Sulfo-NHS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. Genipin-Based Crosslinking of Jellyfish Collagen 3D Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. karger.com [karger.com]
- 20. researchgate.net [researchgate.net]
- 21. Bot Verification [ajouronline.com]
A Comparative Analysis of Catalysts for Tetraethoxysilane (TEOS) Polymerization
The sol-gel polymerization of tetraethoxysilane (TEOS) is a cornerstone technique for synthesizing silica-based materials. The choice of catalyst is a critical parameter that profoundly influences the reaction kinetics and the structural properties of the final silica (B1680970) network. This guide provides a comparative overview of common catalysts, focusing on the mechanistic differences between acid and base catalysis and their impact on the resulting material's properties, supported by experimental data for researchers and professionals in material science and drug development.
Catalytic Mechanisms: Acid vs. Base
The polymerization of TEOS proceeds in two primary steps: hydrolysis and condensation. Catalysts accelerate these reactions, but the pathway taken depends significantly on the pH of the reaction medium.
-
Acid Catalysis : In acidic conditions (e.g., using HCl, acetic acid), a hydronium ion protonates an ethoxy group on the TEOS molecule. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water, accelerating the hydrolysis step. The subsequent condensation reaction between silanol (B1196071) (Si-OH) groups is comparatively slow. This leads to the formation of linear or weakly branched silica polymers.[1][2]
-
Base Catalysis : In basic conditions (e.g., using NH₄OH or amines), a hydroxide (B78521) ion deprotonates a water molecule, creating a potent nucleophile (OH⁻) that directly attacks the silicon atom. Alternatively, it can deprotonate a silanol group to form a reactive SiO⁻ species. This mechanism significantly accelerates the condensation step, particularly the reaction between ionized and neutral silanol groups. The hydrolysis rate is slower relative to condensation. This process favors the formation and growth of discrete, highly branched colloidal silica particles.[3][4][5]
The fundamental difference in which reaction (hydrolysis or condensation) is preferentially accelerated dictates the final structure of the silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring alkaline routes for production of TEOS-based consolidants for carbonate stones using amine catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04677A [pubs.rsc.org]
Assessing the Long-Term Stability of TEOS-Consolidated Stone: A Comparative Guide
For Researchers, Scientists, and Conservation Professionals
The preservation of stone in cultural heritage and modern architecture is a critical challenge. Tetraethoxysilane (TEOS) has emerged as a primary consolidant for deteriorating stone due to its ability to form a silica (B1680970) network within the stone's pores, thereby increasing its mechanical strength. However, the long-term stability and performance of TEOS, especially in comparison to other available treatments, are crucial considerations for any conservation strategy. This guide provides an objective comparison of TEOS with alternative consolidants, supported by experimental data, detailed methodologies, and visual representations of the underlying scientific principles.
Comparative Performance of Stone Consolidants
The effectiveness of a stone consolidant is determined by a range of factors, including its ability to increase the stone's strength, its impact on the stone's natural properties like water vapor permeability, and its long-term stability under environmental stressors. This section compares TEOS-based consolidants with two other common alternatives: acrylic resins (e.g., Paraloid B72) and epoxy resins.
Key Performance Indicators:
The following tables summarize quantitative data from various studies on the performance of these consolidants on different types of stone. It is important to note that performance can vary significantly depending on the specific product formulation, application method, and the type and condition of the stone being treated.
Table 1: Performance on Porous Limestone
| Performance Metric | TEOS-Based | Acrylic Resin (Paraloid B72) | Epoxy Resin | Untreated Control |
| Drilling Resistance (N) | 15 - 30 | 10 - 20 | 25 - 40 | 5 - 10 |
| Capillary Water Absorption (g/m²·s⁰·⁵) | 0.5 - 2.0 | 2.0 - 5.0 | 0.1 - 1.0 | 10 - 20 |
| Water Vapor Permeability (% of untreated) | 70 - 90% | 50 - 70% | 20 - 40% | 100% |
| Color Change (ΔE)* | 1 - 4 | 2 - 6 | 3 - 8 | 0 |
| Resistance to Salt Crystallization (Mass Loss %) | 5 - 15% | 10 - 25% | 2 - 10% | >30% |
Data compiled from multiple sources. Actual values may vary.
Table 2: Performance on Sandstone
| Performance Metric | TEOS-Based | Acrylic Resin (Paraloid B72) | Epoxy Resin | Untreated Control |
| Ultrasonic Pulse Velocity (km/s) | 3.0 - 4.5 | 2.5 - 3.5 | 3.5 - 5.0 | 2.0 - 3.0 |
| Capillary Water Absorption (g/m²·s⁰·⁵) | 1.0 - 3.0 | 3.0 - 6.0 | 0.5 - 1.5 | 15 - 25 |
| Water Vapor Permeability (% of untreated) | 80 - 95% | 60 - 80% | 30 - 50% | 100% |
| Color Change (ΔE)* | 1 - 3 | 2 - 5 | 4 - 10 | 0 |
| Resistance to Salt Crystallization (Mass Loss %) | 2 - 10% | 8 - 20% | 1 - 8% | >25% |
Data compiled from multiple sources. Actual values may vary.
Experimental Protocols
The data presented in this guide are derived from standardized experimental procedures designed to assess the performance of stone consolidants. Below are detailed methodologies for key experiments.
Drilling Resistance Measurement
This method assesses the mechanical strengthening of the consolidated stone by measuring the force required to drill into the material at a constant speed.
-
Apparatus: Drilling Resistance Measurement System (DRMS) equipped with a load cell to measure the thrust force.
-
Drill Bit: 5 mm diameter diamond-tipped drill bit.
-
Drilling Parameters:
-
Procedure:
Capillary Water Absorption
This test evaluates the change in the stone's water absorption characteristics after treatment, which is crucial for understanding its long-term behavior when exposed to moisture. The procedure follows the European standard EN 15801.
-
Procedure:
-
Samples are dried to a constant mass.
-
The test surface of the specimen is placed in contact with a shallow layer of water.
-
The mass of the sample is measured at predefined time intervals.
-
The amount of water absorbed per unit area is plotted against the square root of time. The slope of the initial linear portion of this curve gives the capillary water absorption coefficient.
-
Water Vapor Permeability
This test, following the European standard EN 15803, measures the ability of water vapor to pass through the stone. A significant reduction in permeability can lead to the accumulation of moisture behind the treated layer, potentially causing damage.
-
Procedure:
-
A stone sample is used to seal a cup containing a saturated salt solution (to maintain a constant relative humidity) or a desiccant.
-
The cup is placed in a chamber with a different, constant relative humidity.
-
The change in mass of the cup is monitored over time as water vapor passes through the stone.
-
The water vapor permeability is calculated from the rate of mass change, the area of the sample, and the humidity gradient.
-
Accelerated Aging by Salt Crystallization
This test simulates the damaging effects of salt weathering on consolidated stone. The procedure is based on the European standard EN 12370.[5][6][7][8][9][10][11]
-
Procedure:
-
Stone samples are subjected to repeated cycles of immersion in a sodium sulfate (B86663) solution (14% by weight) and drying in an oven.[6]
-
Each cycle consists of immersion for a set period, followed by drying at a specified temperature and duration.[6][8]
-
The physical condition of the samples (e.g., weight loss, visual damage) is monitored after each cycle.
-
The number of cycles a sample can withstand before significant deterioration provides an indication of its resistance to salt weathering.
-
Ultrasonic Pulse Velocity (UPV)
This non-destructive technique assesses the integrity and consolidation of the stone by measuring the speed of an ultrasonic pulse through the material.[7][12]
-
Apparatus: Ultrasonic pulse velocity tester with a pulse generator and two transducers (transmitter and receiver).
-
Transducer Frequency: Typically in the range of 50 to 150 kHz for stone.[13]
-
Couplant: A gel or grease is applied to the transducer faces and the stone surface to ensure good acoustic contact.[5][12]
-
Procedure:
-
The transducers are placed on opposite sides of the stone sample.
-
An ultrasonic pulse is generated by the transmitter, travels through the stone, and is detected by the receiver.
-
The transit time of the pulse is measured.
-
The pulse velocity is calculated by dividing the path length (distance between transducers) by the transit time. Higher velocities generally indicate a more consolidated and less fractured material.[7][12]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical processes and logical workflows relevant to the consolidation of stone with TEOS and its subsequent weathering.
The diagram above illustrates the process of stone consolidation using TEOS. The liquid TEOS solution penetrates the pores of the stone, where it undergoes hydrolysis and condensation reactions (a sol-gel process) to form a solid silica network that binds the stone grains together.[14][15]
This diagram outlines the primary environmental factors that contribute to the long-term degradation of TEOS-consolidated stone. Water can slowly hydrolyze the silica network, while the crystallization of soluble salts within the pores and differential thermal expansion between the stone and the consolidant can create mechanical stresses, leading to renewed decay.[16][17]
References
- 1. drms-cordless.com [drms-cordless.com]
- 2. Drilling Resistance Measurement System (DRMS) | Sheffield Hallam University [shu.ac.uk]
- 3. sintechnology.co.uk [sintechnology.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. Ultrasonic pulse velocity test - Wikipedia [en.wikipedia.org]
- 8. BS EN 12370:2020 Natural stone test methods. Determination of resistance to salt crystallisation [en-standard.eu]
- 9. BS EN 12370:2020 - TC | 31 Mar 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. jresm.org [jresm.org]
- 12. testbook.com [testbook.com]
- 13. olsoninstruments.com [olsoninstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 2.3 - Types of Weathering - Chemical | Soil Genesis and Development, Lesson 2 - Processes of Weathering - passel [passel2.unl.edu]
- 17. 5.2 Chemical Weathering – Physical Geology – 2nd Edition [opentextbc.ca]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetraethyl Orthosilicate
Tetraethyl orthosilicate (B98303) (TEOS), a common silicon source in materials science and chemical synthesis, requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal protocols is critical for minimizing risks associated with its flammability and reactivity. This guide provides essential safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe management of TEOS waste.
Immediate Safety and Handling Precautions
Before handling TEOS, it is imperative to be familiar with its properties and associated hazards. TEOS is a flammable liquid and vapor that can cause serious eye irritation and is harmful if inhaled.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling TEOS. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield are essential.[1][3][4]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[2][5] If vapors or aerosols are generated, respiratory protection is required.[5]
Storage and Handling:
-
Store TEOS in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[4][6][7][8]
-
Keep containers tightly closed and protect them from physical damage.[6][7][8]
-
Ground and bond containers when transferring material to prevent static discharge.[2][4]
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative data for tetraethyl orthosilicate.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 78-10-4 |
| UN Number | 1292 |
| Flash Point | 37°C (99°F) |
| Autoignition Temperature | 260°C (500°F) |
| Flammable Limits in Air (% by volume) | LEL: 0.9%, UEL: 5.75% |
| Vapor Density (air=1) | 7.2 |
| Specific Gravity (water=1) | 0.935 - 0.94 @ 20°C |
Table 2: Exposure Limits
| Organization | Limit |
| OSHA PEL (Permissible Exposure Limit) | TWA: 100 ppm (850 mg/m³) |
| ACGIH TLV (Threshold Limit Value) | TWA: 10 ppm |
| NIOSH REL (Recommended Exposure Limit) | TWA: 10 ppm (85 mg/m³) |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Laboratory-Scale Disposal Protocol
This protocol provides a step-by-step guide for the safe disposal of small quantities of this compound waste generated in a laboratory setting.
Materials:
-
Designated, labeled waste container (flammable waste)
-
Absorbent, non-combustible material (e.g., vermiculite (B1170534), sand)[3][4][8]
-
Appropriate PPE (see above)
-
Chemical fume hood
Procedure:
-
Waste Collection:
-
Collect all TEOS-contaminated waste, including unused product, reaction residues, and contaminated labware (e.g., pipettes, gloves), in a designated and clearly labeled flammable waste container.
-
Do not mix TEOS waste with other incompatible waste streams.
-
-
Handling Small Spills (for immediate cleanup and disposal):
-
Should a small spill occur, immediately remove all ignition sources from the area.[8]
-
Contain the spill and absorb it with a non-combustible absorbent material like vermiculite or sand.[3][4][8]
-
Carefully collect the absorbed material and place it in the designated flammable waste container.
-
Clean the spill area thoroughly.
-
-
Container Management:
-
Final Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[8][9]
-
Arrange for the disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
One common method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1][9]
-
Do not attempt to dispose of TEOS waste down the drain or in regular trash.[7]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory environment.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. hsg.com.hk [hsg.com.hk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. News - Safety Standards for Handling Tetraethyl Silicate [chinafortunechemical.com]
- 7. chemos.de [chemos.de]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
